2-Undecyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-undecyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEASVZEQBICSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066114 | |
| Record name | 1H-Imidazole, 2-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16731-68-3 | |
| Record name | 2-Undecylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16731-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 2-undecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016731683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-undecyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 2-undecyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-undecyl-1H-imidazole | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Undecyl-1H-imidazole
Abstract
This technical guide provides a comprehensive analysis of 2-Undecyl-1H-imidazole (CAS No. 16731-68-3), a substituted imidazole of significant interest in materials science and pharmaceutical development. We will explore its core physicochemical properties, elucidate a representative synthetic pathway, detail robust analytical characterization methodologies, and discuss its current and potential applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's behavior and utility. Key data is presented in structured tables, and critical workflows are visualized using process diagrams to enhance clarity and practical application.
Introduction: The Significance of Substituted Imidazoles
The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and biology.[1][2] It is present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, conferring unique acid-base properties and hydrogen bonding capabilities that are critical for biological function.[1] In drug design, the imidazole scaffold is prized for its stability, water solubility, and its capacity to act as a versatile binding group for various enzymes and receptors.[2][3][4]
This compound is distinguished by the presence of a long, eleven-carbon alkyl chain at the C2 position of the imidazole ring. This structural feature introduces a significant lipophilic character to the otherwise polar imidazole headgroup, creating an amphiphilic molecule with distinct properties and applications that diverge from the parent heterocycle. This guide will dissect these properties, providing the foundational knowledge necessary for its effective application in research and development.
Core Physicochemical & Molecular Properties
The utility of this compound is fundamentally dictated by its physicochemical characteristics. These properties influence its solubility, reactivity, formulation, and potential biological interactions.
Summary of Key Properties
A compilation of the primary physical and chemical data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16731-68-3 | [5][6] |
| Molecular Formula | C₁₄H₂₆N₂ | [5][6] |
| Molecular Weight | 222.37 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder or solid | [5][6] |
| Melting Point | 69-74 °C (decomposes) | [5][6] |
| Boiling Point | 215 °C @ 20 mmHg | [5][6] |
| Solubility | Soluble in methanol; Poorly soluble in water | [5][6][7] |
| pKa (acidic) | 14.40 ± 0.10 (Predicted) | [5][6] |
| InChIKey | LLEASVZEQBICSN-UHFFFAOYSA-N | [6] |
Structural & Physicochemical Deep Dive
The unique behavior of this molecule arises from the combination of its two primary structural motifs: the aromatic, polar imidazole ring and the long, nonpolar undecyl chain.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-N-UNDECYLIMIDAZOLE | 16731-68-3 [chemicalbook.com]
- 7. 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol Detailed Information | Properties, Uses & Safety Data | Trusted Manufacturer & Supplier in China [quinoline-thiophene.com]
A Technical Guide to 2-Undecyl-1H-imidazole: Properties, Synthesis, and Applications
Introduction
2-Undecyl-1H-imidazole, identified by the CAS Number 16731-68-3 , is a versatile heterocyclic compound characterized by a five-membered imidazole ring substituted at the second position with a long, eleven-carbon alkyl (undecyl) chain.[1][2] This unique molecular architecture, combining a polar, basic imidazole head with a nonpolar, hydrophobic tail, imparts significant amphiphilic and surface-active properties.[1] These characteristics make it a compound of substantial interest in materials science, coordination chemistry, and as a building block for specialty chemicals.[1][3]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides in-depth information on the molecular structure, physicochemical properties, synthesis protocols, and current applications of this compound, with a forward look toward its potential in medicinal chemistry.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of an aromatic imidazole ring, which is a planar, five-membered heterocycle containing two non-adjacent nitrogen atoms. The undecyl group (C11H23) is attached to the carbon atom positioned between the two nitrogens. This structure results in a molecule with a molecular formula of C14H26N2 and a molecular weight of approximately 222.37 g/mol .[1][2]
The presence of the imidazole ring provides a site for hydrogen bonding and protonation (pKa ≈ 7), rendering the molecule basic.[4] The long alkyl chain, conversely, dominates its hydrophobic character, leading to low water solubility but good solubility in organic solvents like methanol.[1] This dual nature is central to its function in various applications.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 16731-68-3 | [1][2] |
| Molecular Formula | C14H26N2 | [1][2] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Appearance | White to light yellow powder or low-melting solid | [1] |
| Melting Point | 69–74 °C (with decomposition) | [1][5] |
| Boiling Point | 215 °C (at 20 mm Hg) | [1][5] |
| Density | ~0.97 g/cm³ (estimated) | [1][5] |
| Purity | ≥96-98% (typical commercial grade) | [1] |
| Solubility | Soluble in methanol and other organic solvents | [1] |
Part 2: Synthesis and Characterization
Expertise & Experience: Rationale for Synthetic Route Selection
The synthesis of 2-alkyl-substituted imidazoles is well-established in organic chemistry. For a long-chain derivative like this compound, the most direct and industrially scalable approach is the condensation of an appropriate long-chain aldehyde with a source of ammonia and a 1,2-dicarbonyl compound (like glyoxal). However, a more common and robust laboratory synthesis involves the condensation of a long-chain carboxylic acid or its derivative with a diamine, followed by cyclization and oxidation.
The protocol detailed below is a representative method adapted from the synthesis of analogous 2-substituted imidazolines, followed by dehydrogenation. This choice is based on the high availability of the starting materials (lauric acid and ethylenediamine) and the straightforward nature of the reaction sequence. The initial condensation forms the imidazoline precursor, which is then oxidized to the aromatic imidazole. This two-step process provides good control over the reaction and typically results in high yields.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Undecyl-2-imidazoline
-
Reagents & Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser and a Dean-Stark trap. Charge the flask with lauric acid (1 eq.), ethylenediamine (1.1 eq.), and toluene (as an azeotropic solvent, approx. 100 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). The reaction progress is monitored by the collection of water in the Dean-Stark trap. Causality Note: The removal of water drives the condensation equilibrium towards the product, ensuring a high conversion rate.
-
Completion & Workup: Continue reflux for 4-6 hours or until no more water is collected. Allow the mixture to cool to room temperature. The toluene is then removed under reduced pressure using a rotary evaporator to yield the crude 2-undecyl-2-imidazoline intermediate.
Step 2: Dehydrogenation to this compound
-
Reagents & Setup: Dissolve the crude imidazoline intermediate in a suitable high-boiling solvent (e.g., xylene). Add a dehydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 140 °C) for 12-24 hours. Causality Note: The high temperature and catalyst are necessary to facilitate the removal of hydrogen and promote the aromatization of the imidazoline ring to the more stable imidazole.
-
Purification & Validation: After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The solvent is evaporated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a white to off-white solid.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6]
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Part 3: Applications and Mechanisms of Action
While the imidazole scaffold is a privileged structure in medicinal chemistry, the primary and most well-documented application of this compound lies in materials science, specifically as a high-performance corrosion inhibitor.[3]
Application as a Corrosion Inhibitor
The efficacy of this compound as a corrosion inhibitor stems directly from its amphiphilic structure. It is particularly effective for protecting copper and other metals in corrosive environments.[3][7]
Mechanism of Action: The inhibition mechanism is based on the adsorption of the molecule onto the metal surface, forming a protective barrier film.[3][8]
-
Adsorption: The nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms on the surface. This forms strong coordination bonds.[3]
-
Film Formation: The long, hydrophobic undecyl chains orient away from the metal surface, creating a dense, nonpolar layer. This layer acts as a physical barrier, repelling water and preventing corrosive agents (like chloride ions) from reaching the metal.[9]
-
Inhibition of Electrochemical Reactions: By blocking the active sites on the metal surface, the adsorbed film impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that drive the corrosion process.[8]
The combination of chemisorption via the imidazole head and the physisorption/self-assembly of the alkyl tails results in a robust and stable protective film.[9]
Potential in Drug Development
The imidazole nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[10][11] It is valued for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes, making it a versatile pharmacophore.[10]
While this compound itself is not currently a therapeutic agent, its structure presents intriguing possibilities for drug development:
-
Antimicrobial/Antifungal Agents: The amphiphilic nature is characteristic of certain antimicrobial peptides and surfactants that disrupt microbial cell membranes. The long alkyl chain could facilitate membrane insertion, while the imidazole head could interfere with cellular processes.
-
Enzyme Inhibition: The imidazole ring is a known ligand for various metalloenzymes. The undecyl chain could serve to anchor the molecule within a hydrophobic binding pocket of a target enzyme.
-
Scaffold for Synthesis: It serves as a valuable building block for creating more complex pharmaceutical intermediates.[1] The nitrogen atoms of the imidazole ring can be further alkylated or functionalized to generate libraries of new compounds for screening.[3] Research has shown that other substituted imidazoles act as microtubule targeting agents for cancer therapy and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[12][13]
The exploration of this compound and its derivatives in biological systems is an open area for research, leveraging the known activities of the broader imidazole class of compounds.[3][14]
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chembk.com [chembk.com]
- 6. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijfmr.com [ijfmr.com]
- 12. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Undecyl-1H-imidazole in organic synthesis
An In-depth Technical Guide to the Applications of 2-Undecyl-1H-imidazole in Organic Synthesis
Abstract
This compound is a versatile heterocyclic compound characterized by a polar imidazole head and a long, nonpolar C11 alkyl tail. This amphiphilic structure imparts unique chemical properties, making it a valuable tool in diverse areas of organic synthesis and materials science. This guide provides an in-depth exploration of its primary applications, focusing on its role as a catalytic ligand in cross-coupling reactions, a curing agent in polymer chemistry, and a foundational building block for functional materials like ionic liquids. We will delve into the mechanistic principles behind its reactivity, provide detailed experimental protocols, and offer insights into its potential for future innovations. This document is intended for researchers, chemists, and materials scientists seeking to leverage the unique attributes of this multifaceted molecule.
Core Molecular Profile and Synthesis
This compound is a C2-substituted imidazole, a class of compounds known for their coordinating ability and biological significance.[1][2][3] The presence of the long undecyl chain introduces significant lipophilicity, rendering the molecule surface-active and soluble in many organic solvents.[4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16731-68-3 | |
| Molecular Formula | C₁₄H₂₆N₂ | |
| Molecular Weight | 222.37 g/mol | |
| Appearance | White to off-white powder or low-melting solid | [4] |
| Key Feature | Amphiphilic structure with a basic imidazole ring | [4] |
Synthetic Pathways
The synthesis of this compound can be approached through classical heterocyclic chemistry methods or by functionalizing a pre-existing imidazole core.
-
Debus Synthesis (Classical Approach): This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (dodecanal, the source of the undecyl group), and ammonia.[1][5] While foundational, yields can be modest.
-
Catalytic Condensation: A more modern and efficient approach involves the condensation of an amine source with lauric acid. Heterogeneous catalysts, such as Al-MCM-41 mesoporous silica, have been shown to be effective for synthesizing related 2-substituted benzimidazoles, a strategy adaptable for this compound.[1] The catalyst's high surface area and acidic sites facilitate the crucial cyclization step.[1]
Caption: Key synthetic strategies for this compound and related structures.
Applications in Catalysis and Polymer Science
The true utility of this compound in organic synthesis is most evident in its application as a ligand for metal catalysis and as a reactive catalyst in polymerization.
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
The imidazole moiety is an excellent N-heterocyclic ligand for transition metals.[6][7] When coordinated to a metal center like palladium, this compound can significantly influence catalytic activity and stability.
Expertise & Causality: The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) acts as a strong σ-donor, which increases the electron density on the palladium center.[1][6] This electronic enrichment facilitates the rate-limiting oxidative addition step in many cross-coupling cycles. Concurrently, the bulky 2-undecyl group provides steric hindrance that can promote the formation of highly active monoligated palladium species and enhance the stability of the catalytic complex.[6] Its lipophilic nature improves the solubility of the entire palladium complex in common organic solvents, leading to more efficient and homogeneous reaction media.[1]
References
- 1. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 2-Undecyl-1H-imidazole in the Synthesis of Advanced Ionic Liquids: A Technical Guide
Executive Summary
Ionic liquids (ILs) have emerged as a pivotal class of materials, offering unprecedented tunability to solve complex chemical challenges.[1][2] This guide delves into the strategic use of 2-Undecyl-1H-imidazole as a versatile precursor for a specific and highly valuable subclass of ILs: those featuring a long alkyl chain at the C2 position of the imidazolium ring. The presence of the undecyl group imparts a distinct amphiphilic character, creating ILs that function not only as novel solvent systems but also as surfactants, phase-transfer catalysts, and potent agents in drug delivery and material science.[1][3] We will explore the fundamental properties of the precursor, detail the synthetic pathways to convert it into functional ionic liquids, and provide validated experimental protocols for its derivatization and characterization, offering researchers a comprehensive playbook for innovation.
The Precursor of Choice: this compound
The selection of a starting material is the most critical decision in the design of a functional ionic liquid. This compound is an exemplary precursor due to a synergistic combination of its imidazole core and its long alkyl chain.
-
The Imidazole Core: The imidazole ring is the cornerstone of many popular ILs.[4] It is an aromatic heterocycle that is amphoteric, meaning it can act as both an acid and a base.[5] The two nitrogen atoms provide distinct reaction sites. The sp2-hybridized nitrogen (N3) is the basic site, readily available for alkylation (quaternization), which is the key step in forming the imidazolium cation. The N1 nitrogen, bearing a proton, can also be functionalized, allowing for further structural diversity.
-
The C2-Undecyl Chain: Positioning the long C11 chain at the C2 position, rather than the more common N1 or N3 positions, is a deliberate design choice. This configuration sterically shields the acidic C2 proton of the resulting imidazolium ring, enhancing the cation's stability against deprotonation and subsequent decomposition pathways, a known vulnerability in some IL applications. Furthermore, this long, non-polar tail imparts significant hydrophobicity and surface-active properties, which are crucial for applications requiring self-assembly or interfacial activity.[1][3]
Physicochemical Properties
A thorough understanding of the precursor's properties is paramount for safe handling and effective reaction design.
| Property | Value | Source |
| CAS Number | 16731-68-3 | [6][7] |
| Molecular Formula | C14H26N2 | [3][6][7] |
| Molecular Weight | 222.37 g/mol | [3][6][7] |
| Appearance | White to light yellow powder or low-melting solid | [3] |
| Melting Point | 69–74 °C (decomposes) | [3][6][7] |
| Boiling Point | 215 °C at 20 mm Hg | [3][6][7] |
| Solubility | Soluble in methanol and other organic solvents | [3] |
Synthetic Pathways to 2-Undecylimidazolium Ionic Liquids
The transformation of this compound into a functional ionic liquid is a robust, two-stage process. This methodology allows for the systematic tuning of the final IL's properties by independently varying the cation's second substituent and the partnering anion.
Stage 1: N-Alkylation (Quaternization)
The foundational step is a Menshutkin-type reaction, where the nucleophilic N3 atom of the imidazole ring attacks an electrophilic alkyl halide (or other alkylating agent) to form the 1,2-disubstituted imidazolium halide salt.[8]
Causality Behind Experimental Choices:
-
Alkylating Agent (R-X): The choice of the alkylating agent (e.g., methyl iodide, ethyl bromide, butyl chloride) determines the second alkyl chain (R) on the imidazolium cation. This choice critically influences the IL's melting point, viscosity, and thermal stability. Shorter chains typically lead to lower viscosity.
-
Solvent: Acetonitrile is a preferred solvent due to its polarity, which stabilizes the charged transition state, and its relatively high boiling point, allowing for reactions at elevated temperatures to ensure complete conversion.[9] For some reactions, solvent-free conditions can be employed for a greener process.
-
Temperature: Heating the reaction, typically to reflux, is necessary to overcome the activation energy for the SN2 reaction.[9] The temperature is carefully controlled to prevent side reactions or degradation of the product.
Stage 2: Anion Metathesis (Anion Exchange)
While the initially synthesized imidazolium halides are themselves ionic liquids, the halide anions (Cl-, Br-, I-) can be reactive and are often hydrophilic. To fine-tune the IL's properties—such as hydrophobicity, electrochemical window, and miscibility with other solvents—the halide is exchanged for a different anion (A-).[10][11][12]
Common Anion Exchange Strategies:
-
Metathesis with a Metal Salt (e.g., AgBF4, NaPF6): This involves reacting the imidazolium halide with a metal salt containing the desired anion.[13] The reaction is driven by the precipitation of the insoluble metal halide (e.g., AgCl, NaBr), which can be removed by filtration.
-
Using an Anion Exchange Resin: This is a cleaner, often preferred method where the imidazolium halide solution is passed through a column packed with a resin pre-loaded with the target anion.[10][11][14] This avoids metal contamination in the final product.
-
Acid-Base Neutralization: The imidazolium halide can be converted to an imidazolium hydroxide using a strong base or an anion exchange resin in the hydroxide form. The subsequent neutralization with the desired acid (HA) yields the target IL and water, which can be removed under vacuum.[14]
The overall synthetic logic is depicted below.
Caption: General two-stage synthesis of 2-undecylimidazolium ionic liquids.
Applications in Research and Drug Development
The unique amphiphilic structure of ILs derived from this compound opens up numerous applications relevant to scientific and pharmaceutical research.
-
Enhanced Drug Solubility and Delivery: Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, limiting their bioavailability.[2] The surfactant-like properties of these long-chain ILs allow them to form micelles or other nanostructures that can encapsulate hydrophobic drugs, enhancing their solubility and enabling novel formulation strategies.[1][2] They can also act as permeation enhancers, transiently disrupting biological membranes to facilitate drug transport.[4][15]
-
Green Synthesis and Catalysis: As solvents, these ILs provide a unique reaction environment. Their negligible vapor pressure makes them "green" alternatives to volatile organic compounds (VOCs).[4] The biphasic systems they can form with aqueous or non-polar organic solvents simplify product separation and catalyst recycling.
-
Corrosion Inhibition: The imidazolium headgroup can adsorb strongly onto metal surfaces, while the long undecyl tail forms a protective, hydrophobic barrier. This makes these ILs highly effective corrosion inhibitors, particularly for mild steel in acidic environments.[9]
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis.
Protocol 4.1: Synthesis of 1-Butyl-2-undecyl-1H-imidazolium Bromide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (11.12 g, 50 mmol).
-
Reagent Addition: Add 100 mL of dry acetonitrile, followed by the dropwise addition of 1-bromobutane (8.22 g, 60 mmol, 1.2 equivalents).
-
Scientist's Note: A slight excess of the alkylating agent ensures the complete conversion of the starting imidazole.
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain under continuous stirring for 24 hours in an inert atmosphere (e.g., nitrogen).[9]
-
Workup: After cooling to room temperature, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting viscous oil or solid is washed repeatedly with dry diethyl ether (3 x 50 mL) to remove any unreacted starting materials. Vigorous stirring or sonication during washing is recommended.[16]
-
Drying: Dry the purified product under high vacuum at 60 °C for at least 12 hours to remove residual solvents. The final product should be a pale yellow viscous liquid or solid. Expected yield: >95%.
Protocol 4.2: Anion Exchange to form 1-Butyl-2-undecyl-1H-imidazolium Tetrafluoroborate
-
Setup: Dissolve the 1-Butyl-2-undecyl-1H-imidazolium Bromide (10 g, approx. 27.8 mmol) in 50 mL of methanol.
-
Anion Exchange Resin Preparation:
-
Prepare a chromatography column with Amberlyst A-26 resin (or equivalent strong basic anion exchange resin).
-
Wash the resin thoroughly with methanol.
-
Prepare a solution of sodium tetrafluoroborate (NaBF4) in methanol and pass it through the column to load the BF4- anion onto the resin.
-
Wash the resin again with copious methanol to remove excess NaBF4.
-
-
Ion Exchange: Slowly pass the methanolic solution of the imidazolium bromide through the prepared resin column.[16] Collect the eluate.
-
Self-Validation Check: Test a small portion of the eluate with a silver nitrate solution. The absence of a white precipitate (AgBr) indicates the complete removal of bromide ions.[13]
-
-
Isolation: Remove the methanol from the collected eluate using a rotary evaporator.
-
Drying: Dry the final product under high vacuum at 70 °C for 24 hours to ensure the complete removal of water and solvent.
Characterization and Quality Control
Confirming the structure and purity of the synthesized ionic liquid is a critical, non-negotiable step.
Spectroscopic Analysis Workflow
The following diagram outlines the standard workflow for structural verification.
Caption: Standard analytical workflow for ionic liquid characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the covalent structure of the imidazolium cation.[17][18][19] In the ¹H NMR spectrum, the key indicators of successful quaternization are the downfield shift of the imidazole ring protons and the appearance of new signals corresponding to the protons on the newly added alkyl group (e.g., the butyl chain in Protocol 4.1).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrations of the molecule.[20] The spectra will show C-H stretching from the alkyl chains, and C=N and C=C stretching from the imidazolium ring. Importantly, new vibrational bands corresponding to the chosen anion (e.g., the B-F stretch for BF4-) will confirm a successful anion exchange.[21]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing ionic liquids. It will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the intact imidazolium cation, providing definitive confirmation of its molecular weight.[22]
Conclusion
This compound is not merely a chemical intermediate; it is a strategic building block for designing high-performance, amphiphilic ionic liquids. Its unique C2-substitution pattern provides enhanced stability, while the long alkyl chain introduces functionalities crucial for applications ranging from surfactant chemistry to advanced drug delivery systems. The synthetic pathways of quaternization followed by anion metathesis offer a modular and reliable approach to a vast library of tailored ionic liquids. By following the detailed protocols and rigorous characterization workflows outlined in this guide, researchers are well-equipped to synthesize and validate these advanced materials, paving the way for new discoveries and technological advancements.
References
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems | MDPI [mdpi.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. 2-N-UNDECYLIMIDAZOLE | 16731-68-3 [chemicalbook.com]
- 8. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Imidazolium ionic liquids: A simple anion exchange protocol | Semantic Scholar [semanticscholar.org]
- 12. Ionic liquid ion exchange: exclusion from strong interactions condemns cations to the most weakly interacting anions and dictates reaction equilibrium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
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- 16. scispace.com [scispace.com]
- 17. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
The Pharmaceutical Potential of 2-Undecyl-1H-imidazole: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its versatile chemical properties.[1][2] This guide explores the untapped pharmaceutical potential of 2-Undecyl-1H-imidazole, a derivative characterized by a long lipophilic alkyl chain. While direct pharmacological studies on this specific molecule are nascent, its structural features—the proven imidazole pharmacophore combined with a significant hydrophobic tail—suggest compelling avenues for research in oncology, infectious diseases, and inflammatory conditions. This document synthesizes data from related imidazole derivatives to build a predictive framework for the therapeutic applications of this compound, providing detailed experimental protocols and mechanistic hypotheses to guide future research and development.
Introduction: The Unique Profile of this compound
This compound (CAS No. 16731-68-3) is an organic compound featuring a five-membered imidazole ring substituted at the 2-position with an eleven-carbon alkyl chain (undecyl group).[3][4] This structure imparts a distinct amphiphilic character, with the hydrophilic, electron-rich imidazole head and a long, hydrophobic tail.[5] While its primary documented application is in materials science as a corrosion inhibitor for copper, its molecular design is highly analogous to other biologically active molecules, positioning it as a compelling candidate for pharmaceutical investigation.[2]
The imidazole nucleus is fundamental to life, forming the core of the amino acid histidine, histamine, and purines.[6][7] Its ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature (acting as a weak acid or base), and its capacity to coordinate with metal ions in enzymes make it an exceptionally versatile pharmacophore.[7][8][9] The addition of the undecyl chain introduces lipophilicity, a critical physicochemical property that can enhance membrane permeability, protein binding, and overall absorption of a drug candidate.[8] This guide will explore the therapeutic hypotheses stemming from this unique combination of features.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16731-68-3 | [3][4] |
| Molecular Formula | C₁₄H₂₆N₂ | [3][5] |
| Molecular Weight | 222.37 g/mol | [3][5] |
| Appearance | White to light yellow powder or low-melting solid | [5] |
| Melting Point | 69–74°C (decomposition) | [5][10] |
| Boiling Point | 215°C (at 20 mm Hg) | [5][10] |
| Solubility | Soluble in methanol and other organic solvents | [5] |
Potential Therapeutic Applications: A Mechanistic Exploration
The true potential of this compound lies in extrapolating the well-documented activities of the broader imidazole class and considering the influence of its unique undecyl substituent.
Anticancer Potential: Targeting Cellular Proliferation and Survival
Imidazole derivatives are extensively studied as anticancer agents, acting on a variety of targets to induce cell death and inhibit tumor growth.[11][12][13][14] The success of drugs like dacarbazine (an imidazole derivative used to treat melanoma) highlights the scaffold's clinical relevance.[11][14]
Mechanistic Hypothesis: The lipophilic undecyl chain of this compound could facilitate its passage across the cancer cell membrane, increasing its intracellular concentration. Once inside, the imidazole core could interact with key signaling proteins, such as protein kinases, which are often dysregulated in cancer.[12][15] Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket, and the imidazole ring is well-suited for this role.[1][13]
Key Potential Targets:
-
Tyrosine Kinases: Receptors like VEGFR-2 and EGFR are critical for tumor angiogenesis and proliferation. Imidazole-based compounds have been developed to inhibit these kinases.[12][13]
-
DNA Intercalation: The planar imidazole ring has the potential to insert between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis.[15][16]
Experimental Workflow: Screening for Anticancer Activity
The following diagram outlines a standard workflow for the initial assessment of a novel compound's anticancer potential.
Caption: High-throughput screening workflow for evaluating the anticancer potential of this compound.
Protocol: Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before compound exposure.
-
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in a complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Rationale: DMSO is a standard solvent for organic compounds. A serial dilution series is necessary to determine a dose-response curve.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Rationale: The incubation period must be long enough to observe effects on cell proliferation. The vehicle control ensures that the solvent itself is not causing toxicity.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Antimicrobial Activity: Disrupting Microbial Defenses
The imidazole scaffold is the basis for many successful antifungal drugs, including clotrimazole and miconazole.[1][17] These agents primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[18]
Mechanistic Hypothesis: The amphiphilic structure of this compound is highly suggestive of antimicrobial activity. The long undecyl chain can intercalate into and disrupt the lipid bilayer of bacterial or fungal cell membranes, leading to increased permeability and leakage of essential cellular contents.[18][19] The imidazole head group could then interact with membrane-bound enzymes or proteins, further compromising the cell's integrity. This dual-action mechanism could be effective against a broad spectrum of microbes and may be less susceptible to common resistance mechanisms.
Diagram: Proposed Mechanism of Membrane Disruption
Caption: Proposed mechanism where the undecyl chain disrupts the lipid bilayer, leading to membrane leakage.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that prevents visible microbial growth.
-
Microbe Preparation: Grow a culture of the target microbe (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) overnight in an appropriate broth (e.g., Tryptic Soy Broth or Yeast Peptone Dextrose Broth).
-
Inoculum Standardization: Dilute the overnight culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Rationale: A standardized inoculum is critical for the reproducibility of MIC results.
-
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
-
Rationale: This endpoint provides a quantitative measure of the compound's bacteriostatic or fungistatic activity.
-
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several imidazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[20][21][22] Some of these compounds function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[8][21]
Mechanistic Hypothesis: this compound could potentially act as a COX-2 inhibitor. The long alkyl chain might anchor the molecule within the hydrophobic channel of the COX-2 active site, while the imidazole ring could interact with key amino acid residues, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Diagram: Simplified Arachidonic Acid Pathway Inhibition
Caption: Inhibition of the COX-2 enzyme by this compound blocks prostaglandin synthesis.
Synthesis and Future Derivatization
The synthesis of this compound can be achieved through established methods for 2-substituted imidazoles, such as the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[23] The undecyl group can be introduced by using dodecanal (lauric aldehyde) as the aldehyde component.
Future Research & Derivatization Strategy: The structure of this compound is ripe for optimization through medicinal chemistry. A systematic Structure-Activity Relationship (SAR) study could yield compounds with significantly enhanced potency and selectivity.
-
Alkyl Chain Modification: Synthesize analogues with varying chain lengths (e.g., C8 to C16) to optimize the balance between lipophilicity and solubility, which is crucial for bioavailability and membrane interaction.
-
Ring Substitution: Introduce substituents at the 4 and 5 positions of the imidazole ring to explore additional binding interactions with target enzymes.
-
N-Alkylation: Modify the nitrogen at the 1-position to alter the molecule's polarity and pharmacokinetic profile.
Conclusion and Outlook
This compound stands at an exciting intersection of known biological activity and unexplored potential. While its current applications are in material science, its chemical architecture—a proven imidazole pharmacophore functionalized with a lipophilic tail—provides a strong rationale for its investigation as a therapeutic agent. The hypotheses presented in this guide, grounded in extensive research on related imidazole derivatives, point toward promising applications in oncology, infectious disease, and anti-inflammatory research. The provided experimental frameworks offer a clear path for researchers to begin validating these concepts. The journey from a corrosion inhibitor to a potential clinical candidate is long, but for this compound, the scientific foundation suggests it is a journey worth undertaking.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 3. This compound | 16731-68-3 [sigmaaldrich.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. pharmacyjournal.net [pharmacyjournal.net]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chembk.com [chembk.com]
- 11. jchemrev.com [jchemrev.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. nano-ntp.com [nano-ntp.com]
- 19. mdpi.com [mdpi.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
2-Undecyl-1H-imidazole as a building block for functional materials.
An In-Depth Technical Guide to 2-Undecyl-1H-imidazole as a Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound characterized by its unique amphiphilic nature, stemming from the hydrophilic imidazole head and the hydrophobic undecyl tail. This dual character makes it a valuable building block in the synthesis of a wide array of functional materials. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in corrosion inhibition, antimicrobial agents, and the formation of ionic liquids and coordination complexes. Detailed experimental protocols and mechanistic insights are provided to enable researchers to leverage the full potential of this remarkable molecule in their own work.
Introduction: The Molecular Architecture and Potential of this compound
This compound, with the chemical formula C14H26N2, is an organic compound that has garnered significant interest in materials science and medicinal chemistry.[1][2] Its molecular structure, featuring a polar imidazole ring and a nonpolar eleven-carbon alkyl chain, imparts valuable surface-active properties.[3] This amphiphilic nature allows it to be a versatile intermediate in the synthesis of coordination complexes, ionic liquids, surfactants, and other functional materials.[3] The imidazole moiety itself is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, conferring properties such as anticancer, antimicrobial, and anti-inflammatory activities to its derivatives.[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C14H26N2 | [2] |
| Molar Mass | 222.37 g/mol | [2] |
| Melting Point | 69-74 °C | [2] |
| Boiling Point | 215 °C at 20 mmHg | [2] |
| Density | ~0.97 g/cm³ | [2] |
| Appearance | White to off-white powder or low-melting solid | [3] |
| Solubility | Soluble in methanol and other organic solvents | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for creating 2-substituted imidazoles. One common and effective approach is the condensation reaction of an appropriate diamine with lauric acid or its derivatives, often facilitated by a catalyst.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of a 2-undecyl-1H-benzimidazole, a related structure.[1]
Detailed Experimental Protocol: Heterogeneous Catalysis
This protocol is adapted from methods used for synthesizing 2-substituted benzimidazoles, which are structurally related to this compound.[1]
-
Catalyst Preparation: Prepare or procure a suitable heterogeneous catalyst, such as Al-MCM-41, a mesoporous silica material known for its high surface area and acidic sites that facilitate cyclization.[1]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine and lauric acid in a suitable solvent.
-
Catalyst Addition: Add the Al-MCM-41 catalyst to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can often be recycled.[1]
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to obtain pure 2-undecyl-1H-benzimidazole.
Application as a Corrosion Inhibitor
One of the most well-documented applications of this compound is as a high-performance corrosion inhibitor, particularly for copper and its alloys.[1]
Mechanism of Action
The corrosion inhibition mechanism of this compound relies on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1]
Caption: Mechanism of corrosion inhibition by this compound.
The nitrogen atoms in the imidazole ring coordinate with the metal ions on the surface, forming a stable metal-organic framework.[1] The long undecyl chain enhances this protective effect by creating a hydrophobic layer that repels water and other corrosive agents.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study
This protocol provides a standard method for quantifying the corrosion inhibition efficiency of this compound.[5]
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel or copper) of known dimensions. Clean, degrease, and accurately weigh each coupon.[6]
-
Immersion: Prepare a corrosive solution (e.g., 0.5 M H2SO4) with and without various concentrations of this compound.[5] Suspend the pre-weighed coupons in each solution for a set period under controlled temperature.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove any corrosion products, rinse with distilled water and ethanol, and dry them.[6]
-
Final Weighing: Accurately re-weigh the coupons.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the uninhibited solution, and Wᵢ is the weight loss in the inhibited solution.
Comparative Inhibition Efficiency
The following table summarizes the inhibition efficiencies of various imidazole derivatives.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 96 | [5][7] |
| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 91 | [5][7] |
| 2-styryl-1H-benzo[d]imidazole | Carbon Steel | 15% HCl | 200 mg L⁻¹ | 93.75 | [8] |
| 2-Chloro-1-(4-fluorobenzyl)benzimidazole | Copper | 0.5 M H₂SO₄ | 10 mM | 95.2 | [9] |
Antimicrobial and Antifungal Applications
The imidazole scaffold is a cornerstone of many antimicrobial and antifungal drugs.[4][10] The addition of a long alkyl chain, as in this compound, can significantly enhance this activity.
Mechanism of Action
The antimicrobial action of long-chain alkylimidazoles is primarily attributed to their surfactant-like properties, which allow them to disrupt the cell membranes of microorganisms.[3][11]
Caption: Proposed antimicrobial mechanism of action for this compound.
The hydrophobic undecyl tail inserts into the lipid bilayer of the cell membrane, while the hydrophilic imidazole head remains at the surface. This disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of the effectiveness of an antimicrobial agent.[12]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilutions: Prepare a series of dilutions of this compound in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Activity of Imidazole Derivatives
The following table presents the MIC values for various imidazole-based compounds against different microorganisms.
| Compound | Microorganism | MIC (mmol L⁻¹) | Source |
| Dicationic Imidazolium SAIL (DI₁₂-SAIL) | S. aureus | 0.015 | [12] |
| Dicationic Imidazolium SAIL (DI₁₂-SAIL) | E. coli | 0.015 | [12] |
| N-Hexylimidazole | P. aeruginosa | 3.29 | [11] |
This compound as a Building Block for Advanced Materials
Beyond its direct applications, this compound serves as a valuable precursor for the synthesis of more complex functional materials.
Ionic Liquids
Imidazolium-based ionic liquids are a class of molten salts with low melting points, high thermal stability, and tunable properties.[10][13] The synthesis of an ionic liquid from this compound typically involves the alkylation of the imidazole ring.
-
Starting Material: this compound.
-
Alkylation: React this compound with an alkyl halide (e.g., butyl bromide) in a suitable solvent.
-
Purification: The resulting imidazolium salt can be purified by washing with a non-polar solvent to remove unreacted starting materials, followed by drying under vacuum.
Coordination Chemistry and Catalysis
The nitrogen atoms in the imidazole ring of this compound can act as ligands, coordinating with metal ions to form metal complexes.[4][14] These complexes can exhibit interesting catalytic properties.
-
Ligand Solution: Dissolve this compound in a suitable solvent.
-
Metal Salt Addition: Add a solution of a metal salt (e.g., zinc chloride, copper acetate) to the ligand solution.
-
Complex Formation: The metal complex will often precipitate out of solution or can be isolated by evaporation of the solvent.
-
Characterization: The structure and properties of the resulting metal complex can be characterized using techniques such as FT-IR, NMR, and X-ray crystallography.
Conclusion and Future Outlook
This compound is a molecule of significant scientific and industrial interest. Its unique amphiphilic structure makes it a powerful corrosion inhibitor and a promising antimicrobial agent. Furthermore, its versatile chemical nature allows it to serve as a key building block in the synthesis of advanced functional materials such as ionic liquids and catalytic metal complexes. Future research is likely to focus on the development of novel polymers and metal-organic frameworks derived from this compound, as well as on the exploration of its full potential in drug development and other biomedical applications.
References
- 1. N-alkylimidazolium Salts Functionalized with p-Coumaric and Cinnamic Acid: A Study of Their Antimicrobial and Antibiofilm Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 3. Frontiers | Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electrochemsci.org [electrochemsci.org]
- 10. Synthesis and Characterization of Imidazolium-Based Ionenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic-inorganic hybrids of imidazole complexes of zinc (II) for catalysts in the glycerolysis of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of 2-Undecyl-1H-imidazole with Metal Ions: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of 2-Undecyl-1H-imidazole, a molecule of significant interest due to its amphiphilic nature, which imparts unique properties to its metal complexes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and potential applications of these coordination compounds. We will delve into the nuanced interplay between the imidazole core, the long alkyl chain, and various metal ions, providing both theoretical understanding and practical, field-proven insights. The protocols and characterization data presented herein are designed to be self-validating, empowering researchers to confidently explore the rich chemical landscape of these fascinating molecules.
Introduction: The Strategic Importance of this compound in Coordination Chemistry
The imidazole moiety is a cornerstone in coordination and medicinal chemistry, renowned for its versatile binding capabilities with a wide array of metal ions.[1] As a five-membered aromatic heterocycle with two nitrogen atoms, it is a fundamental component of many biomolecules, including the amino acid histidine, and plays a crucial role in the function of numerous metalloenzymes.[2][3] The coordination chemistry of imidazole and its derivatives is thus a field of intense research, with applications spanning catalysis, materials science, and pharmacology.[4][5]
The introduction of a long alkyl chain at the 2-position of the imidazole ring, as in this compound, introduces a significant hydrophobic character to the ligand. This amphiphilic nature can profoundly influence the solubility, stability, and biological activity of the resulting metal complexes.[2] The undecyl group can facilitate interactions with lipophilic environments, such as cell membranes, potentially enhancing the bioavailability and therapeutic efficacy of metallodrugs.[6] Furthermore, the steric bulk of the alkyl chain can modulate the coordination geometry around the metal center, leading to unique catalytic properties.[7]
This guide will systematically unpack the coordination chemistry of this compound, providing a robust framework for its application in scientific research and development.
Synthesis of this compound: A Validated Protocol
The synthesis of 2-substituted imidazoles can be achieved through various established methods. For this compound, a reliable approach involves the condensation of an appropriate aldehyde with a 1,2-dicarbonyl compound and ammonia, or a derivative thereof. Below is a detailed, self-validating protocol.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound with high purity.
Materials:
-
Dodecanal (Lauric aldehyde)
-
Glyoxal (40% solution in water)
-
Ammonium hydroxide (concentrated)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dodecanal (1 equivalent) and glyoxal (1.1 equivalents) in ethanol (100 mL).
-
Causality: Ethanol serves as a solvent that is compatible with all reactants and facilitates a homogenous reaction mixture. The slight excess of glyoxal ensures the complete conversion of the dodecanal.
-
-
Addition of Ammonia: To the stirred solution, slowly add concentrated ammonium hydroxide (3 equivalents). The reaction is exothermic; maintain the temperature below 40°C using a water bath.
-
Causality: Ammonia provides the nitrogen atoms for the imidazole ring formation. Slow addition is crucial to control the exothermicity of the reaction and prevent side product formation.
-
-
Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the cyclization and aromatization steps leading to the imidazole ring.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add 100 mL of water and acidify to pH ~2 with hydrochloric acid. This step protonates the imidazole, making it water-soluble and allowing for the removal of non-basic impurities.
-
Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted aldehyde and other organic impurities. Discard the ether layers.
-
Self-Validation: The separation of layers should be clean, indicating the successful protonation and transfer of the product to the aqueous phase.
-
-
Neutralization and Isolation:
-
Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is ~8. The this compound will precipitate as a solid.
-
Causality: Neutralization deprotonates the imidazole, rendering it insoluble in water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white to off-white solid.
-
Dry the purified product under vacuum.
-
Self-Validation: A sharp melting point and clean NMR and IR spectra will confirm the purity of the synthesized ligand.
-
Characterization:
-
¹H NMR: Expect characteristic peaks for the imidazole ring protons and the aliphatic protons of the undecyl chain.
-
¹³C NMR: Confirm the presence of all carbon atoms in their expected chemical environments.
-
FT-IR: Look for characteristic N-H and C=N stretching vibrations of the imidazole ring.
-
Mass Spectrometry: Determine the molecular weight to confirm the identity of the product.
Coordination with Metal Ions: Principles and Synthetic Strategies
The coordination of this compound with metal ions primarily occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring.[3] This nitrogen acts as a Lewis base, donating its electron pair to a vacant orbital of the metal ion (a Lewis acid). The long undecyl chain, while not directly involved in coordination, exerts a significant steric and electronic influence on the resulting complex.
General Principles of Coordination
-
Monodentate Ligation: this compound typically acts as a monodentate ligand, coordinating to the metal center through a single nitrogen atom.[8]
-
Steric Hindrance: The bulky undecyl group can influence the number of ligands that can coordinate to a metal center, favoring lower coordination numbers compared to less hindered imidazoles.
-
Solubility: The hydrophobic undecyl chain can impart solubility in nonpolar organic solvents to the metal complexes, which can be advantageous for certain catalytic applications.[9]
-
Self-Assembly: The amphiphilic nature of the ligand can lead to the formation of interesting supramolecular structures, such as micelles or bilayers, in which the metal complexes are embedded.
General Protocol for the Synthesis of Metal Complexes
Objective: To synthesize a metal complex of this compound.
Materials:
-
This compound (ligand)
-
A metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(CH₃COO)₂)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
Dissolution: Dissolve the this compound in the chosen solvent in a round-bottom flask with stirring.
-
Addition of Metal Salt: In a separate flask, dissolve the metal salt in the same solvent. Add this solution dropwise to the ligand solution at room temperature.
-
Causality: A stoichiometric amount of the metal salt is typically used, or a slight excess of the ligand to ensure complete coordination. The choice of metal salt anion can influence the final structure of the complex.
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The formation of a precipitate or a color change often indicates complex formation.
-
Isolation:
-
If a precipitate forms, collect it by vacuum filtration, wash with the solvent, and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.
Workflow for Synthesis and Characterization of Metal Complexes
Caption: Workflow for the synthesis and characterization of this compound metal complexes.
Spectroscopic and Structural Characterization
Thorough characterization is essential to elucidate the structure and properties of the synthesized metal complexes. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Diagnostic Peaks: The coordination of the imidazole to the metal ion can be observed by a shift in the C=N stretching vibration of the imidazole ring, typically to a lower frequency.[10] New bands in the far-IR region may also appear, corresponding to the M-N stretching vibration.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diamagnetic Complexes: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The coordination of the imidazole ring to the metal center will cause a downfield shift of the imidazole protons.
-
Paramagnetic Complexes: For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), the NMR signals will be broadened, and the technique is generally less informative for structural elucidation.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
d-d Transitions: For transition metal complexes, UV-Vis spectroscopy can reveal the electronic transitions between d-orbitals of the metal ion. The position and intensity of these bands provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar).[11]
-
Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands may also be observed.
-
Structural Analysis
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive technique for determining the solid-state structure of a metal complex.[12] It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While crystal structures for complexes of this compound are not widely reported, data from closely related long-chain alkyl imidazole complexes can provide valuable insights.[13]
Table 1: Representative Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex
| Technique | Ligand (this compound) | Complex [M(this compound)₂Cl₂] | Rationale for Change |
| FT-IR (cm⁻¹) | |||
| ν(N-H) | ~3150 | ~3120 | Broadening and slight shift upon coordination. |
| ν(C=N) | ~1580 | ~1565 | Shift to lower frequency due to electron donation to the metal. |
| ν(M-N) | - | ~450 | Appearance of a new band corresponding to the metal-ligand bond. |
| ¹H NMR (ppm) | (For a diamagnetic M, e.g., Zn(II)) | ||
| Imidazole CH | ~7.0-7.5 | ~7.2-7.8 | Downfield shift due to deshielding upon coordination. |
| Alkyl CH₂ | ~1.2-2.6 | ~1.2-2.7 | Minor shifts in the alkyl chain protons. |
| UV-Vis (nm) | (For a d⁸ M, e.g., Ni(II) in tetrahedral geometry) | ||
| λ_max | - | ~600-700 | Corresponds to d-d transitions characteristic of the geometry. |
Influence of the Undecyl Chain on Coordination and Properties
The long alkyl chain of this compound is not merely a passive substituent. It actively influences the properties and behavior of the resulting metal complexes.
-
Steric Effects: The steric bulk of the undecyl group can prevent the formation of highly crowded coordination spheres, often leading to complexes with lower coordination numbers. For instance, while imidazole itself can form hexacoordinate complexes with many metal ions, this compound may favor tetracoordinate geometries.[3]
-
Hydrophobicity and Solubility: The undecyl chain imparts significant hydrophobic character to the metal complexes. This can be exploited to enhance their solubility in nonpolar solvents and facilitate their incorporation into polymeric matrices or onto surfaces.[14]
-
Self-Assembly and Nanoparticle Stabilization: The amphiphilic nature of the ligand can be leveraged to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape.[7] This has important implications for the development of novel catalysts.
-
Biological Interactions: In the context of drug development, the long alkyl chain can promote interactions with cell membranes, potentially leading to enhanced cellular uptake and altered mechanisms of action.[2][6]
Diagram of a Metal Complex with this compound
Caption: A schematic representation of a tetracoordinate metal complex with two this compound ligands.
Potential Applications
The unique properties of this compound metal complexes open up a range of potential applications.
-
Homogeneous and Heterogeneous Catalysis: The solubility of these complexes in organic solvents makes them attractive for homogeneous catalysis.[4] They can also be immobilized on solid supports for use as heterogeneous catalysts, with the long alkyl chain aiding in the anchoring process.[7]
-
Corrosion Inhibition: Imidazole derivatives are known to be effective corrosion inhibitors for various metals, particularly copper.[15] this compound can form a protective film on the metal surface, with the imidazole ring coordinating to the metal and the long alkyl chain creating a hydrophobic barrier.[16]
-
Antimicrobial and Anticancer Agents: The enhanced lipophilicity imparted by the undecyl chain can improve the ability of metal complexes to penetrate microbial or cancer cell membranes, potentially leading to increased biological activity.[2][17]
-
Materials Science: These complexes can be used as building blocks for metal-organic frameworks (MOFs) with tailored pore sizes and functionalities. They can also be incorporated into polymers to create materials with specific magnetic, optical, or catalytic properties.
Conclusion and Future Outlook
The coordination chemistry of this compound presents a fertile ground for scientific discovery and technological innovation. The interplay between the coordinating imidazole head and the long hydrophobic tail gives rise to metal complexes with tunable properties and diverse potential applications. While the field would benefit from more extensive structural characterization of these complexes, the principles outlined in this guide provide a solid foundation for their synthesis, characterization, and exploration. Future research in this area is likely to focus on the development of novel catalysts with enhanced selectivity, more effective and targeted metallodrugs, and advanced functional materials. The insights and protocols provided herein are intended to empower researchers to contribute to these exciting advancements.
References
- 1. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azjournalbar.com [azjournalbar.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and Characterization of Cobalt(II), Nickel(II) and Copper(II) Complexes with Nitrogen-Oxygen Donor Ligand – Oriental Journal of Chemistry [orientjchem.org]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities [mdpi.com]
- 13. Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Copper Corrosion in Acid Medium by Imidazole-Based Compounds: Electrochemical and Molecular Approaches – ScienceOpen [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: A Validated Protocol for the Synthesis and Characterization of 2-Undecyl-1H-imidazole
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 2-Undecyl-1H-imidazole. The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, and long-chain alkyl-substituted imidazoles are valuable intermediates for creating surfactants, ionic liquids, and pharmacologically active agents.[1][2] The described methodology is based on the robust and atom-economical Debus-Radziszewski imidazole synthesis.[3][4] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough from reaction setup to final product validation. It includes in-depth explanations of procedural choices, safety protocols, expected analytical data, and a complete set of references to authoritative sources.
Introduction and Scientific Principle
The synthesis of substituted imidazoles is a fundamental task in organic chemistry. Among the various established methods, the Debus-Radziszewski reaction remains a highly efficient and versatile one-pot, multi-component strategy for preparing 2,4,5-trisubstituted imidazoles.[1][3][5] The reaction, first described by Heinrich Debus and later expanded by Bronisław Radziszewski, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][6]
For the synthesis of this compound, the core reactants are:
-
Glyoxal (a 1,2-dicarbonyl): Forms the C4-C5 backbone of the imidazole ring.
-
Dodecanal (an aldehyde): Provides the C2 carbon and its undecyl substituent.
-
Ammonia (from an ammonium salt): Supplies the two nitrogen atoms (N1 and N3).
Causality of the Mechanism: The reaction is understood to proceed in two primary stages. First, the 1,2-dicarbonyl (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate.[3][6][7] In the second stage, this diimine condenses with the aldehyde (dodecanal). Subsequent cyclization and aromatization via dehydration yield the final imidazole product.[7] This multi-component approach is highly valued for its atomic economy, as the majority of the atoms from the reactants are incorporated into the final product.[4]
Materials and Methods
Reagents and Consumables
| Reagent | Grade | Supplier (Example) | Notes |
| Dodecanal (Lauraldehyde) | ≥95% | Sigma-Aldrich | C₁₁H₂₃CHO, MW: 184.32 g/mol |
| Glyoxal (40% solution in H₂O) | Synthesis Grade | Sigma-Aldrich | OCHCHO, MW: 58.04 g/mol |
| Ammonium Acetate | ACS Reagent, ≥98% | Fisher Scientific | CH₃COONH₄, MW: 77.08 g/mol |
| Glacial Acetic Acid | ACS Grade | VWR | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent |
| Deionized Water (H₂O) | - | - | - |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer (GC-MS or LC-MS)
Detailed Experimental Protocol
This protocol details a one-pot synthesis adapted from established Debus-Radziszewski procedures.[1]
Reaction Setup and Execution
-
Assembly: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer in a heating mantle. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add glacial acetic acid (80 mL). While stirring, add ammonium acetate (15.4 g, 0.2 mol). Stir until the ammonium acetate is fully dissolved.
-
Aldehyde Addition: Add dodecanal (9.22 g, 0.05 mol) to the reaction mixture.
-
Dicarbonyl Addition: Slowly add the 40% glyoxal solution (7.25 g, 0.05 mol) to the flask. An initial mild exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:Ethyl Acetate. The disappearance of the dodecanal spot indicates reaction completion.
-
Work-up and Product Isolation
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the dark reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture with stirring until effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Trustworthiness Check: This step is critical to neutralize the acetic acid catalyst and deprotonate the imidazole product, rendering it soluble in the organic extraction solvent.
-
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[1]
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a viscous oil or waxy solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate gradient system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with a gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The product typically elutes at a hexane:ethyl acetate ratio of approximately 8:2 to 7:3.
-
Collection: Collect the fractions containing the pure product (monitored by TLC) and combine them.
-
Final Concentration: Remove the solvent via rotary evaporation to yield the purified this compound. The expected yield is typically in the range of 60-75%.
Visualization of Experimental Workflow
The overall process from setup to final characterization is outlined below.
Caption: Workflow for the synthesis and characterization of this compound.
Characterization and Data Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the final product.[8]
| Analysis Technique | Expected Results for this compound (C₁₄H₂₆N₂) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.95 (s, 2H, imidazole C4-H, C5-H), ~2.65 (t, 2H, -CH₂-imidazole), ~1.70 (p, 2H, -CH₂-CH₂-imidazole), ~1.25 (br s, 16H, -(CH₂)₈-), ~0.88 (t, 3H, -CH₃). A broad singlet for the N-H proton may be observed > 9 ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~145.0 (C2), ~121.0 (C4/C5), ~30.0-22.0 (alkyl chain carbons), ~14.1 (-CH₃). |
| FT-IR (ATR, cm⁻¹) | ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1580 (C=N stretch), ~1470 (C=C stretch). A broad peak around 3200-2500 cm⁻¹ corresponds to the N-H stretch.[9] |
| Mass Spec. (EI or ESI+) | Molecular Ion [M]⁺ or [M+H]⁺ at m/z = 222.21 or 223.22, respectively. |
Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dodecanal: Can cause skin and eye irritation.
-
Glyoxal: Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive and has a pungent odor. Causes severe skin and eye burns.
-
Imidazole Derivatives: Many imidazole compounds are classified as harmful if swallowed and can cause skin/eye irritation.[10]
Refer to the Safety Data Sheets (SDS) for each reagent before commencing work.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
Using 2-Undecyl-1H-imidazole as a catalyst in organic reactions
As a Senior Application Scientist, this guide provides an in-depth exploration of 2-Undecyl-1H-imidazole as a versatile catalyst in organic reactions. We will delve into its fundamental properties, its primary applications as an epoxy resin curing agent and a corrosion inhibitor, and its potential in other catalytic transformations. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles.
Compound Profile: this compound
This compound (CAS No. 16731-68-3) is a substituted imidazole featuring a long C11 alkyl (undecyl) chain at the 2-position of the imidazole ring.[1][2][3] This unique amphiphilic structure, combining a hydrophilic, catalytically active imidazole head with a hydrophobic alkyl tail, dictates its utility in a wide range of applications.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 16731-68-3 | [1][2] |
| Molecular Formula | C₁₄H₂₆N₂ | [1][3] |
| Molecular Weight | 222.37 g/mol | [1][3] |
| Appearance | White to light yellow powder or low-melting solid | [1] |
| Melting Point | 69–74°C (decomposition) | [1] |
| Solubility | Soluble in methanol and other organic solvents | [1] |
The catalytic activity of this compound stems from the imidazole ring. The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) makes it a potent nucleophilic center, while the overall electron-rich aromatic system can participate in various chemical interactions.[4] The undecyl chain enhances its solubility in organic media, such as epoxy resins, and promotes the formation of protective films on metal surfaces.[1][5]
Application I: Latent Catalyst for Epoxy Resin Curing
Substituted imidazoles are highly efficient catalysts and curing agents for epoxy resins.[6][7] They are prized for their "latent" character, remaining stable in one-component epoxy systems at room temperature but initiating rapid curing upon heating.[7][8] this compound, with its long alkyl chain, offers excellent flowability and is particularly suitable for potting compounds.[8]
Mechanism of Catalytic Curing
Imidazole-catalyzed epoxy curing proceeds via anionic homopolymerization. The mechanism involves a nucleophilic attack by the imidazole on an epoxy group, which initiates a chain reaction.[8][9][10]
-
Initiation: The nucleophilic nitrogen atom (N-3) of the imidazole ring attacks an electrophilic carbon of the epoxy (oxirane) ring. This results in ring-opening and the formation of a zwitterionic adduct.
-
Propagation: The highly reactive alkoxide anion of the adduct then attacks another epoxy group, opening it and regenerating an alkoxide anion. This process repeats, leading to the rapid formation of a polyether network.[7]
-
Catalyst Regeneration: The imidazole molecule is not permanently incorporated into the polymer backbone and can be regenerated through processes like β-elimination, demonstrating its true catalytic function.[9]
This mechanism allows for a highly cross-linked, three-dimensional polymer network, resulting in a cured product with high thermal stability and excellent chemical resistance.[6][7]
Protocol: Preparation and Curing of a One-Component Epoxy System
This protocol describes the formulation and thermal curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin using this compound as the catalyst.
Materials:
-
Liquid DGEBA Epoxy Resin (Epoxy Equivalent Weight = 185-192 g/eq)
-
This compound (Catalyst)
-
Vacuum oven or desiccator with vacuum pump
-
Aluminum mold treated with a mold release agent
-
Hot plate with magnetic stirring
-
Differential Scanning Calorimeter (DSC) for cure characterization (optional)
-
Dynamic Mechanical Analyzer (DMA) for Tg determination (optional)
Workflow:
Step-by-Step Procedure:
-
Formulation: In a beaker, weigh out 100g of the liquid DGEBA epoxy resin. Add 2 to 5 parts per hundred resin (phr) of this compound. The exact amount influences the curing speed and pot life; a higher concentration leads to faster curing.
-
Mixing: Gently heat the mixture to approximately 60-70°C on a hot plate while stirring. Continue stirring until the solid this compound powder is completely dissolved and the mixture is homogeneous. Causality: Heating reduces the resin's viscosity, facilitating the dissolution of the catalyst and ensuring a uniform formulation.
-
Degassing: Place the beaker containing the mixture into a vacuum oven preheated to 45°C. Apply vacuum for approximately 1 hour or until all entrapped air bubbles are removed.[11] Causality: Removing dissolved gases and air bubbles is critical to prevent voids in the final cured product, which would compromise its mechanical integrity and appearance.
-
Casting & Curing: Pour the bubble-free mixture into a preheated mold treated with a release agent. Place the mold in an oven and cure according to a defined schedule. A typical schedule is 30-60 minutes at 120°C.[11]
-
Post-Curing (Recommended): For optimal thermal and mechanical properties, a post-curing step at a temperature above the initial cure temperature is often required. For example, post-cure at 150-180°C for 2-4 hours. Causality: Post-curing drives the cross-linking reaction closer to completion, maximizing the glass transition temperature (Tg) and enhancing the material's performance.
-
Cooling & Demolding: Allow the mold to cool gradually to room temperature before demolding the cured part to prevent thermal shock and warpage.[11]
Typical Performance Data
The performance of an epoxy system is defined by its latency (pot life), cure speed, and the properties of the final polymer.
| Parameter | Condition | Typical Value |
| Use Level | phr (on DGEBA resin) | 2 - 5 |
| Pot Life (Viscosity Doubling Time) | @ 25°C | > 24 hours |
| Gel Time | @ 120°C | 5 - 10 minutes |
| Gel Time | @ 150°C | < 5 minutes |
| Recommended Cure Cycle | - | 30 min @ 120°C + 2 hr @ 150°C |
| Glass Transition Temp. (Tg) | Post-cured | 150 - 180°C |
Note: These values are illustrative and can vary based on the specific epoxy resin, catalyst concentration, and presence of fillers.
Application II: Corrosion Inhibitor for Metals
The unique electronic and structural characteristics of imidazole derivatives make them highly effective corrosion inhibitors for various metals and alloys, including copper and steel, in acidic environments.[4][12][13]
Mechanism of Corrosion Inhibition
This compound protects metals by adsorbing onto the surface and forming a protective barrier film.[4][5]
-
Adsorption: The inhibitor molecules adsorb onto the metal surface. This process involves the interaction between the lone pair electrons of the nitrogen atoms and the π-electrons of the imidazole ring with the vacant d-orbitals of the metal atoms.[5][13]
-
Barrier Formation: The adsorbed molecules, oriented with the long, hydrophobic undecyl chains extending away from the surface, form a dense, protective film. This film acts as a physical barrier, isolating the metal from the corrosive medium (e.g., acid).[4][5]
-
Reaction Inhibition: The protective layer blocks the active sites on the metal surface, impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process.[5] Imidazole derivatives often act as mixed-type inhibitors, suppressing both reactions simultaneously.[12]
Protocol: Evaluation of Inhibition Efficiency by Potentiodynamic Polarization
This protocol outlines the electrochemical method used to quantify the effectiveness of a corrosion inhibitor.
Materials:
-
Mild steel coupons (working electrode)
-
Graphite rod (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Corrosive medium: 1.0 M HCl or 0.5 M H₂SO₄ solution
-
This compound (inhibitor)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Step-by-Step Procedure:
-
Electrode Preparation: Polish the mild steel coupon with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Solution Preparation: Prepare a blank corrosive solution (e.g., 1.0 M HCl). Prepare separate test solutions by dissolving varying concentrations of this compound (e.g., 10⁻⁵ M to 10⁻³ M) in the corrosive medium.
-
Electrochemical Setup: Assemble the three-electrode cell. Immerse the prepared mild steel coupon (working electrode), graphite rod (counter), and SCE (reference) in the test solution.
-
OCP Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Perform a potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the resulting potential (E) vs. log of current density (log i).
-
Perform a Tafel extrapolation on the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is the corrosion current density with the inhibitor.[5]
-
Expected Performance
The inhibition efficiency is expected to increase with the concentration of this compound as more molecules become available to adsorb and form a protective layer.
| Inhibitor Concentration (M) | i_corr (μA/cm²) (Illustrative) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 1000 | 0% |
| 1 x 10⁻⁵ | 250 | 75.0% |
| 5 x 10⁻⁵ | 120 | 88.0% |
| 1 x 10⁻⁴ | 70 | 93.0% |
| 1 x 10⁻³ | 40 | 96.0% |
Note: These values are illustrative, based on typical performance for substituted imidazole inhibitors in acidic media.[12] A higher IE% indicates better protection.
Other Potential Catalytic Applications
The fundamental reactivity of the imidazole nucleus allows its use in other organic transformations.
-
Ester Hydrolysis and Transesterification: Imidazole can act as a general base catalyst, deprotonating a nucleophile (like an alcohol or water) to increase its reactivity towards an ester's carbonyl group.[14][15] This makes it a potential catalyst for hydrolysis or transesterification reactions, particularly in systems where a mild, non-ionic base is required.
-
Multicomponent Reactions (MCRs): Imidazole has been employed as an effective organocatalyst in MCRs to synthesize complex heterocyclic and carbocyclic molecules.[16] Its basicity allows it to facilitate key steps like Knoevenagel condensation, providing access to diverse molecular structures in an efficient, one-pot manner.[16]
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | 16731-68-3 [sigmaaldrich.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. products.evonik.com [products.evonik.com]
- 8. caloongchem.com [caloongchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hanepoxy.net [hanepoxy.net]
- 11. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.psu.edu [pure.psu.edu]
- 15. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2-Undecyl-1H-imidazole as a Catalytic Curing Agent for High-Performance Epoxy Resin Systems
Introduction: The Role of Imidazoles in Advanced Epoxy Formulations
Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional adhesion, chemical resistance, and mechanical strength.[1] However, these properties are only realized through a critical chemical process known as curing, where the liquid resin is converted into a solid, three-dimensional cross-linked network. The choice of curing agent is paramount, as it dictates the reaction kinetics, processing parameters, and the ultimate performance characteristics of the final thermoset material.[1][2]
Among the various classes of curing agents, imidazole and its derivatives have emerged as highly efficient catalytic hardeners.[2][3] Unlike stoichiometric amine or anhydride hardeners, imidazoles function as initiators for the anionic homopolymerization of the epoxy resin.[4][5] This catalytic mechanism offers several distinct advantages, including:
-
Latency and Pot Life Control: Formulations can be designed with long storage stability at ambient temperatures, yet cure rapidly at elevated temperatures.[1][6]
-
High Thermal Performance: Imidazole-cured systems are known for achieving high glass transition temperatures (Tg), leading to superior thermal stability.[1][5]
-
Excellent Mechanical Properties: The resulting highly cross-linked networks provide robust mechanical strength and chemical resistance.[5]
This document provides a detailed protocol for the use of 2-Undecyl-1H-imidazole (CAS No. 16731-68-3) , a specialized imidazole derivative. Its long undecyl side chain imparts unique amphiphilic and surface-active properties, influencing viscosity, flow, and substrate wetting, making it a valuable agent for applications in coatings, adhesives, and advanced composites.[7][8]
Physicochemical Properties of this compound
A thorough understanding of the curing agent's properties is essential for successful formulation.
| Property | Value | Source(s) |
| CAS Number | 16731-68-3 | [7][9][10] |
| Molecular Formula | C₁₄H₂₆N₂ | [7][9][10] |
| Molecular Weight | 222.37 g/mol | [7][10] |
| Appearance | White to light yellow powder or low-melting solid | [7] |
| Melting Point | 69-74 °C (decomposes) | [7][9][11] |
| Boiling Point | 215 °C @ 20 mmHg | [9][11] |
| Purity | ≥96% | [10] |
| Solubility | Soluble in methanol and other organic solvents | [7] |
Curing Mechanism: Anionic Homopolymerization
This compound acts as a Lewis-Base catalyst, initiating the anionic ring-opening polymerization of epoxy groups.[5] The generally accepted mechanism proceeds through the following key steps:
-
Initiation (Adduct Formation): The tertiary amine nitrogen (N-3) of the imidazole ring performs a nucleophilic attack on one of the electrophilic methylene carbons of the oxirane (epoxy) ring. This opens the epoxy ring and forms a zwitterionic adduct.[12][13]
-
Propagation: The highly reactive alkoxide anion of the adduct then attacks another epoxy group, initiating a chain-growth polymerization process (polyetherification).[4][5] This propagation continues, building a polyether network until the epoxy groups are consumed or the mobility of the reactants is restricted by the increasing viscosity of the gelling system.
This catalytic process means that, unlike traditional hardeners, imidazoles are used in small, non-stoichiometric amounts, typically between 1 and 8 parts per hundred of resin (phr).[5]
Caption: Anionic homopolymerization of epoxy resin catalyzed by this compound.
Experimental Protocol: Formulation and Curing
This protocol provides a general procedure for curing a standard liquid epoxy resin, such as a Bisphenol A diglycidyl ether (DGEBA) type with an epoxy equivalent weight (EEW) of 180-190 g/eq.
Materials and Equipment
-
Epoxy Resin: DGEBA-based resin (e.g., EEW 190)
-
Curing Agent: this compound (CAS 16731-68-3)
-
Equipment:
-
Top-pan analytical balance (±0.01 g)
-
Glass beakers or disposable mixing cups
-
Mechanical overhead stirrer or planetary centrifugal mixer
-
Hot plate with magnetic stirring capability
-
Vacuum oven or desiccator with vacuum pump
-
Pre-treated metal or silicone molds
-
Personal Protective Equipment (PPE)
-
Safety and Handling Precautions
-
This compound is classified as an irritant to the eyes, respiratory system, and skin.[9] H-statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[10][14]
-
Always work in a well-ventilated area or a chemical fume hood.[15][16]
-
Wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[14][15][16]
-
In case of skin contact, wash immediately with plenty of soap and water.[16] In case of eye contact, rinse cautiously with water for several minutes.[14]
-
Consult the Safety Data Sheet (SDS) for the specific epoxy resin and curing agent before use.[14][16]
Step-by-Step Curing Procedure
-
Resin Preparation: Pre-heat the epoxy resin to approximately 60-70°C. This reduces the viscosity, facilitating easier mixing and degassing.
-
Curing Agent Addition: this compound is a low-melting solid.[7] To ensure homogeneous dispersion, it should be added to the pre-heated resin. The long undecyl chain aids in its solubility and dispersion within the epoxy matrix. Calculate the required amount based on parts per hundred of resin (phr).
Formulation Level phr Grams per 100g Resin Low (Accelerator) 2 2.0 g Medium 5 5.0 g High 8 8.0 g -
Mixing: Mix the components thoroughly at 60-70°C using a mechanical stirrer at low to medium speed (e.g., 200-400 rpm) for 5-10 minutes. Scrape the sides and bottom of the mixing vessel to ensure all material is incorporated. The mixture should be clear and homogeneous.
-
Degassing: Place the mixture into a vacuum oven pre-heated to 70°C. Apply a vacuum of 28-30 inHg (95-100 kPa) for 15-20 minutes, or until bubbling subsides.[17] This critical step removes entrapped air, preventing voids in the final cured part.
-
Casting: Carefully pour the degassed mixture into pre-heated (to the initial cure temperature) and pre-treated molds.
-
Curing: Transfer the molds to a calibrated oven and apply a multi-stage curing schedule. A staged approach is recommended to manage the exothermic reaction and develop optimal properties.
Curing Schedule Stage 1 Stage 2 (Post-Cure) Typical Application Standard 2 hours @ 100°C 4 hours @ 150°C General purpose, good Tg High Tg 2 hours @ 120°C 5 hours @ 140°C High-temperature applications Fast Cure 30 minutes @ 120°C 1 hour @ 150°C Rapid prototyping, automation (Note: These are starting points. The optimal schedule depends on the specific resin, part thickness, and desired properties and should be determined empirically, e.g., using DSC analysis.)[17][18] -
Cooling and Demolding: After the post-cure is complete, turn off the oven and allow the parts to cool slowly to room temperature inside the oven (e.g., over several hours) to minimize internal stresses.[17] Once cooled, the parts can be carefully removed from the molds.
Characterization and Quality Control
To validate the curing protocol, the following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): Perform a DSC scan (e.g., from 30°C to 250°C at 10°C/min) on a cured sample to determine the glass transition temperature (Tg). A single, sharp transition indicates a complete and uniform cure. The absence of any residual exothermic peaks confirms full cross-linking.[19] Imidazole-cured systems can achieve Tg values well over 150°C.[8]
-
Mechanical Testing: Measure properties such as Shore D hardness, tensile strength, and flexural modulus according to ASTM standards. These tests quantify the mechanical performance of the cured material.[20]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the curing reaction by observing the disappearance of the characteristic epoxy group peak at approximately 915 cm⁻¹.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cure (Tacky Surface) | Incorrect mix ratio; Insufficient cure time or temperature; Moisture contamination. | Verify calculations and weighing. Increase post-cure time/temperature. Ensure all components are dry. |
| Voids or Bubbles in Cured Part | Inadequate degassing; Mixing speed too high, introducing air; Resin poured too quickly. | Increase degassing time/vacuum level. Reduce mixing speed. Pour resin slowly down the side of the mold. |
| Low Glass Transition (Tg) | Incomplete cure; Incorrect formulation. | Implement a higher temperature post-cure step. Optimize the phr level of the curing agent. |
| Reduced Pot Life / Premature Gelling | Mixing temperature too high; Reactive epoxy resin system. | Reduce the initial mixing temperature. Evaluate less reactive imidazole derivatives if necessary. |
References
- 1. nbinno.com [nbinno.com]
- 2. Advantages and applications of imidazole epoxy resin curing agents - JOIE New Material [joiematerial.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. products.evonik.com [products.evonik.com]
- 6. espublisher.com [espublisher.com]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. caloongchem.com [caloongchem.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 16731-68-3 [sigmaaldrich.com]
- 11. 2-N-UNDECYLIMIDAZOLE | 16731-68-3 [chemicalbook.com]
- 12. Application of 2-Phenylimidazole as the curing agent of epoxy_Chemicalbook [chemicalbook.com]
- 13. Imidazole catalysis in the curing of epoxy resins | Semantic Scholar [semanticscholar.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
Application of 2-Undecyl-1H-imidazole in the formulation of surfactants and emulsifiers.
An In-Depth Technical Guide to the Application of 2-Undecyl-1H-imidazole in Surfactant and Emulsifier Formulations
Authored by: A Senior Application Scientist
Introduction: The Unique Amphiphilic Architecture of this compound
This compound (CAS No.: 16731-68-3) is a versatile organic compound characterized by a unique molecular architecture that makes it highly valuable in the formulation of surfactants and emulsifiers.[1] Its structure consists of a polar, hydrophilic imidazole ring and a long, non-polar, lipophilic undecyl (C11) alkyl chain.[1] This inherent amphiphilic nature is the cornerstone of its surface-active properties, allowing it to effectively mediate the interface between immiscible phases, such as oil and water.
The imidazole head group is particularly noteworthy. It possesses a basic nitrogen atom that can be protonated in acidic to neutral conditions, imparting a cationic charge to the molecule. This charge introduces a powerful electrostatic stabilization mechanism, which is highly advantageous in many emulsion and cleansing formulations. Furthermore, the imidazole nucleus is a privileged structure known for its chemical stability and ability to coordinate with metal ions, opening applications in areas like corrosion inhibition.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, mechanisms of action, and practical application protocols for leveraging this compound in advanced formulations.
Physicochemical and Surfactant Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective application. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 16731-68-3 | [1][3][4] |
| Molecular Formula | C₁₄H₂₆N₂ | [3][4][5] |
| Molecular Weight | 222.37 g/mol | [3][5] |
| Appearance | White to almost white powder or low-melting solid | [1][4] |
| Melting Point | 69-74°C | [5] |
| Solubility | Soluble in methanol and other organic solvents | [1] |
| Purity | ≥95-96% (typical) | [4][6] |
Core Surfactant Characteristics
The efficacy of a surfactant is defined by several key parameters, including its Hydrophilic-Lipophilic Balance (HLB) and its Critical Micelle Concentration (CMC).
| Parameter | Estimated Value / Characteristic | Significance |
| Hydrophilic-Lipophilic Balance (HLB) | ~6.0 (Calculated via Griffin's Method) | An HLB value of 6.0 suggests the molecule is predominantly lipophilic, making it an effective water-in-oil (W/O) emulsifier in its neutral state.[7] However, protonation of the imidazole head in acidic media significantly increases its hydrophilicity, enabling it to function as an oil-in-water (O/W) emulsifier. |
| Critical Micelle Concentration (CMC) | Low (characteristic of long alkyl chains) | The long undecyl chain promotes efficient self-assembly into micelles at low concentrations. For imidazole-based surfactants, longer hydrophobic chains generally correlate with lower CMC values.[8][9][10] A lower CMC indicates greater efficiency, as less surfactant is needed to saturate interfaces and initiate micellization. |
Mechanism of Action: A Dual-Mode Surfactant
The functionality of this compound stems from its amphiphilic structure, which drives its self-assembly at interfaces to minimize the system's free energy.
Interfacial Tension Reduction and Micellization
When introduced into an aqueous system, molecules of this compound migrate to the air-water interface, orienting their hydrophobic undecyl tails away from the water and their hydrophilic imidazole heads towards it. This alignment disrupts the cohesive energy of water molecules at the surface, thereby reducing surface tension.
As the concentration increases to a critical point—the Critical Micelle Concentration (CMC)—the bulk solution becomes saturated, and the molecules begin to self-assemble into spherical aggregates known as micelles.[11] In this thermodynamically favorable arrangement, the undecyl chains form a lipophilic core, while the imidazole rings create a hydrophilic outer shell, or corona, that interfaces with the aqueous environment. This process is fundamental to detergency and the solubilization of poorly water-soluble compounds.
Emulsion Stabilization
Emulsifiers are critical for stabilizing mixtures of immiscible liquids, such as oil and water.[12] this compound achieves this by adsorbing at the oil-water interface, forming a protective film around the dispersed droplets that prevents them from coalescing.[13]
The stabilization mechanism is twofold:
-
Steric Hindrance: The physical barrier created by the adsorbed surfactant molecules prevents droplets from coming into close contact.
-
Electrostatic Repulsion: In an aqueous phase with a pH below the pKa of the imidazole ring, the head group becomes protonated, acquiring a positive charge. This imparts a net positive charge to the surface of each oil droplet. The resulting electrostatic repulsion between like-charged droplets provides a robust barrier against flocculation and coalescence, leading to excellent long-term emulsion stability.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound | 16731-68-3 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound [oakwoodchemical.com]
- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 8. [PDF] Synthesis and Characterization of Imidazole Based Cationic Surfactants as Disinfectants | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Characterizing Steel Corrosion Inhibition by 2-Undecyl-1H-imidazole using Electrochemical Impedance Spectroscopy
Introduction: The Challenge of Steel Corrosion and a Sustainable Solution
The electrochemical degradation of steel, commonly known as corrosion, is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns. To mitigate this, corrosion inhibitors are widely employed. In recent years, a shift towards environmentally benign "green" inhibitors has gained momentum, moving away from toxic and hazardous compounds.[1] Imidazole and its derivatives have emerged as a highly promising class of green corrosion inhibitors for various metals, including steel, particularly in acidic environments.[2][3][4][5]
This application note focuses on 2-Undecyl-1H-imidazole , a molecule uniquely suited for corrosion protection. Its structure features a polar imidazole "head" and a long, nonpolar undecyl "tail." This amphiphilic nature is key to its function: the imidazole ring adsorbs onto the steel surface, while the long alkyl chain forms a dense, water-repellent (hydrophobic) barrier.[3][6]
To rigorously evaluate the performance of this inhibitor, a powerful, non-destructive analytical technique is required. Electrochemical Impedance Spectroscopy (EIS) is the method of choice for this application.[7] EIS provides detailed insight into the electrochemical processes occurring at the steel-electrolyte interface, allowing for the quantification of inhibitor efficiency and elucidation of the protection mechanism.[8] This guide provides a comprehensive theoretical background and a detailed experimental protocol for utilizing EIS to study the inhibition of steel corrosion by this compound.
Scientific Principles and Mechanisms
The Electrochemical Nature of Corrosion
Steel corrosion in an aqueous environment is an electrochemical process involving two simultaneous reactions:
-
Anodic Reaction (Oxidation): Iron (Fe) loses electrons and dissolves into the electrolyte as ferrous ions (Fe²⁺).
-
Fe → Fe²⁺ + 2e⁻
-
-
Cathodic Reaction (Reduction): In acidic solutions, this is typically the evolution of hydrogen gas.
-
2H⁺ + 2e⁻ → H₂
-
These reactions create a flow of electrons, which constitutes the corrosion current. An effective inhibitor works by suppressing one or both of these reactions.
Inhibition Mechanism of this compound
The efficacy of this compound stems from its molecular structure, which facilitates the formation of a protective film on the metal surface through a process of adsorption.[9]
-
Adsorption via the Imidazole Ring: The imidazole ring is rich in π-electrons and contains two nitrogen heteroatoms with lone pairs of electrons. These electron-rich centers act as active sites for adsorption onto the steel surface.[2][5] This adsorption can occur through two primary mechanisms:
-
Hydrophobic Barrier Formation: Once the imidazole head-group is anchored to the surface, the long, 11-carbon undecyl tail orients itself away from the metal and into the corrosive solution. These hydrocarbon chains create a tightly packed, nonpolar layer that acts as a physical barrier, repelling water and corrosive species (like Cl⁻ and H⁺) from reaching the steel surface.[3]
Because this adsorbed layer impedes both the dissolution of iron (anodic) and the hydrogen evolution reaction (cathodic), imidazole derivatives are often classified as mixed-type inhibitors .[1][11]
Fundamentals of Electrochemical Impedance Spectroscopy (EIS)
EIS is a steady-state technique that measures the opposition of an electrochemical system to the flow of alternating current (AC) as a function of frequency.[7] A small amplitude AC potential is applied to the working electrode (steel sample) over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting AC current response is measured, and the impedance (Z) is calculated at each frequency.
The data is typically visualized in two ways:
-
Nyquist Plot: The imaginary part of impedance (-Z'') is plotted against the real part (Z'). For a simple corrosion process, this often appears as a single depressed semicircle. The diameter of this semicircle is a crucial parameter related to the corrosion resistance.
-
Bode Plot: The logarithm of the impedance magnitude (|Z|) and the phase angle (θ) are plotted against the logarithm of the frequency. This plot provides a clearer view of different processes occurring at distinct frequencies.
The power of EIS lies in its ability to model the electrochemical interface using Equivalent Circuit Models (ECMs) . These are electrical circuits composed of resistors, capacitors, and other elements that mimic the physical and chemical processes occurring at the electrode surface.[7][12]
Detailed Experimental Protocol
This protocol provides a self-validating methodology for assessing the corrosion inhibition performance of this compound on steel. The procedure is designed in accordance with established standards such as ASTM G106-89.[7][13][14]
Materials and Equipment
| Category | Item | Specification |
| Electrodes | Working Electrode (WE) | Mild Steel or Q235 Carbon Steel coupons |
| Reference Electrode (RE) | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) | |
| Counter Electrode (CE) | Platinum wire or graphite rod | |
| Chemicals | Corrosive Medium | 1.0 M Hydrochloric Acid (HCl) or 3.5 wt.% Sodium Chloride (NaCl) solution |
| Inhibitor | This compound | |
| Polishing Materials | Silicon Carbide (SiC) emery papers (e.g., 240, 400, 600, 800, 1200 grit) | |
| Cleaning Solvents | Distilled/Deionized water, Acetone, Ethanol | |
| Equipment | Potentiostat | With a Frequency Response Analyzer (FRA) module for EIS |
| Electrochemical Cell | Standard three-electrode glass cell | |
| Polishing Machine | Optional, for automated sample preparation |
Solution Preparation
-
Blank Corrosive Solution:
-
For 1.0 M HCl: Carefully add 83.3 mL of concentrated HCl (37%) to a 1 L volumetric flask partially filled with distilled water. Make up to the 1 L mark with distilled water.
-
For 3.5 wt.% NaCl: Dissolve 35.0 g of NaCl in 965.0 g (or 965.0 mL) of distilled water.
-
-
Inhibitor Stock Solution: Prepare a concentrated stock solution (e.g., 1000 ppm) of this compound in the chosen corrosive medium.
-
Test Solutions: Prepare a series of test solutions with varying inhibitor concentrations (e.g., 0, 10, 50, 100, 200, 500 ppm) by serial dilution of the stock solution with the blank corrosive medium.
Working Electrode (Steel) Preparation
Proper surface preparation is critical for reproducible results.
-
Grinding: Sequentially grind the exposed surface of the steel electrode using SiC emery papers of increasing grit size (from 240 up to 1200). Ensure a unidirectional grinding motion for each grit, rotating the sample by 90° between grits.
-
Rinsing: Rinse the polished electrode thoroughly with distilled water to remove abrasive particles.
-
Degreasing: Clean the electrode by sonicating in acetone for 5 minutes, followed by rinsing with ethanol.
-
Drying: Dry the electrode in a stream of cool air and use it immediately to prevent re-oxidation.
EIS Measurement Workflow
The following workflow outlines the systematic procedure for data acquisition.
Caption: Experimental workflow for EIS data acquisition.
Step-by-Step Measurement Protocol:
-
System Assembly: Place the prepared working electrode, counter electrode, and reference electrode into the electrochemical cell. Add the test solution (starting with the blank, 0 ppm inhibitor). Ensure the reference electrode tip is close to the working electrode surface.
-
OCP Stabilization: Before any measurement, immerse the steel electrode in the solution and monitor its Open Circuit Potential (OCP) for 30-60 minutes until a stable value (drift < 2 mV/min) is reached.[15] This ensures the system is at a steady state.
-
EIS Parameter Setup: Set the EIS parameters on the potentiostat software. Recommended settings are provided in the table below.
| Parameter | Recommended Value | Rationale |
| Frequency Range | 100 kHz down to 10 mHz | Captures both solution resistance and charge transfer processes. |
| AC Amplitude | 10 mV (rms) vs. OCP | Small enough to ensure a linear system response without disturbing the corrosion process. |
| Measurement Mode | Potentiostatic | The AC potential is controlled. |
| Points per Decade | 10 | Provides sufficient data resolution across the frequency spectrum. |
-
Data Acquisition: Run the EIS experiment. Save the resulting data files.
-
Iteration: Repeat steps 1-4 for each solution with increasing inhibitor concentration.
Data Analysis and Interpretation
Qualitative Analysis of EIS Spectra
A direct visual inspection of the Nyquist and Bode plots provides immediate qualitative evidence of inhibition.
-
Nyquist Plot: In the presence of an effective inhibitor like this compound, the diameter of the Nyquist semicircle will increase significantly with increasing inhibitor concentration.[2] A larger semicircle diameter directly corresponds to a higher resistance to corrosion.
-
Bode Plot: The impedance modulus at low frequencies (|Z|f→0) will increase with inhibitor concentration. This value is an indicator of the overall resistance of the system. The phase angle plot may also broaden or shift, indicating the formation of a protective film on the surface.
Equivalent Circuit Modeling (ECM)
To extract quantitative data, the EIS spectra are fitted to an appropriate equivalent circuit model. For a steel/acid system with an adsorbed inhibitor, a common and effective model is the Randles circuit, where the ideal capacitor is replaced with a Constant Phase Element (CPE) to account for the non-ideal, heterogeneous nature of the electrode surface.[16][17][18]
Caption: Randles equivalent circuit with a Constant Phase Element (CPE).
-
R_s (Solution Resistance): Represents the resistance of the electrolyte between the working and reference electrodes. It should remain relatively constant across all inhibitor concentrations.
-
R_ct (Charge Transfer Resistance): This is the key parameter. It represents the resistance to the transfer of electrons across the metal/solution interface (i.e., the corrosion reaction). A higher R_ct value signifies slower corrosion and better inhibition performance. [8][19]
-
CPE (Constant Phase Element): This element models the electrical double layer at the interface, which does not behave as a perfect capacitor due to surface roughness and inhibitor adsorption.[18] A decrease in the CPE's magnitude (Y₀) is often associated with a decrease in the local dielectric constant or an increase in the thickness of the protective film formed by the inhibitor.[8]
Calculating Inhibition Efficiency (IE%)
The primary quantitative metric for inhibitor performance is the Inhibition Efficiency (IE%), calculated from the R_ct values obtained from the ECM fitting.
IE (%) = [ (R_ct(inh) - R_ct(blank)) / R_ct(inh) ] x 100
Where:
-
R_ct(inh) is the charge transfer resistance in the presence of the inhibitor.
-
R_ct(blank) is the charge transfer resistance in the blank solution (without inhibitor).
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | CPE-Y₀ (μS·sⁿ·cm⁻²) | CPE-n | IE (%) |
| 0 (Blank) | 75 | 150 | 0.85 | - |
| 50 | 450 | 95 | 0.88 | 83.3 |
| 100 | 980 | 70 | 0.90 | 92.3 |
| 200 | 1850 | 55 | 0.91 | 95.9 |
| 500 | 2500 | 48 | 0.92 | 97.0 |
| Table presents example data for illustrative purposes. |
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for the detailed characterization of corrosion inhibitors like this compound. By following the protocols outlined in this guide, researchers can effectively quantify the performance of the inhibitor through the determination of charge transfer resistance (R_ct) and the calculation of inhibition efficiency (IE%). The analysis of EIS data with appropriate equivalent circuit models provides robust, quantitative evidence of the formation of a protective adsorbed layer, validating the inhibitor's mechanism of action. This methodology enables the systematic evaluation and optimization of advanced inhibitor formulations for the protection of steel assets.
References
- 1. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 7. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 8. matsc.ktu.lt [matsc.ktu.lt]
- 9. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Corrosion Inhibition and Adsorption Properties of 2-Methyl Imidazole on Mild Steel in Binary Acid Mixture of (HNO3+HCl) - IJPRS [ijprs.com]
- 12. nlab.pl [nlab.pl]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Undecyl-1H-imidazole in the Preparation of Advanced Catalytic Systems
Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 2-Undecyl-1H-imidazole in the synthesis of advanced catalysts. By leveraging its unique amphiphilic structure—combining a hydrophilic imidazole head with a lipophilic undecyl tail—this molecule serves as a versatile ligand, stabilizer, and precursor for a variety of catalytic systems. The following sections detail its application in homogeneous cross-coupling reactions, the stabilization of metallic nanoparticles for heterogeneous catalysis, and its role in micellar catalysis, providing both the theoretical basis and practical, step-by-step protocols.
Introduction: The Versatility of this compound
This compound (C₁₄H₂₆N₂) is a substituted imidazole notable for the long alkyl chain at the 2-position. This structure imparts distinct amphiphilic characteristics, making it a valuable component in modern catalysis.[1][2] The imidazole core offers robust σ-donating properties, enabling it to act as an effective N-donor ligand for a wide range of transition metals.[3][4][5] Simultaneously, the undecyl chain provides a significant hydrophobic character, which can be strategically exploited to:
-
Enhance Solubility: Improve the solubility of metal complexes in nonpolar organic solvents, which is crucial for homogeneous catalysis.
-
Promote Self-Assembly: Drive the formation of micelles in aqueous media, creating microreactors for catalytic transformations.
-
Stabilize Nanostructures: Function as a capping agent to prevent the aggregation of metallic nanoparticles, thereby maintaining high surface area and catalytic activity.
These attributes position this compound as a multifunctional building block for creating sophisticated, tailor-made catalytic systems.
Application Note 1: In Situ Preparation of a Homogeneous Palladium Cross-Coupling Catalyst
Principle & Mechanistic Insight: The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in organic synthesis, heavily relying on palladium catalysts supported by ligands.[4][6][7] Imidazole derivatives are highly effective N-donor ligands that stabilize the palladium center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5]
The 2-undecyl substituent on the imidazole ring serves two primary purposes:
-
Electronic Tuning: The electron-donating nature of the alkyl group increases the electron density on the coordinating nitrogen, which can enhance the catalytic activity of the palladium center.
-
Solubility Enhancement: The long, lipophilic undecyl chain significantly improves the solubility of the resulting palladium-imidazole complex in common organic solvents like toluene, THF, or dioxane, ensuring the reaction remains in a single phase (homogeneous) for optimal efficiency.
This protocol describes the in situ formation of a Pd(II)-bis(this compound) complex, which is then used directly in a Suzuki-Miyaura coupling reaction. This approach avoids the need to isolate the often air-sensitive catalyst complex.
Experimental Protocol: In Situ Catalyst Generation for Suzuki-Miyaura Coupling
Materials:
-
This compound (≥98%)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Arylboronic Acid (e.g., Phenylboronic Acid)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous, Degassed Toluene
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Workflow Diagram:
Caption: Workflow for in situ catalyst preparation and subsequent Suzuki coupling.
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (2.2 mg, 0.01 mmol, 1 mol%).
-
Ligand Addition: Add this compound (4.9 mg, 0.022 mmol, 2.2 mol%). The slight excess of ligand ensures full coordination to the palladium center.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Complex Formation: Add 2 mL of dry, degassed toluene to the flask. Stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous as the soluble Pd-imidazole complex forms.
-
Reagent Addition: To this solution, add the aryl halide (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Reaction Execution: Add an additional 3 mL of toluene. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Application Note 2: Synthesis of Surface-Functionalized Gold Nanoparticles (AuNPs)
Principle & Mechanistic Insight: Metallic nanoparticles are powerful heterogeneous catalysts due to their high surface-area-to-volume ratio. However, they are prone to aggregation, which deactivates them. Stabilizing ligands are essential to prevent this. This compound is an ideal stabilizing agent for gold nanoparticles. The imidazole nitrogen atoms possess a strong affinity for the gold surface, forming coordinate bonds that anchor the molecule.[2] The outward-projecting, long undecyl chains then create a hydrophobic layer around each nanoparticle.
This hydrophobic shell provides several key advantages:
-
Steric Hindrance: It physically prevents the nanoparticles from coming into close contact and aggregating.
-
Dispersibility: It allows the AuNPs to be readily dispersed in nonpolar organic solvents, opening up applications in organic-phase catalysis.
-
Substrate Interaction: The hydrophobic layer can help to concentrate nonpolar reactants near the catalytic surface.
The protocol below adapts the well-established Brust-Schiffrin two-phase synthesis method, using this compound as the primary stabilizing (capping) agent.[8][9]
Experimental Protocol: Preparation of this compound-Stabilized AuNPs
Materials:
-
Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·3H₂O)
-
This compound
-
Tetraoctylammonium bromide (TOAB) - Phase Transfer Catalyst
-
Sodium borohydride (NaBH₄) - Reducing Agent
-
Toluene
-
Ethanol
-
Deionized Water
Workflow Diagram:
Caption: Workflow for the two-phase synthesis of stabilized gold nanoparticles.
Step-by-Step Procedure:
-
Aqueous Phase Preparation: Dissolve HAuCl₄·3H₂O (e.g., 30 mg, 0.076 mmol) in 25 mL of deionized water.
-
Organic Phase Preparation: In a separate flask, dissolve the phase transfer catalyst, TOAB (e.g., 200 mg, 0.366 mmol), in 80 mL of toluene.
-
Phase Transfer: Combine the aqueous and organic solutions in a flask and stir vigorously for 15-20 minutes. The orange color of the [AuCl₄]⁻ anion will transfer from the aqueous phase to the organic toluene phase. After transfer, separate the phases using a separatory funnel and retain the organic phase.
-
Ligand Addition: To the organic phase containing the gold salt, add a solution of this compound (e.g., 68 mg, 0.306 mmol) in a small amount of toluene. Stir for 10 minutes to allow the imidazole to coordinate with the gold precursor.
-
Reduction: Prepare a fresh solution of the reducing agent, NaBH₄ (e.g., 90 mg, 2.38 mmol), in 20 mL of ice-cold deionized water.
-
Nanoparticle Formation: While stirring the organic phase vigorously, add the NaBH₄ solution dropwise over a period of 5-10 minutes. A rapid color change from orange to a deep ruby red or brown indicates the formation of gold nanoparticles.
-
Stabilization: Continue to stir the reaction mixture for at least 3 hours at room temperature to ensure complete reduction and stabilization of the nanoparticles by the imidazole ligand.
-
Purification:
-
Separate and discard the aqueous layer.
-
Wash the organic layer multiple times with ethanol and water to remove excess TOAB and unreacted reagents.
-
Precipitate the nanoparticles by adding a large volume of ethanol.
-
Collect the nanoparticles by centrifugation, discard the supernatant, and re-disperse the nanoparticle pellet in fresh toluene. Repeat this washing/centrifugation cycle 2-3 times.
-
Finally, dry the purified nanoparticles under vacuum.
-
Characterization: The resulting nanoparticles can be characterized by UV-Vis Spectroscopy (to observe the surface plasmon resonance peak, typically ~520 nm), Transmission Electron Microscopy (TEM) for size and morphology, and FTIR to confirm the presence of the undecyl-imidazole ligand on the surface.
Application Note 3: Micellar Catalysis for Ester Hydrolysis
Principle & Mechanistic Insight: As an amphiphile, this compound self-assembles into micelles in aqueous solution above its critical micelle concentration (CMC). These micelles act as "microreactors" that can significantly accelerate reaction rates.[3][10][11]
The micelle has two key regions:
-
Hydrophobic Core: Formed by the undecyl tails, this region can solubilize and concentrate nonpolar substrates, such as p-nitrophenyl esters.
-
Hydrophilic Corona (Stern Layer): Composed of the imidazole headgroups, this interface is where the catalysis occurs. The imidazole ring is a known nucleophilic and general-base catalyst for ester hydrolysis.[11]
By bringing the catalyst (imidazole headgroup) and the substrate (ester) into close proximity within the micellar structure, the effective concentrations are dramatically increased, leading to substantial rate enhancement compared to the same reaction in a bulk solution.
Experimental Protocol: Hydrolysis of p-Nitrophenyl Acetate (PNPA) in a Micellar System
Materials:
-
This compound
-
p-Nitrophenyl Acetate (PNPA)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Acetonitrile (for stock solution)
-
UV-Vis Spectrophotometer
Data Presentation: Reaction Conditions
| Parameter | Value | Rationale |
| Surfactant Concentration | 5-10 mM | Should be well above the Critical Micelle Concentration (CMC) to ensure the presence of micelles. |
| Substrate (PNPA) Conc. | 50-100 µM | Low concentration to ensure it is fully solubilized within the micelles and allows for easy monitoring. |
| Buffer pH | 7.0 - 8.0 | pH range where the imidazole ring is catalytically active for hydrolysis. |
| Temperature | 25-30 °C | Controlled temperature for kinetic studies. |
| Monitoring Wavelength | 400 nm | Wavelength to monitor the formation of the p-nitrophenolate anion product. |
Step-by-Step Procedure:
-
Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in the chosen buffer.
-
Prepare a 10 mM stock solution of PNPA in acetonitrile.
-
-
Reaction Setup:
-
In a quartz cuvette, place 2.9 mL of the buffer solution.
-
Add the required volume of the this compound stock solution to achieve the final desired concentration (e.g., 150 µL for a final concentration of 5 mM in 3 mL). Mix well.
-
Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer and allow it to equilibrate for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a small aliquot of the PNPA stock solution (e.g., 15 µL for a final concentration of 50 µM) to the cuvette.
-
Quickly mix the solution by inverting the cuvette (with a cap) or by gentle pipetting.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 400 nm over time. Record data every 30-60 seconds for 15-30 minutes.
-
-
Control Experiment: Repeat the experiment without the addition of this compound to measure the rate of background (uncatalyzed) hydrolysis.
-
Data Analysis: The observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -k_obs. The catalytic efficiency is determined by comparing the k_obs in the presence and absence of the micellar catalyst.
References
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole-stabilized gold nanoparticles induce neuronal apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. "Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling " by Daniel Parker [scholarworks.sjsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for 2-Undecyl-1H-imidazole Mediated Polymerization
Introduction: The Rise of Organocatalysis in Polymer Synthesis
In the pursuit of advanced polymeric materials for biomedical and pharmaceutical applications, the demand for metal-free, biocompatible, and biodegradable polymers is paramount. Traditional polymerization methods often rely on metal-based catalysts, which can leave toxic residues in the final product, a significant concern for drug delivery systems and medical implants.[1] Organocatalysis has emerged as a powerful alternative, offering a sustainable and cost-effective approach to polymer synthesis with precise control over polymer architecture.[2][3] Among the various classes of organocatalysts, N-heterocyclic carbenes (NHCs) have garnered considerable attention for their exceptional ability to mediate a variety of polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactic acid (PLA).[1][4]
2-Undecyl-1H-imidazole stands as a promising candidate within the broader family of imidazole-based organocatalysts. Its structure, featuring a nucleophilic imidazole core and a lipophilic undecyl chain, suggests potential advantages in terms of solubility in common monomers and organic solvents, facilitating homogenous catalysis. This guide provides a comprehensive overview of the mechanistic principles and a detailed, step-by-step protocol for conducting the this compound mediated ring-opening polymerization of lactide, a cornerstone for producing biocompatible polyesters.
Mechanistic Insights: The Role of this compound in Ring-Opening Polymerization
The precise mechanism of NHC-mediated ROP of cyclic esters can follow different pathways, primarily the nucleophilic and the general base mechanisms. In the context of an alcohol initiator, the polymerization catalyzed by an imidazole derivative like this compound is believed to proceed through a bifunctional activation process, akin to enzymatic catalysis.[5]
The imidazole acts as a dual activator:
-
Nucleophilic Activation: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring can act as a nucleophile, attacking the carbonyl carbon of the cyclic ester (e.g., lactide). This initiates the ring-opening process.
-
Hydrogen Bonding Activation: The N-H proton on the imidazole ring can form a hydrogen bond with the carbonyl oxygen of the monomer, thereby activating it towards nucleophilic attack by an initiator, such as an alcohol.
The presence of an alcohol initiator is crucial for controlling the polymerization and obtaining linear polymers with a defined molecular weight. The alcohol is activated by the NHC, which facilitates its attack on the monomer. The polymerization then proceeds via a coordination-insertion type mechanism.[2][6]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the this compound mediated polymerization of lactide.
Caption: General workflow for this compound mediated polymerization.
Detailed Experimental Protocol: Synthesis of Polylactide (PLA)
This protocol describes the bulk polymerization of L-lactide using this compound as the catalyst and benzyl alcohol as the initiator. Bulk polymerization is often preferred for its solvent-free nature, aligning with green chemistry principles.[7]
Materials and Equipment
| Reagents | Equipment |
| L-Lactide | Schlenk flask |
| This compound | Magnetic stirrer hotplate |
| Benzyl alcohol (initiator) | Magnetic stir bar |
| Dichloromethane (DCM, for dissolution) | Septa and needles |
| Cold methanol (for precipitation) | Vacuum line or inert gas manifold (N₂ or Ar) |
| Anhydrous toluene (optional, for solution polymerization) | Syringes |
| - | Glassware (beakers, funnels) |
| - | Vacuum oven |
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Imidazole derivatives can be corrosive and cause skin and eye damage. Consult the Safety Data Sheet (SDS) before use.[8][9]
Step-by-Step Procedure
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (N₂ or Ar).
-
L-Lactide should be recrystallized from anhydrous toluene and dried under vacuum to remove any water, which can interfere with the polymerization.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add L-lactide (e.g., 2.0 g, 13.9 mmol).
-
The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer. For this example, a ratio of 100:1 is targeted.
-
Prepare a stock solution of the initiator, benzyl alcohol, in anhydrous toluene. For a 100:1 ratio, you will need 0.139 mmol of benzyl alcohol.
-
Prepare a stock solution of the catalyst, this compound, in anhydrous toluene. A typical catalyst-to-initiator ratio is 1:1. Therefore, you will need 0.139 mmol of the catalyst.
-
-
Polymerization:
-
Seal the Schlenk flask with a septum and place it under an inert atmosphere.
-
Inject the required amount of the benzyl alcohol initiator stock solution into the flask via syringe.
-
Inject the required amount of the this compound catalyst stock solution into the flask via syringe.
-
Place the Schlenk flask in a preheated oil bath at 130-150 °C.[2]
-
Stir the reaction mixture. The solid lactide will melt, and the mixture will become a homogenous, viscous liquid as the polymerization proceeds.
-
Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The reaction time will influence the monomer conversion and the final molecular weight.[2]
-
-
Polymer Purification:
-
After the desired reaction time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the solid, crude polymer in a minimal amount of dichloromethane (DCM).
-
Slowly add the DCM solution to a beaker of cold, stirring methanol (approximately 10 times the volume of the DCM solution). The polymer will precipitate as a white solid.
-
Allow the precipitate to settle, then decant the methanol.
-
Wash the polymer with fresh cold methanol two more times to remove any unreacted monomer and residual catalyst.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Monomer:Initiator Ratio | 50:1 to 500:1 | Controls the theoretical molecular weight of the polymer. |
| Catalyst:Initiator Ratio | 0.5:1 to 2:1 | Affects the rate of polymerization. |
| Temperature | 130-180 °C (Bulk) | Ensures the monomer is in a molten state and provides sufficient thermal energy for the reaction.[7] |
| Reaction Time | 1-24 hours | Determines the extent of monomer conversion. |
Characterization of the Resulting Polymer
To validate the success of the polymerization and determine the properties of the synthesized polylactide, several analytical techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to confirm the structure of the polymer and to calculate the monomer conversion. The disappearance of the methine proton signal of lactide (around 5.0 ppm) and the appearance of the corresponding signal for the polymer backbone (around 5.1-5.2 ppm) are indicative of polymerization.
-
¹³C NMR: Provides further confirmation of the polymer structure.
Gel Permeation Chromatography (GPC)
-
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.5) suggests a controlled polymerization process.
Differential Scanning Calorimetry (DSC)
-
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm). These properties are crucial for understanding the material's physical state and potential applications.
Mechanism Visualization
The following diagram illustrates the proposed initiation and propagation steps in the this compound mediated ring-opening polymerization of lactide with an alcohol initiator.
Caption: Proposed mechanism for this compound mediated ROP of lactide.
Conclusion and Future Outlook
This compound presents a viable and attractive organocatalyst for the controlled polymerization of cyclic esters, offering a pathway to metal-free, biocompatible polymers. The protocol detailed herein provides a robust starting point for researchers in drug development and materials science to synthesize well-defined polyesters. The inherent tunability of the system, by varying parameters such as monomer-to-initiator ratio and reaction conditions, allows for the production of polymers with tailored molecular weights and properties. Further research into the optimization of this catalytic system and its application to a broader range of monomers will undoubtedly expand the toolbox for creating next-generation biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Heterocyclic carbene iron complexes catalyze the ring-opening polymerization of lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zwitterionic polymerization of lactide to cyclic poly(lactide) by using N-heterocyclic carbene organocatalysts for Angewandte Chemie - International Edition - IBM Research [research.ibm.com]
- 5. An imidazole-based organocatalyst designed for bulk polymerization of lactide isomers: inspiration from Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and optimization of polymer-polymer aqueous two-phase systems for the isolation and purification of CaCo2 cell-derived exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Undecyl-1H-imidazole synthesis
Welcome to the technical support guide for the synthesis of 2-Undecyl-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which commonly utilizes the Debus-Radziszewski reaction.[1][2] This multicomponent reaction condenses a 1,2-dicarbonyl (glyoxal), an aldehyde (dodecanal), and ammonia to form the desired imidazole ring.[1][2] While effective, this synthesis can be prone to low yields and side reactions.[3][4]
This guide provides a structured, question-and-answer approach to address common experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound synthesis?
A1: The synthesis is a classic example of the Debus-Radziszewski imidazole synthesis.[1] The reaction is thought to occur in two main stages. First, the 1,2-dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde (dodecanal) to form the 2-substituted imidazole.[1][2] A large excess of ammonia is often used to favor the formation of the diimine and suppress the formation of oxazole byproducts.[5]
Q2: My final product is a low-melting solid or powder. Is this expected?
A2: Yes, this compound is typically a white to almost white powder or a low-melting solid.[6] Its physical state can vary based on purity. The long undecyl chain imparts significant hydrophobic character, influencing its melting point and solubility.
Q3: What are the most critical reagents whose quality I should verify before starting?
A3: The purity and stability of your starting aldehydes are paramount.
-
Dodecanal (Lauric Aldehyde): Aldehydes are susceptible to air oxidation, which converts dodecanal into the unreactive dodecanoic acid (lauric acid).[7] It is recommended to use freshly distilled or recently purchased dodecanal stored under an inert atmosphere (like nitrogen or argon) and protected from light and heat.[7][8]
-
Glyoxal: Glyoxal is typically supplied as a 40% aqueous solution.[9] Anhydrous glyoxal is unstable and polymerizes rapidly. The aqueous solution contains a complex equilibrium of hydrates and oligomers. It is crucial to use a solution from a reputable supplier that has been stored correctly, as polymerization upon standing can reduce the concentration of the reactive monomeric form.[9]
Troubleshooting Guide: Low Yield
Low or inconsistent yield is the most common challenge in this synthesis. The following sections break down the problem by observable symptoms and provide actionable solutions.
Symptom 1: No or very little product is formed (as per TLC/LC-MS).
If your reaction has failed to produce a significant amount of the desired product, the issue likely lies with the starting materials or the initial reaction conditions.
-
Scientific Rationale: As mentioned in the FAQs, both dodecanal and glyoxal are prone to degradation. Dodecanal can oxidize to its corresponding carboxylic acid, which will not participate in the imidazole ring formation.[7] Glyoxal solutions can polymerize over time, significantly reducing the concentration of the active dicarbonyl species required for the initial condensation with ammonia.[9]
-
Troubleshooting Protocol:
-
Verify Dodecanal Purity: Run a simple TLC of your dodecanal. If you observe a streak or a baseline spot that stains with an acidic permanganate dip, it may indicate the presence of lauric acid. Consider purifying the dodecanal by vacuum distillation before use.
-
Use Fresh Glyoxal: Whenever possible, use a freshly opened bottle of 40% aqueous glyoxal solution. If the solution appears cloudy or contains precipitate, it is a sign of advanced polymerization, and it should not be used.
-
Check Ammonia Concentration: Ensure you are using a concentrated source of ammonia, typically 28-30% ammonium hydroxide solution. Lower concentrations will not provide the necessary excess to drive the diimine formation efficiently.[5]
-
-
Scientific Rationale: The condensation reactions are sensitive to temperature and pH. While often run at room temperature or with gentle heating, excessive heat can promote side reactions and decomposition.[5][10] The reaction is typically performed under basic conditions due to the ammonia, but an optimal pH range of 6-8 has also been reported as effective in some variations.[11]
-
Troubleshooting Protocol:
-
Temperature Control: Start the reaction at room temperature. If TLC monitoring shows slow progress after several hours, gentle heating to 50-70°C can be applied.[5][11] Avoid aggressive heating, which can lead to tar formation.
-
Order of Addition: A common strategy to maximize the desired pathway is to add the aldehyde (dodecanal) slowly to the pre-mixed solution of glyoxal and ammonia.[5] This ensures the diimine intermediate has a chance to form, minimizing side reactions of the aldehyde.
-
Troubleshooting Workflow: Initial Reaction Failure
Caption: Workflow for addressing initial reaction failure.
Symptom 2: A complex mixture of products is observed on TLC/LC-MS.
The formation of multiple byproducts is a clear indicator of competing reaction pathways or impurities in the starting materials.
-
Scientific Rationale: Commercial dodecanal can contain other long-chain aldehydes. Each of these will react to form a different 2-alkyl-imidazole, leading to a mixture that can be difficult to separate.
-
Troubleshooting Protocol:
-
Source High-Purity Aldehyde: Purchase dodecanal from a reputable supplier with a high stated purity (e.g., >95%).
-
Purify by Distillation: If purity is suspect, perform a fractional vacuum distillation. Dodecanal has a boiling point of approximately 99-100°C at 3.5 mmHg.[12]
-
-
Scientific Rationale: this compound is a basic, amphiphilic molecule.[6] During aqueous work-up, its partial solubility in both aqueous and organic layers can lead to emulsions or product loss. Standard silica gel chromatography can also be challenging if the crude material is very impure.
-
Troubleshooting Protocol:
-
Extraction: After the reaction, if using an organic solvent for extraction (e.g., ethyl acetate or dichloromethane), perform multiple extractions to ensure complete recovery. If emulsions form, adding brine can help break them.
-
Acid-Base Purification: A robust method for separating the basic imidazole product from non-basic impurities is an acid-base wash. Dissolve the crude product in an organic solvent and wash with dilute acid (e.g., 1M HCl). The protonated imidazole will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH) to pH > 10, and the deprotonated product is re-extracted into an organic solvent.
-
Crystallization: As a final purification step, crystallization can be highly effective. The choice of solvent will depend on the specific impurity profile, but systems like isopropanol/water or toluene may be good starting points.[11][13]
-
Experimental Protocols
Protocol 1: Baseline Synthesis of this compound
This protocol is a standard starting point based on the Debus-Radziszewski reaction.
| Reagent | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| Dodecanal | 1.0 | 1.84 g (2.16 mL) | Use freshly distilled or high-purity grade.[7] |
| Glyoxal (40% in H₂O) | 1.0 | 1.45 g (1.17 mL) | Use a fresh, clear solution.[9] |
| Ammonium Hydroxide (28%) | 10.0 | 6.5 mL | A large excess is crucial to favor imidazole formation.[5] |
| Solvent (e.g., Ethanol) | - | 20 mL | Polar protic solvents often work well.[14] |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the ammonium hydroxide solution, ethanol, and the 40% glyoxal solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the dodecanal dropwise to the stirring mixture over 10 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase and visualization with potassium permanganate stain).
-
If the reaction is slow, gently heat the mixture to 50°C and continue stirring for 4-12 hours until the dodecanal is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
Reaction Mechanism Overview
Caption: Simplified Debus-Radziszewski mechanism.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. atamankimya.com [atamankimya.com]
- 10. benchchem.com [benchchem.com]
- 11. US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture - Google Patents [patents.google.com]
- 12. dodecanal (aldehyde C-12 lauric), 112-54-9 [thegoodscentscompany.com]
- 13. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Epoxy Curing with 2-Undecyl-1H-imidazole
Welcome to the technical support guide for utilizing 2-Undecyl-1H-imidazole as a curing agent for epoxy resins. This document is designed for researchers and scientists to provide a deep, mechanistic understanding and practical, field-proven guidance for optimizing your curing processes. As Senior Application Scientists, we recognize that achieving desired material properties is fundamentally linked to the precision of the curing protocol. This guide moves beyond simple instructions to explain the causality behind each step, empowering you to troubleshoot effectively and innovate confidently.
Section 1: Foundational Knowledge - Core Principles of Imidazole Curing
This section addresses the most fundamental questions regarding the function of this compound and the critical role of temperature in the curing process.
Q1: What is the mechanism by which this compound cures epoxy resins?
A: this compound functions as a catalytic curing agent, initiating an anionic ring-opening homopolymerization of the epoxy groups. Unlike stoichiometric amine hardeners, it is not consumed in a 1:1 ratio with the epoxy groups but rather acts as a true catalyst.[1] The process can be broken down into two primary stages:
-
Adduct Formation (Initiation): The nucleophilic nitrogen atom at the 3-position of the imidazole ring attacks an electrophilic carbon atom of the epoxy (oxirane) ring.[2] This opens the ring and forms a zwitterionic adduct.
-
Anionic Polymerization (Propagation): The negatively charged oxygen (alkoxide) of the adduct is highly reactive and proceeds to attack another epoxy group, propagating a chain reaction. This chain growth and cross-linking process builds the three-dimensional polymer network.[2][3] The hydroxyl groups generated can also participate in further etherification reactions, contributing to the network density.[4]
The long undecyl (C11H23) chain on the 2-position of the imidazole ring provides significant steric hindrance. This feature makes this compound a latent curing agent; it is less reactive at ambient temperatures, providing a longer pot life, but becomes highly effective when a specific activation temperature is reached.[5][6]
Caption: Catalytic curing mechanism of epoxy resins by this compound.
Q2: Why is curing temperature so critical for the final properties of the epoxy?
A: The curing temperature is arguably the most critical parameter in thermoset formulation, as it directly governs the reaction kinetics and the ultimate structure of the polymer network.
-
Reaction Rate & Degree of Cure: Higher temperatures significantly accelerate the curing reaction. An insufficient temperature will result in a slow, incomplete cure, leaving unreacted epoxy and imidazole groups in the matrix. This leads to poor mechanical properties, low chemical resistance, and a significantly reduced glass transition temperature (Tg).
-
Cross-link Density: The final cross-link density is a direct function of the degree of cure. A fully developed, highly cross-linked network, achieved through an optimized time-temperature profile, is essential for maximizing thermal stability, mechanical strength, and chemical resistance.[6][7]
-
Glass Transition Temperature (Tg): The Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. It is a primary indicator of the thermal performance of the cured epoxy and is highly dependent on the degree of cure.[7][8] An incomplete cure directly results in a lower-than-expected Tg.
Q3: What are the typical curing temperature ranges for imidazole-based systems?
A: Imidazole-based curing agents offer a wide operational window. While general-purpose imidazoles can cure at moderate temperatures (80-120°C)[9], more latent and heat-resistant formulations are typically cured in the 120°C to 180°C range .[5]
For this compound, the optimal temperature is not a single value but rather a profile that depends on the specific epoxy resin (e.g., Bisphenol A, Novolac), the concentration of the curing agent, and the desired final properties. An experimental approach is required to pinpoint the ideal temperature for your system.
Section 2: Experimental Guide to Curing Optimization
The following workflow provides a systematic, self-validating method for determining the optimal curing temperature of your epoxy system using Differential Scanning Calorimetry (DSC), the industry-standard technique for this analysis.[10]
Caption: Experimental workflow for optimizing epoxy cure temperature using DSC.
Detailed Protocol: Determining Optimal Cure Temperature via DSC
This protocol will guide you through identifying the reaction's thermal characteristics and verifying a complete cure.
Materials:
-
Your epoxy resin system (e.g., DGEBA-based)
-
This compound
-
Differential Scanning Calorimeter (DSC) with hermetic aluminum pans
-
Precision balance
Experimental Steps:
-
Sample Preparation:
-
Accurately weigh your epoxy resin and this compound. A typical starting concentration for catalytic imidazoles is low, in the range of 1-5 parts per hundred resin (phr).
-
Thoroughly mix the components. Inadequate mixing is a primary source of curing failure.[11] Scrape the sides and bottom of the container to ensure a homogenous mixture.
-
Accurately weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan and seal it. Prepare an identical empty pan as a reference.
-
-
Step 1: Initial Dynamic Scan
-
Objective: To identify the onset temperature, peak exothermic temperature, and total heat of reaction (ΔH_total).
-
Procedure: Place the sample and reference pans in the DSC. Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to approximately 250°C.
-
Analysis: The resulting curve will show an exothermic peak. Record the onset temperature (T_onset) where the reaction begins and the peak temperature (T_peak) where the reaction rate is maximal. The integrated area of this peak gives the total enthalpy of a complete cure.
-
-
Step 2: Isothermal Curing Scans
-
Objective: To determine the time required for a complete cure at various potential temperatures.
-
Procedure: Prepare several new samples. Based on your T_peak from Step 1, select three or more isothermal temperatures to test. Good starting points are T_peak - 20°C, T_peak, and T_peak + 20°C.
-
For each sample, heat rapidly to the chosen isothermal temperature and hold it constant. Record the heat flow until the signal returns to a stable baseline, indicating the cessation of the exothermic reaction. The time this takes is the isothermal cure time for that temperature.
-
-
Step 3: Post-Cure Verification Scan
-
Objective: To confirm that the cure was 100% complete during the isothermal hold. This is a critical validation step.
-
Procedure: After the isothermal hold in Step 2 is complete, cool the same sample down to room temperature within the DSC. Then, run a second dynamic scan, identical to the one in Step 1 (e.g., ramp at 10°C/min to 250°C).
-
Analysis: Examine the second scan carefully.
-
Complete Cure: If the cure was complete, you will see no residual exothermic peak . You should, however, observe a clear step-change in the baseline, which corresponds to the Glass Transition Temperature (Tg) of your fully cured material.[10]
-
Incomplete Cure: If the cure was incomplete, a residual exothermic peak will be present.[10] This indicates that the isothermal hold time or temperature was insufficient.
-
-
Data Interpretation Summary
| DSC Observation (Post-Cure Scan) | Interpretation | Action Required |
| No Residual Exotherm + Clear Tg | Curing profile is successful. The material is fully cured. | Profile is optimized. Proceed with this time/temperature. |
| Small Residual Exotherm | Incomplete cure. The network is not fully formed. | Increase the isothermal hold time or select a higher isothermal temperature. |
| Large Residual Exotherm | Significantly incomplete cure. | The selected isothermal temperature is too low. Choose a higher temperature closer to or above the original T_peak. |
| No Tg Observed / Low Tg | Incomplete cure or incorrect formulation. | Re-evaluate the curing profile and confirm the mix ratio of the components. |
Section 3: Troubleshooting Guide
Even with careful planning, experimental issues can arise. This section addresses common problems in a direct Q&A format.
Q4: My epoxy is still tacky or soft after the recommended curing time. What went wrong?
A: A tacky or soft finish is the most common curing defect and is almost always attributable to one of three root causes:
-
Incorrect Mix Ratio: The catalytic nature of this compound means it is used in small quantities. Even minor deviations from the specified parts-per-hundred-resin (phr) can drastically affect the outcome.[11]
-
Inadequate Mixing: If the resin and curing agent are not mixed to complete homogeneity, you will have areas that are resin-rich and others that are catalyst-rich. The resin-rich areas will not cure.[12] Ensure you have scraped the sides and bottom of your mixing vessel thoroughly for several minutes.[11]
-
Low Curing Temperature: The ambient temperature or oven temperature was below the activation energy threshold for the reaction to proceed to completion. The reaction may have started but then stalled.[11]
Q5: How can I fix a tacky or partially cured epoxy?
A: It is a common misconception that applying a new, correctly mixed layer of epoxy over a tacky surface will fix the problem. This will not work. The underlying uncured material will remain soft and prevent adhesion, leading to delamination.
The correct and only reliable procedure is removal and replacement:
-
Scrape Away Liquid Resin: Use a putty knife or scraper to remove as much of the soft, uncured material as possible.[13]
-
Solvent Wipe: Use a suitable solvent (e.g., acetone or isopropyl alcohol) to clean the remaining residue from the surface. Ensure proper ventilation and personal protective equipment.
-
Sand the Surface: Once the surface is dry, sand it thoroughly to remove any remaining soft spots and to create a mechanical profile for the new layer to adhere to.
-
Clean Thoroughly: Clean all dust and debris from the surface. A tack cloth is recommended.[11]
-
Re-apply: Prepare a fresh batch of epoxy, paying meticulous attention to the correct mix ratio and thorough mixing technique. Apply this new layer to the prepared surface and cure using your optimized temperature profile.
Q6: The final cured epoxy has a lower Glass Transition Temperature (Tg) than expected. Why?
A: A lower-than-expected Tg is a direct indicator of an underdeveloped polymer network. The two most likely causes are:
-
Incomplete Cure: The material did not receive sufficient thermal energy (either time or temperature) to drive the cross-linking reaction to completion. This can be verified using DSC, which would show a residual exotherm on a post-cure scan.
-
Incorrect Curing Agent Concentration: The concentration of the imidazole affects the final network structure. While it is a catalyst, its concentration influences the balance between adduct formation and etherification.[4] An off-optimal concentration can limit the development of the cross-link density, thus suppressing the Tg.
Q7: Can I use a post-curing step? What are the benefits?
A: Yes, incorporating a post-cure step is a highly effective strategy for maximizing the performance of your thermoset. A post-cure involves heating the material to a temperature higher than the initial curing temperature for a set period after it has solidified.
-
Benefits: Post-curing drives the reaction closer to 100% completion by providing the energy for less mobile reactive groups to find each other and form additional cross-links. This leads to a more homogenous and robust network, resulting in a higher Tg and improved mechanical properties, particularly toughness and thermal stability.[14]
-
Typical Procedure: A common approach is to perform an initial cure at a moderate temperature (e.g., 80-90°C) to gel and solidify the part, followed by a post-cure at a higher temperature (e.g., 125-150°C) for 30-90 minutes.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the cure kinetics of epoxy/imidazole resin systems [periodicos.capes.gov.br]
- 3. Application of 2-Phenylimidazole as the curing agent of epoxy_Chemicalbook [chemicalbook.com]
- 4. datapdf.com [datapdf.com]
- 5. caloongchem.com [caloongchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. bestbartopepoxy.com [bestbartopepoxy.com]
- 12. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Overcoming solubility issues of 2-Undecyl-1H-imidazole in organic solvents
Technical Support Center: 2-Undecyl-1H-imidazole
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome the unique solubility challenges presented by this amphiphilic molecule. We will explore the underlying chemical principles governing its solubility and provide systematic, field-tested protocols to achieve clear, stable solutions in organic solvents.
The core difficulty in dissolving this compound stems from its dual chemical nature. It possesses a long, hydrophobic 11-carbon undecyl chain, which favors nonpolar environments, and a polar, basic imidazole headgroup that prefers polar solvents.[1][2] This structural dichotomy means that it often exhibits limited solubility in solvents that are either strictly polar or nonpolar. This guide provides a logical workflow to address this challenge.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries.
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of the compound is the first step in troubleshooting. Key data is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆N₂ | [3][4] |
| Molecular Weight | 222.37 g/mol | [1][4] |
| Appearance | White to light yellow powder or low-melting solid | [1] |
| Melting Point | 69–74 °C (decomposes) | [1][3] |
| Boiling Point | 215 °C at 20 mm Hg | [1][3] |
| Purity | Typically ≥96-98% | [1] |
Q2: Why is this compound difficult to dissolve in a single solvent?
The primary reason is its amphiphilic structure . The long undecyl tail is nonpolar and lipophilic, seeking to interact with nonpolar solvent molecules. Conversely, the imidazole ring is polar and contains nitrogen atoms capable of hydrogen bonding, preferring polar solvent environments.[2][5] In many pure solvents, one part of the molecule is well-solvated while the other is not, leading to poor overall solubility.
Q3: What organic solvents are a good starting point?
Based on its structure and available data, the following solvents are recommended as initial screening candidates:
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): These solvents have both polar (hydroxyl group) and nonpolar (alkyl chain) character, which can solvate both ends of the molecule to some extent. Methanol is reported to be an effective solvent.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These can effectively solvate the polar imidazole head.
-
Chlorinated Solvents (e.g., Dichloromethane): Can be effective, but solubility may be limited. Some studies note that imidazoles can have low solubility in chloroalkanes.[6]
Solvents like hexanes or water are generally poor choices when used alone due to the extreme polarity mismatch with one end of the molecule.
Q4: Can I use heat to improve solubility?
Yes, gentle heating is a highly effective technique. The compound is a low-melting solid.[1] Warming the solvent to 40-60°C, which is below its melting point, can significantly increase the rate of dissolution and the saturation concentration. Always heat gently and with stirring, and ensure you are operating well below the boiling point of your chosen solvent.
Section 2: Troubleshooting Guide: A Systematic Workflow
If you are actively facing solubility issues, follow this systematic workflow. The process is designed to move from the simplest to the most effective techniques, saving time and resources.
Caption: A decision-making workflow for troubleshooting solubility issues.
Q1: I've tried dissolving the compound with stirring, but it remains a suspension. What now?
Answer: Before moving to more complex methods, confirm the fundamentals.
-
Check the Certificate of Analysis (CoA): Ensure the purity of your material matches expectations. Impurities can sometimes inhibit dissolution.
-
Use High-Purity, Anhydrous Solvents: Water contamination in organic solvents can drastically reduce the solubility of amphiphilic compounds.
-
Employ Mechanical Energy: If simple stirring is insufficient, try using a magnetic stir plate at a higher speed or placing the vial in an ultrasonic bath for 5-15 minutes. Sonication can help break up agglomerates and increase the surface area for dissolution.
Q2: The basics are covered, but solubility is still poor. What is the next step?
Answer: Introduce thermal energy as described in Protocol 1 . Heating provides the energy needed to overcome the crystal lattice energy of the solid and promotes favorable solute-solvent interactions. For this compound, warming to 40-60°C is often sufficient. If the compound dissolves when hot but crashes out upon cooling, this indicates you have created a supersaturated solution, and you should proceed to the next step.
Q3: Heating helps, but I need the solution to be stable at room temperature. What's my next option?
Answer: Modify the solvent system by using a co-solvent , as detailed in Protocol 2 . The goal is to create a solvent mixture with a polarity that is "just right" for both the hydrophobic tail and the polar head. A small amount of a carefully selected co-solvent can dramatically increase solubility.
Suggested Co-Solvent Pairings:
| Primary Solvent (Bulk) | Potential Co-Solvent (Additive) | Rationale |
| Toluene or Xylene | Isopropanol or Ethanol | The alcohol bridges the polarity gap between the aromatic solvent and the imidazole ring. |
| Dichloromethane (DCM) | Methanol | Methanol helps solvate the polar headgroup, which is poorly solvated by DCM alone. |
| Acetonitrile | Dichloromethane | Adding a less polar co-solvent can help solvate the long undecyl chain. |
Q4: I need to dissolve the compound at a high concentration in a polar solvent like methanol, but I've hit a limit. Is there a chemical trick I can use?
Answer: Yes. You can leverage the basicity of the imidazole ring. By adding a stoichiometric equivalent of a suitable acid, you can perform an in-situ salt formation, converting the imidazole to a more soluble imidazolium salt. This technique is outlined in Protocol 3 .
The imidazole ring's nitrogen atoms can act as a base.[5][7] Protonating one of these nitrogens with an acid (like HCl or acetic acid) creates a charged imidazolium cation. This charge dramatically increases the molecule's affinity for polar solvents.
Crucial Consideration: This approach chemically modifies your compound. This is an excellent strategy for applications where the protonated form is acceptable (e.g., certain catalytic reactions, formulations). However, if your downstream application requires the neutral form, this method is not suitable.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Dissolution Procedure with Thermal Application
-
Add the desired mass of this compound to a clean, dry vial equipped with a magnetic stir bar.
-
Add the selected organic solvent to achieve the target concentration.
-
Place the vial on a magnetic stir plate and begin stirring at a moderate speed (e.g., 300-400 RPM).
-
If solubility is poor at room temperature, gently warm the solution using a water bath or heating mantle set to 40-60°C.
-
Continue stirring and maintain the temperature until the solid is fully dissolved. Visually inspect for any remaining particulates.
-
Once dissolved, remove the heat source and allow the solution to slowly cool to room temperature while still stirring. Observe for any precipitation.
Protocol 2: Systematic Co-Solvent Screening
-
Prepare a suspension of this compound in your primary (bulk) solvent at the target concentration. Ensure the suspension is well-mixed.
-
While vigorously stirring the suspension, add the chosen co-solvent dropwise (or in small aliquots, e.g., 1% v/v increments).
-
After each addition, allow the system to equilibrate for 2-3 minutes. Observe for any visual changes in clarity.
-
Continue adding the co-solvent until the solution becomes clear. Note the final percentage (v/v) of the co-solvent required.
-
To ensure stability, let the final solution stand at room temperature for at least one hour and observe for any signs of precipitation.
Protocol 3: Solubility Enhancement via in-situ Salt Formation
-
Suspend the this compound in the desired polar solvent (e.g., methanol, ethanol) in a vial with a stir bar.
-
Calculate the molar equivalent of the imidazole compound.
-
Prepare a stock solution of a suitable acid (e.g., 1M HCl in methanol, or glacial acetic acid).
-
While stirring the suspension, slowly add 1.0 molar equivalent of the acid solution dropwise.
-
A transient warming of the solution or a change in viscosity may be observed as the salt forms and dissolution occurs.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure the reaction and dissolution are finalized. The solution should become clear.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol Detailed Information | Properties, Uses & Safety Data | Trusted Manufacturer & Supplier in China [quinoline-thiophene.com]
- 3. chembk.com [chembk.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
Improving the efficiency of 2-Undecyl-1H-imidazole as a corrosion inhibitor
Welcome to the technical support guide for 2-Undecyl-1H-imidazole, a high-performance corrosion inhibitor. This resource is designed for researchers, scientists, and development professionals to provide in-depth, field-proven insights into maximizing its efficiency. Here, we will address common challenges and frequently asked questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles and characteristics of this compound as a corrosion inhibitor.
Q1: What is this compound and how does it prevent corrosion?
This compound is an organic compound featuring a polar imidazole head and a long, nonpolar undecyl tail.[1] This amphiphilic structure is key to its function as a corrosion inhibitor. The inhibition mechanism is primarily based on the adsorption of the molecule onto the metal surface, forming a protective barrier.[2][3] The nitrogen atoms in the imidazole ring, rich in electron density, coordinate with the vacant d-orbitals of the metal, creating a strong bond.[2][3] The long undecyl tail then orients away from the surface, creating a dense, hydrophobic layer that repels corrosive agents like water and chloride ions.[2][4]
Q2: For which metals and environments is this compound most effective?
It is particularly effective for protecting copper and its alloys, as well as mild steel, in acidic environments such as those containing hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][5][6] Its application is prominent in industries like oil and gas, where equipment is exposed to corrosive sweet (CO₂) environments.[7]
Q3: What is the typical concentration range for effective corrosion inhibition?
The optimal concentration is dependent on the specific metal, the corrosive environment, and the operating temperature. However, effective inhibition is often achieved at concentrations in the millimolar (mM) range.[5][6] It is crucial to determine the optimal concentration for your specific system, as insufficient amounts may offer inadequate protection, while excessive amounts may not provide significant additional benefits.
Q4: How does temperature affect the performance of this compound?
The effect of temperature can be complex. For some systems, an increase in temperature can enhance inhibition efficiency up to a certain point, suggesting a chemical adsorption mechanism (chemisorption).[5][7] However, in other cases, higher temperatures can lead to a decrease in efficiency due to the increased kinetic energy of the molecules, which may favor desorption from the metal surface.[8][9] It is essential to evaluate the inhibitor's performance across your entire operational temperature range.
Section 2: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low Inhibition Efficiency Observed
Q: My electrochemical tests (EIS/Potentiodynamic Polarization) show lower-than-expected inhibition efficiency. What are the potential causes and solutions?
A: Several factors can contribute to low inhibition efficiency. Let's break down the possibilities:
-
Inhibitor Concentration: The concentration may be too low for the severity of the corrosive environment.
-
Solubility Issues: The inhibitor may not be fully dissolved in the corrosive medium, reducing the number of active molecules available to protect the metal surface. The long undecyl chain makes it less soluble in aqueous solutions compared to unsubstituted imidazole.
-
Solution: Ensure complete dissolution by preparing a stock solution in a suitable solvent like methanol or ethanol before diluting it into the corrosive medium.[1] Sonication can also aid in dissolution.
-
-
pH of the Medium: The pH of the solution can influence the inhibitor's protonation state, affecting its adsorption characteristics.
-
Solution: Measure and record the pH of your corrosive medium. Imidazole has a pKa of its conjugate acid around 7, meaning it will be protonated in acidic solutions, which can influence its interaction with the metal surface.[10]
-
-
Surface Preparation: An improperly prepared metal surface can prevent effective inhibitor adsorption.
-
Solution: Ensure your metal coupons are properly polished to a mirror finish, degreased with a solvent like acetone, rinsed with distilled water, and dried before immersion. This provides a clean, uniform surface for the inhibitor to adsorb onto.
-
Issue 2: Poor Solubility and Dispersion
Q: I'm having trouble dissolving this compound in my aqueous acidic solution. What can I do?
A: This is a common issue due to the hydrophobic nature of the C11 alkyl chain.
-
Co-Solvent Approach: Prepare a concentrated stock solution in a polar organic solvent such as ethanol or methanol where it has better solubility.[1][11] You can then add this stock solution to your corrosive medium. Ensure the final concentration of the organic solvent is low enough not to interfere with the corrosion process itself.
-
Use of Surfactants: A small amount of a suitable surfactant can help to create a stable dispersion of the inhibitor in the aqueous phase. However, you must first verify that the surfactant itself does not influence the corrosion rate.
-
pH Adjustment: The solubility of imidazoles can increase in acidic conditions due to protonation.[12] However, for long-chain derivatives, this effect might be limited.
Issue 3: Inconsistent or Non-Reproducible Results
Q: My experimental results for inhibition efficiency are not consistent across different trials. Why is this happening?
A: Reproducibility is key to valid research. Inconsistencies often stem from subtle variations in experimental parameters.
-
Stabilization Time: The inhibitor requires time to adsorb and form a stable protective film.
-
Solution: Always allow the system to stabilize after adding the inhibitor. Monitor the Open Circuit Potential (OCP) until it reaches a steady state (fluctuations less than 10 mV over 5-10 minutes) before starting any electrochemical measurements.[13]
-
-
Metal Coupon Variability: Minor differences in the surface finish or composition of your metal samples can lead to different results.
-
Solution: Use metal coupons from the same batch and prepare them using a standardized, repeatable polishing and cleaning procedure for every experiment.
-
-
Deaeration: The presence of dissolved oxygen can introduce another cathodic reaction, affecting the corrosion process and inhibitor performance.
-
Solution: For studying corrosion in anaerobic or CO₂-saturated environments (common in the oil and gas industry), ensure your solution is thoroughly deaerated with nitrogen or saturated with CO₂ for a sufficient time before and during the experiment.
-
Section 3: Advanced Protocols for Efficiency Enhancement
To push the performance of this compound even further, consider these advanced strategies.
Synergistic Inhibition with Halide Ions
The efficiency of many organic inhibitors can be significantly boosted by the addition of halide ions (e.g., I⁻, Br⁻, Cl⁻).
Causality: Halide ions first adsorb onto the positively charged metal surface. This creates a negatively charged surface, which then facilitates the adsorption of the protonated (cationic) form of the imidazole inhibitor through electrostatic attraction, leading to a more stable and effective protective film.[14]
Experimental Protocol: Evaluating Synergism with Iodide Ions
-
Prepare Solutions:
-
Blank corrosive solution (e.g., 1 M HCl).
-
Blank + optimal concentration of this compound.
-
Blank + a set concentration of Potassium Iodide (KI) (e.g., 0.1 mM).
-
Blank + optimal inhibitor concentration + KI concentration.
-
-
Electrochemical Testing:
-
Data Analysis:
-
Calculate the inhibition efficiency (IE%) for the inhibitor alone and for the combined system.
-
Calculate the synergism parameter (S) using a relevant formula from the literature to quantify the degree of synergy. An S value greater than 1 indicates a synergistic effect.
-
Visualization of Experimental Workflow
The following diagram outlines the standard workflow for evaluating a corrosion inhibitor.
Caption: Standard workflow for corrosion inhibitor evaluation.
Mechanism of Adsorption Visualization
This diagram illustrates how this compound adsorbs onto a metal surface.
Caption: Adsorption mechanism of this compound.
Quantitative Data Summary
The following table summarizes typical inhibition efficiencies found in the literature for imidazole derivatives under various conditions. Note that direct comparisons should be made cautiously as experimental conditions vary.
| Inhibitor System | Metal | Corrosive Medium | Temp. | Concentration | Inhibition Eff. (%) | Test Method | Reference |
| 1-n-undecyl-imidazole | Copper | 0.5 M HCl | Ambient | 1 mM | ~91.3% | EIS, PDP | [5] |
| Imidazole Derivative | Mild Steel | 0.5 M H₂SO₄ | 298 K | 1 mM | ~96% | Gravimetric, PDP | [6] |
| Imidazoline Derivative | N80 Steel | 3% NaCl (CO₂ sat.) | Elevated | - | Efficiency increased with temp. | EIS, PDP | [7] |
| Imidazole + 2-phenyl-2-imidazoline | Aluminum | 0.5 M H₂SO₄ | 15 °C | 10⁻⁴ M + 10⁻⁵ M | 82.4% | Weight Loss | [17] |
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physchemres.org [physchemres.org]
- 9. mdpi.com [mdpi.com]
- 10. Imidazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. infinitalab.com [infinitalab.com]
- 16. imrtest.com [imrtest.com]
- 17. Method for improving corrosion inhibition efficiency of imidazole to aluminum and aluminum alloy - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Enhancing Catalytic Activity of 2-Undecyl-1H-imidazole in Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Undecyl-1H-imidazole in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common experimental hurdles and enhance the efficacy of your catalytic systems.
This compound is a versatile precursor for N-heterocyclic carbene (NHC) ligands. Upon deprotonation, it forms a potent σ-donating ligand that can stabilize and activate palladium catalysts, offering a robust alternative to traditional phosphine ligands.[1][2] However, optimizing its performance requires a nuanced understanding of the reaction parameters. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles and offering actionable solutions.
Section 1: Troubleshooting Common Issues
This section is formatted as a direct question-and-answer guide to address the most frequent challenges observed in the lab.
Q1: My reaction suffers from low to no product yield. Where should I start troubleshooting?
Low conversion is a common issue that can often be traced back to catalyst activation and stability.[3]
Answer: A systematic check of your reaction components and conditions is the most effective approach.
-
In Situ Catalyst Formation: this compound is a pre-ligand. It must be deprotonated by a base to form the active N-heterocyclic carbene (NHC) that coordinates to the palladium center. If the base is too weak or sterically hindered, NHC formation will be inefficient.
-
Recommendation: Switch to a stronger base. While carbonates (e.g., K₂CO₃, Cs₂CO₃) are common, alkali metal tert-butoxides (e.g., KOt-Bu) or hydroxides (KOH) are often more effective for deprotonating the imidazole N-H proton.[4]
-
-
Palladium Precursor Reduction: Many common palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state to initiate the catalytic cycle.[5][6]
-
Recommendation: This reduction can sometimes be slow or inefficient. Consider adding a mild reducing agent or switching to a Pd(0) source like Pd₂(dba)₃. Alternatively, ensure your reaction conditions (e.g., presence of a suitable solvent or amine base) facilitate this reduction.[5]
-
-
Atmospheric Control: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize the active catalyst to an inactive Pd(II) species.[3][7]
-
Recommendation: Ensure rigorous inert atmosphere techniques. Use a Schlenk line or a glovebox. Solvents must be thoroughly degassed by freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30-60 minutes.[8]
-
Q2: I'm observing significant amounts of side products, particularly homocoupling of my boronic acid derivative. How can I suppress this?
Homocoupling is a classic side reaction in Suzuki-Miyaura couplings, often driven by the presence of Pd(II) species and oxygen.[6]
Answer: Minimizing homocoupling requires careful control over the catalyst's oxidation state and reaction kinetics.
-
Ensure Complete Pd(II) Reduction: As mentioned, residual Pd(II) can catalyze the homocoupling of boronic acids.[6] Ensure your pre-catalyst is fully reduced to Pd(0) before the main catalytic cycle begins.
-
Control Reagent Addition: The rate of transmetalation should ideally be faster than or competitive with the rate of homocoupling.
-
Recommendation: Try adding the aryl halide to the mixture of the palladium precursor, this compound, base, and boronic acid derivative after a brief pre-stirring period (5-15 minutes). This can allow for the formation of the active Pd(0)-NHC complex, favoring the productive cross-coupling pathway.
-
-
Base Selection: The choice of base can influence the rate of competing side reactions.
Q3: The reaction works for simple aryl bromides, but fails with more challenging substrates like aryl chlorides or sterically hindered partners. What modifications should I consider?
The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[10] Activating less reactive C-Cl bonds requires a more electron-rich and potent catalytic system.
Answer: Enhancing catalyst activity for challenging substrates involves tuning the electronic and steric properties of the catalytic complex.
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can improve yields, though this should be a last resort.
-
Modify the NHC Ligand (Conceptually): The undecyl group on your imidazole provides good solubility and some steric bulk. While you are using a specific molecule, it's important to understand that for highly demanding substrates, NHC ligands with even bulkier N-substituents (like mesityl or diisopropylphenyl) are often required to promote the difficult reductive elimination step.[2] Your 2-undecyl group primarily influences solubility rather than the critical steric environment around the metal.
-
Solvent and Temperature:
Section 2: Frequently Asked Questions (FAQs)
Q: Why use this compound instead of a standard phosphine ligand like PPh₃? A: this compound, as an NHC precursor, offers several advantages. NHCs are typically stronger σ-donors than phosphines, forming more stable bonds with the palladium center.[2] This leads to catalysts that are often more thermally stable and resistant to decomposition, allowing for higher reaction temperatures and longer catalyst lifetimes. This is particularly useful for activating challenging substrates.[13]
Q: What is the role of the base in this reaction? A: The base has two primary roles:
-
NHC Formation: It deprotonates the this compound at the N1 position to generate the active carbene ligand.[14]
-
Catalytic Cycle Progression: In reactions like the Suzuki-Miyaura coupling, the base activates the organoboron species to facilitate the transmetalation step.[6] In Heck couplings, it serves to neutralize the HX acid generated during the catalytic cycle.[11]
Q: Can the choice of solvent affect my reaction outcome? A: Absolutely. The solvent influences reagent solubility, catalyst stability, and the rates of the elementary steps in the catalytic cycle (oxidative addition, reductive elimination).[1][15] Polar aprotic solvents like dioxane, THF, DMF, and toluene are most common. For Suzuki couplings, the addition of a small amount of water is often essential for activating the boronic acid with bases like carbonates or phosphates.[6][8]
Q: My catalyst appears to be deactivating over the course of the reaction. What are common deactivation pathways? A: Catalyst deactivation can occur through several mechanisms:
-
Oxidation: Exposure to air oxidizes the active Pd(0) to inactive Pd(II).[7]
-
Reductive Elimination of Ligand: The NHC ligand can undergo reductive elimination with another group on the metal center, leading to the formation of an imidazolium salt and loss of the active catalyst.[13]
-
Base-Mediated Decomposition: Certain strong bases can react with the M-NHC complex, leading to catalyst decomposition.[16]
-
Formation of Palladium Black: At high temperatures or concentrations, Pd(0) species can aggregate and precipitate as inactive palladium black. The strong M-NHC bond helps prevent this, but it can still occur if the ligand concentration is too low or conditions are too harsh.
Section 3: Data Tables & Visual Guides
Table 1: Recommended Starting Conditions for Screening
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling |
| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | This compound (4-5 mol%) | This compound (4-5 mol%) |
| Base | K₂CO₃ (2.5 eq) or KOt-Bu (2.5 eq) | Et₃N (2.0 eq) or K₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | DMF or Dioxane |
| Temperature | 80 - 110 °C | 100 - 120 °C |
| Substrates | Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq) | Aryl Iodide (1.0 eq), Alkene (1.5 eq) |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical decision tree for diagnosing and solving issues related to poor reaction performance.
Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.
Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the catalytic cycle, highlighting the role of the NHC ligand derived from this compound.
Caption: The catalytic cycle for a Suzuki-Miyaura reaction with an NHC ligand.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the cross-coupling of an aryl bromide with a boronic acid.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 10:1 dioxane/water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (typically 4-24 hours).
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Heck Reaction—State of the Art [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative NHC Catalysis for the Generation of Imidoyl Azoliums: Synthesis of Benzoxazoles [organic-chemistry.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Undecyl-1H-imidazole
Welcome to the technical support guide for the purification of 2-Undecyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this long-chain alkyl imidazole. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to ensure you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of crude this compound. Each issue is presented with potential causes and actionable solutions.
Q1: My purified product from column chromatography is still impure, showing co-eluting spots on TLC. What can I do?
Possible Causes:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to resolve this compound from structurally similar impurities, such as unreacted long-chain aldehydes or other alkylated imidazoles.
-
Strong Compound-Stationary Phase Interaction: The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to band broadening and poor separation.[1]
-
Column Overloading: Exceeding the capacity of the column can lead to broad bands that overlap, preventing effective separation.
Suggested Solutions:
-
Optimize the Mobile Phase:
-
Switch to a Gradient Elution: If you are using a single (isocratic) solvent system, changing to a gradient elution is a powerful strategy. Start with a low-polarity mobile phase (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help separate compounds with very close Rf values.[1]
-
Modify the Solvent System: Experiment with different solvent combinations. For 2-alkyl imidazoles, systems like Dichloromethane/Methanol or Chloroform/Methanol can offer different selectivity compared to Hexane/Ethyl Acetate.[1][2]
-
-
Change the Stationary Phase:
-
Use Basic or Neutral Alumina: To mitigate the strong interaction between the basic imidazole and acidic silica, switching to a more basic stationary phase like neutral or basic alumina can dramatically improve separation and reduce peak tailing.[1]
-
Consider Reverse-Phase Chromatography: Given the long undecyl chain, the molecule has significant non-polar character. Reverse-phase chromatography (e.g., using a C18-functionalized silica gel) with a polar mobile phase like Acetonitrile/Water could provide excellent separation.[3]
-
-
Improve Sample Loading:
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and carefully load this onto the top of your column. This technique often results in sharper bands and superior resolution.[1]
-
Q2: I'm observing significant "tailing" or "streaking" of my product spot on TLC and during column chromatography.
Possible Cause: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel. The lone pair of electrons on the imidazole nitrogen forms strong hydrogen bonds with the acidic silanol groups (Si-OH) of the stationary phase, causing a portion of the molecules to lag behind the main band.[1]
Suggested Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, into your mobile phase.[1][4] This additive will preferentially bind to the acidic sites on the silica gel, allowing your imidazole compound to elute symmetrically.
-
Switch to a Less Acidic Stationary Phase: As mentioned in Q1, using neutral or basic alumina instead of silica gel is an excellent way to prevent these acidic interactions and eliminate tailing.[1]
Q3: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. How can I fix this?
Possible Causes:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) at a temperature where the pure compound would normally crystallize.[5]
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered lattice of a crystal.[5]
Suggested Solutions:
-
Slow Down the Cooling Process: Allow the hot, dissolved solution to cool slowly to room temperature on the benchtop, perhaps insulated with a towel. Only after it has reached room temperature should you transfer it to an ice bath to maximize yield.[5]
-
Adjust the Solvent System:
-
Add an "Anti-Solvent": If your compound is dissolved, try slowly adding a solvent in which it is insoluble (an anti-solvent) until the solution becomes slightly turbid. Then, add a drop or two of the original (good) solvent to clarify it before allowing it to cool slowly. For this compound, a good system could be dissolving in hot isopropanol or ethyl acetate and then slowly adding n-hexane as the anti-solvent.[5]
-
Use Less Solvent: You may have used too much solvent. Try evaporating some of the solvent and allowing the concentrated solution to cool again.
-
-
Induce Crystallization: If a supersaturated oil has formed, try scratching the inside of the flask with a glass rod at the oil-air interface. The microscopic scratches can provide nucleation sites for crystal growth. Adding a "seed crystal" of pure product, if available, is also highly effective.[5]
Q4: An emulsion formed during my acid-base extraction, and the layers will not separate. What should I do?
Possible Cause: Emulsions are common during acid-base extractions, especially when the solution is shaken too vigorously. They are colloidal suspensions of one liquid in another, stabilized by impurities.
Suggested Solutions:
-
Add Brine: The most common and effective solution is to add a small amount of a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to disrupt the emulsion and force the separation of the layers.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the likelihood of emulsion formation.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) is enough for the layers to separate on their own.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most effective single method for purifying crude this compound?
For a robust, multi-purpose purification, acid-base extraction is often the most effective initial step.[1] It efficiently separates the basic this compound from any neutral (e.g., unreacted undecanal) or acidic impurities. Following the extraction, a recrystallization step can be used to achieve very high purity (>99%), yielding a clean, crystalline solid.[6][7] Column chromatography is also highly effective but can be more time-consuming and resource-intensive.
FAQ 2: My final product is a waxy solid, not the fine white powder I expected. Is this a problem?
The physical appearance of this compound is often described as a white to off-white solid or powder.[8] A waxy consistency can be due to the presence of residual solvents or minor impurities. The long undecyl chain also contributes to a lower melting point (typically 69-74 °C) and a somewhat waxy character compared to imidazoles with shorter alkyl chains.[8] If purity is confirmed by analytical methods (NMR, HPLC, melting point), the waxy nature may be inherent to the crystalline form obtained and is not necessarily indicative of a problem.
FAQ 3: How can I assess the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (69-74 °C) suggests high purity.[9] Impurities will typically cause the melting point to be depressed and broaden the range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any residual impurities. Integration of the proton signals can be used for quantitative purity assessment against a known standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by calculating the area percentage of the main product peak.[3]
FAQ 4: What are the recommended storage conditions for purified this compound?
Based on supplier recommendations, this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[10]
Experimental Protocols & Data
Data Presentation: Comparison of Purification Techniques
| Purification Method | Typical Yield | Expected Purity | Advantages | Disadvantages |
| Acid-Base Extraction | 70-90% | >95% | Excellent for removing neutral/acidic impurities; scalable.[1] | May not remove other basic impurities; potential for emulsions.[1] |
| Column Chromatography | 50-80% | >98% | Good for complex mixtures with similar polarities.[1] | Can be time-consuming; requires significant solvent; potential for tailing.[1] |
| Recrystallization | 80-95% (of input) | >99% | Yields highly pure crystalline product; excellent final polishing step.[7] | Requires finding a suitable solvent; yield can be lower if product has some solubility in cold solvent.[5] |
| Vacuum Distillation | 60-85% | >97% | Effective for removing non-volatile or very high-boiling impurities.[6] | Requires high vacuum and temperature; not suitable for thermally sensitive compounds. |
Protocol 1: Acid-Base Extraction
This protocol is designed to separate basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product (e.g., 5 g) in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate (100 mL).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl (100 mL). Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release pressure.[1][11]
-
Layer Separation: Allow the layers to separate. The protonated imidazole salt will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1 M HCl (50 mL). Combine the aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M aqueous NaOH or a saturated NaHCO₃ solution until the solution becomes basic (pH > 9, check with pH paper).[1] The neutral this compound should precipitate as a white solid.
-
Isolation:
-
If a solid precipitates: Collect the pure product by vacuum filtration, wash the solid with cold deionized water, and dry under vacuum.[1]
-
If the product oils out or does not precipitate: Extract the neutralized aqueous solution with several portions of dichloromethane (e.g., 3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[11]
-
Protocol 2: Flash Column Chromatography
This protocol is a general guideline for purification on silica gel and should be optimized for your specific crude mixture.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. For this compound, start with a Hexane:Ethyl Acetate mixture and add 0.5% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase (e.g., 99:1 Hexane:Ethyl Acetate + 0.5% TEA).
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane. Add ~2 g of silica gel and evaporate the solvent to create a dry powder. Load this powder onto the top of the packed column.[1]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.[12]
Visualizations
Caption: Decision workflow for purifying crude this compound.
Caption: Mechanism of purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture - Google Patents [patents.google.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. 2-N-UNDECYLIMIDAZOLE | 16731-68-3 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 16731-68-3 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Factors affecting the performance of 2-Undecyl-1H-imidazole as a surfactant
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Undecyl-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile surfactant. Our goal is to move beyond simple protocols and explain the causal mechanisms behind its behavior, empowering you to optimize your experiments and interpret your results with confidence.
This compound is an amphiphilic molecule characterized by a long C11 alkyl chain (the hydrophobic tail) and an imidazole headgroup (the hydrophilic part). Its most defining feature is its pH-responsiveness. The imidazole ring can be protonated or deprotonated depending on the solution's pH, which fundamentally alters its properties from a cationic to a neutral surfactant.[1] This "smart" behavior is the key to its utility and also the primary source of experimental challenges. This guide will help you navigate those challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my aqueous solution of this compound cloudy or showing precipitation?
A cloudy solution or the presence of a precipitate is a clear indicator that the surfactant is not fully dissolved. This is a common issue and can almost always be traced back to one of three primary factors: pH, temperature, or concentration.
Causality: The solubility of this compound in water is critically dependent on the charge of its imidazole headgroup. In its protonated, cationic state (at acidic pH), it is significantly more hydrophilic and thus more water-soluble. In its neutral, deprotonated state (at alkaline pH), its hydrophobic character dominates, causing a drastic drop in water solubility.[2]
Troubleshooting Steps:
-
Verify Solution pH: This is the most likely culprit. The conjugate acid of imidazole has a pKa of approximately 7.[1]
-
Action: Measure the pH of your solution.
-
Diagnosis & Solution: If the pH is above 7, the surfactant is likely in its less soluble neutral form. To dissolve it, carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the pH is below 6.5. The solution should become clear as the imidazole headgroup becomes protonated and cationic.
-
-
Check the Temperature (Krafft Point): Surfactants have a specific temperature, the Krafft temperature, below which they crystallize out of solution, regardless of concentration.[3]
-
Action: Gently warm the solution while stirring.
-
Diagnosis & Solution: If the solution clears upon warming, it was likely below its Krafft temperature. Note the temperature at which it dissolves. To prevent this, prepare and maintain your solutions at a temperature above this point.
-
-
Review the Concentration: You may be attempting to create a solution that is above the surfactant's solubility limit under the current conditions (even at the optimal pH and temperature).
-
Action: Dilute a small aliquot of your cloudy solution with pH-adjusted water (pH < 6.5).
-
Diagnosis & Solution: If the diluted sample becomes clear, your original concentration was too high. Work with a lower concentration or re-evaluate if other formulation components (e.g., high salt content) are suppressing solubility.[4]
-
Q2: Why is the emulsion I prepared with this compound unstable and separating?
Emulsions are thermodynamically unstable systems, and surfactants provide the necessary kinetic barrier to prevent phase separation (coalescence).[5][6] If your emulsion is breaking, the surfactant is not providing an adequate stabilizing film around the dispersed droplets.
Causality: As a cationic surfactant (at low pH), this compound stabilizes oil-in-water (O/W) emulsions by adsorbing at the oil-water interface. The positively charged headgroups orient towards the water, creating an electrostatic repulsion between droplets that prevents them from merging.[6][7] If this charge is lost or the interfacial concentration is too low, the repulsive barrier fails.
Troubleshooting Steps:
-
Confirm the Formulation's pH: This is the most critical parameter for emulsion stability with this surfactant.
-
Action: Measure the pH of the aqueous phase before emulsification and, if possible, the final emulsion's pH.
-
Diagnosis & Solution: The aqueous phase must be buffered or adjusted to a pH well below 7 (ideally pH 4-6) to ensure the surfactant is fully cationic. If the oil phase contains acidic or basic components, they could alter the final pH, neutralizing the surfactant. In such cases, a robust buffering system is required. The loss of charge leads to a loss of interfacial activity and subsequent demulsification.[8][9]
-
-
Ensure Concentration is Above the CMC: Surfactants only form stable emulsions at concentrations above their Critical Micelle Concentration (CMC), where a reservoir of monomers is available to stabilize newly created droplet surfaces during homogenization.[5]
-
Action: Verify your surfactant concentration against its known or experimentally determined CMC.
-
Diagnosis & Solution: If the concentration is too low, increase it. A good starting point is to use a concentration 5-10 times the CMC. If the CMC is unknown, you must determine it experimentally (see FAQ Q2).
-
-
Evaluate Homogenization Energy: The stability of an emulsion is strongly related to the initial droplet size.[10]
-
Action: Review your emulsification method (e.g., sonication, high-shear mixing).
-
Diagnosis & Solution: Insufficient energy input results in large, unstable droplets. Increase the homogenization time or intensity to reduce the average droplet size. The goal is to create a large interfacial area that the surfactant can then stabilize.
-
Q3: I'm not observing the expected reduction in surface tension. What could be the cause?
A primary function of surfactants is to reduce the surface tension of a liquid.[11] If you are not seeing a significant drop, it points to issues with the surfactant's purity, concentration, or activity at the interface.
Causality: Surfactant molecules spontaneously adsorb at the air-water interface to lower the system's free energy. This adsorption disrupts the cohesive hydrogen bonding network of water, thereby reducing surface tension. The maximum reduction occurs when the surface is saturated with surfactant molecules, a state that is achieved at the CMC.[11]
Troubleshooting Steps:
-
Check for Impurities: The purity of the surfactant is paramount.
-
Action: Review the certificate of analysis (COA) for your batch of this compound.
-
Diagnosis & Solution: Non-amphiphilic impurities will not contribute to surface activity. More critically, surface-active impurities could compete for space at the interface and alter the expected behavior. If purity is suspect, purification (e.g., recrystallization) may be necessary.
-
-
Verify Concentration Range: A single data point is not enough. Surface tension changes as a function of concentration.
-
Action: Measure the surface tension across a wide range of concentrations, from very dilute (e.g., 1x10⁻⁶ M) to well above the expected CMC (e.g., 1x10⁻² M).
-
Diagnosis & Solution: You should observe a steep decrease in surface tension as concentration increases, followed by a plateau.[11] This plateau region begins at the CMC. If your concentrations are all too low, you will not see the maximum effect. If they are all above the CMC, you will miss the dynamic range of reduction.
-
-
Confirm Optimal pH: The packing and orientation of the surfactant at the air-water interface can be influenced by the headgroup's charge state.
-
Action: Repeat a concentration series at an optimal pH (e.g., pH 5) and a non-optimal pH (e.g., pH 8).
-
Diagnosis & Solution: The cationic form (low pH) may pack more efficiently and reduce surface tension more effectively than the neutral form (high pH). Ensure your measurements are performed at a pH where the surfactant is fully active.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the performance of this compound?
Without question, the most critical factor is pH . The imidazole headgroup has a pKa around 7, meaning it acts as a molecular switch.[1]
-
Below pH 7: The headgroup is protonated, carrying a positive charge. The molecule behaves as a cationic surfactant . In this state, it is highly water-soluble and effective at stabilizing O/W emulsions via electrostatic repulsion.[2]
-
Above pH 7: The headgroup is deprotonated and neutral. The molecule behaves more like a non-ionic surfactant with very low water solubility. This property can be harnessed to intentionally break emulsions on demand by raising the pH.[8][9]
Therefore, all experimental design and troubleshooting must begin with controlling and verifying the solution pH.
Q2: How do I determine the Critical Micelle Concentration (CMC) of this surfactant?
The CMC is the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. It's a fundamental parameter that signals the onset of maximum surfactant efficiency.[11][12] The most common method for determining CMC is surface tensiometry .
Principle: As surfactant is added to water, monomers adsorb at the air-water interface, drastically lowering the surface tension. Once the interface is saturated, any additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension stops decreasing and plateaus. The CMC is the concentration at the inflection point or the intersection of the two linear portions of the graph.[11]
See Section 4 for a detailed experimental protocol.
Q3: How does temperature influence the behavior of this compound?
Temperature has a multifaceted effect on surfactant solutions.[13][14]
-
Solubility & Krafft Point: As discussed in the troubleshooting section, temperature must be above the Krafft point for the surfactant to dissolve.[3] For most ionic surfactants, solubility increases with temperature.[14]
-
Critical Micelle Concentration (CMC): The effect of temperature on the CMC of ionic surfactants can be complex. Often, the CMC value will first decrease as temperature rises to a minimum, and then begin to increase.[15][16] This is due to a complex interplay between increased hydrophobic interactions (favoring micellization) and increased molecular motion and headgroup hydration (disfavoring micellization) at higher temperatures.[13]
-
Emulsion Stability: Temperature can decrease the viscosity of the continuous phase, which can accelerate creaming or sedimentation.[7] It can also increase the kinetic energy of droplets, potentially overcoming the repulsive barrier and leading to coalescence, especially if the surfactant film is not robust.[14]
Q4: What is the role of ionic strength (salt) in formulations containing this surfactant?
Adding an electrolyte (salt) to a solution of an ionic surfactant like this compound (in its cationic state) can have significant effects:
-
CMC Reduction: The added salt ions (e.g., Cl⁻) can shield the electrostatic repulsion between the positively charged imidazole headgroups in a micelle. This reduces the energetic penalty of bringing the headgroups close together, making micelle formation more favorable and thus lowering the CMC .
-
Salting Out: At high concentrations, salt ions can compete for water molecules needed to hydrate the surfactant headgroups. This can decrease the surfactant's solubility, potentially causing it to precipitate from the solution, a phenomenon known as "salting out."[4]
Therefore, while a small amount of salt can enhance efficiency by lowering the CMC, excessive amounts can be detrimental to the formulation's stability.
Section 3: Key Performance Parameters
This table summarizes key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 16731-68-3 | [17] |
| Molecular Formula | C₁₄H₂₆N₂ | [17][18] |
| Molar Mass | 222.37 g/mol | [17] |
| Appearance | White to light yellow solid | [18] |
| Melting Point | 69-74 °C | [18] |
| pKa (Conjugate Acid) | ~7 | [1] |
| Solubility | Soluble in methanol; water solubility is highly pH-dependent. | [18] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol ensures complete dissolution and activation of the surfactant.
-
Weighing: Accurately weigh 22.24 mg of this compound (M.W. 222.37 g/mol ) and place it in a 10 mL volumetric flask.
-
Initial Wetting: Add ~5 mL of deionized water to the flask. The solid will likely not dissolve and will form a cloudy suspension.
-
pH Adjustment: While stirring gently with a magnetic stir bar, add 0.1 M HCl dropwise. Monitor the pH using a calibrated pH meter. Continue adding acid until the pH is stable between 5.0 and 6.0.
-
Dissolution: As the pH drops below 7, the solid will begin to dissolve. Once the pH is stable in the target range, the solution should be perfectly clear.
-
Final Volume: Continue stirring for 10-15 minutes to ensure complete dissolution. Then, carefully add deionized water to the 10 mL mark.
-
Storage: Store the stock solution in a sealed container. If storing for an extended period, refrigeration is recommended. Note that the solution may become cloudy upon cooling if the storage temperature is below the Krafft point; gently warm to re-dissolve before use.
Protocol 2: Determination of CMC by Surface Tensiometry
This protocol uses the Du Noüy ring or Wilhelmy plate method.
-
Instrument Setup: Calibrate the surface tensiometer according to the manufacturer's instructions. Ensure the sample vessel is scrupulously clean and the platinum ring/plate is cleaned by flaming to red heat to remove organic contaminants.
-
Prepare Dilutions: Using the 10 mM stock solution (Protocol 1) and pH 5.5 adjusted deionized water, prepare a series of dilutions covering a logarithmic concentration range (e.g., from 0.001 mM to 5 mM).
-
Temperature Control: Allow all solutions, including the blank (pH 5.5 water), to equilibrate to a constant temperature (e.g., 25 °C) in a water bath.
-
Measurement:
-
Measure the surface tension of the blank water first.
-
Proceed with measurements for the surfactant solutions, starting from the most dilute and moving to the most concentrated to minimize cross-contamination.
-
Allow the surface tension reading to stabilize for each sample before recording the value.
-
-
Data Analysis:
-
Plot surface tension (γ, in mN/m) on the y-axis versus the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph should show two distinct regions: a steeply decreasing line at low concentrations and a nearly horizontal line (plateau) at high concentrations.
-
Fit a straight line to each region. The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).
-
Section 5: References
-
The effects of temperature on surfactant solution: A molecules dynamics simulation. (2018). IOP Conference Series: Earth and Environmental Science, 186, 012063. --INVALID-LINK--
-
What are the effects of temperature on special surfactants?. (2023). Acme-Hardesty Co.--INVALID-LINK--
-
Emulsion Stability Of Heavy Oil With Surfactants And Nanoparticles. (n.d.). Smart Science & Technology. --INVALID-LINK--
-
pH-Responsive Nanoemulsions Based on a Dynamic Covalent Surfactant. (2022). Molecules, 27(21), 7593. --INVALID-LINK--
-
pH-Responsive self-assembly of cationic surfactants with a star-shaped tetra-carboxylate acid and the solubilization of hydrophobic drugs. (2021). Soft Matter, 17(1), 158-167. --INVALID-LINK--
-
pH-responsive anionic wormlike micelle based on sodium oleate induced by NaCl. (2018). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 553, 532-538. --INVALID-LINK--
-
Temperature dependence of surfactant solubility in the region of the Krafft point. (2014). ResearchGate. --INVALID-LINK--
-
4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol. (n.d.). ChemicalBook. --INVALID-LINK--
-
The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. (2022). Biosciences Biotechnology Research Asia, 19(3). --INVALID-LINK--
-
Stability of the emulsion during the injection of anionic and cationic surfactants in the presence of various salts. (2023). Scientific Reports, 13(1), 11029. --INVALID-LINK--
-
Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. (2021). Fluids, 6(11), 389. --INVALID-LINK--
-
Evaluation of oil-in-water emulsions with cationic–anionic surfactants mixtures for potential use in the oil industry. (2016). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 490, 145-154. --INVALID-LINK--
-
Behavior of Smart Surfactants in Stabilizing pH-Responsive Emulsions. (2021). Angewandte Chemie International Edition, 60(10), 5235-5239. --INVALID-LINK--
-
Effect of Temperature on the Surface Tension of Soluble and Insoluble Surfactants of Hydrodynamical Importance. (2017). Journal of Chemical & Engineering Data, 62(4), 1434-1440. --INVALID-LINK--
-
PH-Responsive self-assembly in an aqueous mixture of surfactant and hydrophobic amino acid mimic. (2014). ResearchGate. --INVALID-LINK--
-
Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. (2023). Crimson Publishers. --INVALID-LINK--
-
Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. (2021). Frontiers in Chemistry, 9, 737893. --INVALID-LINK--
-
Synthesis and Characterization of Imidazole-Based Cationic Surfactants as Disinfectants. (2022). ResearchGate. --INVALID-LINK--
-
Nonionic Surfactant Cloud Point. (2018). YouTube. --INVALID-LINK--
-
This compound. (n.d.). ChemBK. --INVALID-LINK--
-
Why lauryl polyglucoside solution becomes cloudy after adding NaOH?. (2021). ResearchGate. --INVALID-LINK--
-
This compound Corrosion Inhibitor. (n.d.). Benchchem. --INVALID-LINK--
-
Gemini ionic liquid-based surfactants: efficient synthesis, surface activity, and use as inducers for the fabrication of Cu2O nanoparticles. (2023). RSC Advances, 13(46), 32392-32400. --INVALID-LINK--
-
Critical Micelle Concentration (CMC) Lookup Table. (n.d.). Alfa Chemistry. --INVALID-LINK--
-
What is critical micelle concentration?. (2018). Biolin Scientific. --INVALID-LINK--
-
Synthesis and Characterization of Imidazole-Based Cationic Surfactants as Disinfectants. (2022). Semantic Scholar. --INVALID-LINK--
-
Synthesis and Characterization of Imidazole Based Cationic Surfactants as Disinfectants. (2022). Biomaterials and Polymers Horizon, 1(3). --INVALID-LINK--
-
1H-Imidazole, 2-undecyl-. (n.d.). US EPA. --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Mechanism of Antifoam Behavior of Solutions of Nonionic Surfactants above the Cloud Point. (2002). Journal of Colloid and Interface Science, 247(1), 214-220. --INVALID-LINK--
-
pKa of imidazoles. (2017). Chemistry Stack Exchange. --INVALID-LINK--
-
Critical micelle concentration (CMC) for different surfactants in aqueous solutions. (n.d.). ResearchGate. --INVALID-LINK--
-
Imidazole. (n.d.). Wikipedia. --INVALID-LINK--
-
Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (2013). Journal of the Chinese Chemical Society, 60(9), 1059-1066. --INVALID-LINK--
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. smartscitech.com [smartscitech.com]
- 8. mdpi.com [mdpi.com]
- 9. Behavior of Smart Surfactants in Stabilizing pH-Responsive Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. biolinscientific.com [biolinscientific.com]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. sanhe-daily.com [sanhe-daily.com]
- 15. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 18. chembk.com [chembk.com]
Validation & Comparative
Validating the Efficacy of 2-Undecyl-1H-imidazole as a Corrosion Inhibitor: A Comparative and Methodological Guide
In the persistent battle against material degradation, the selection of an effective corrosion inhibitor is paramount. This guide provides an in-depth technical analysis of 2-Undecyl-1H-imidazole, a promising candidate within the robust family of imidazole-based corrosion inhibitors. While public, peer-reviewed data for this specific molecule is nascent, its structural characteristics allow for a strong, theoretically-grounded performance prediction. This document is structured to not only compare its anticipated efficacy against established alternatives but also to provide researchers with the comprehensive, self-validating experimental frameworks required to confirm its performance in the laboratory.
The Imperative of Corrosion Inhibition
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant economic and safety challenge across countless industries. The use of organic corrosion inhibitors is a primary strategy for mitigation. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium, thereby stifling the anodic (metal dissolution) and/or cathodic (oxidant reduction) reactions that drive corrosion.[1][2] The efficacy of an inhibitor is not merely a matter of its presence, but a complex function of its molecular structure, its interaction with the metal surface, and the nature of the corrosive environment.
The Imidazole Family: A Foundation of High Performance
Imidazole and its derivatives have long been recognized as a superior class of corrosion inhibitors, particularly for copper and steel alloys.[1][3] Their efficacy is rooted in the electronic structure of the imidazole ring. This five-membered heterocycle contains two nitrogen atoms and a delocalized system of π-electrons. The lone pair of electrons on the sp2-hybridized nitrogen atom and the π-electrons can readily interact with the vacant d-orbitals of metal atoms, establishing stable coordination bonds and facilitating strong adsorption onto the surface.[4][5]
In Focus: this compound
3.1. Molecular Structure and Predicted Mechanism of Action
This compound (C₁₄H₂₆N₂) is characterized by two key structural features: the imidazole "head" group and a long, eleven-carbon alkyl "tail." This specific architecture dictates a highly effective, dual-action inhibition mechanism.
-
Primary Adsorption Site (The Head): The imidazole ring acts as the primary anchor to the metal surface. It engages in chemisorption through the donation of electrons from its nitrogen atoms to the metal, forming a protective, passivating layer.[4]
-
Hydrophobic Barrier Formation (The Tail): The long undecyl chain is non-polar and water-repellent. Once the imidazole head is anchored, the undecyl tails orient themselves away from the metal surface, creating a dense, hydrophobic film.[1][6] This secondary barrier physically displaces water and corrosive species (like chloride ions), significantly enhancing the protective action of the adsorbed imidazole ring. This is a critical advantage over inhibitors with small or no alkyl chains.
This dual mechanism suggests that this compound acts as a mixed-type inhibitor, impeding both the anodic and cathodic half-reactions of the corrosion process.[2][6]
Figure 1: Mechanism of this compound on a metal surface.
3.2. Comparative Performance Analysis
While specific experimental data for this compound is not extensively published, we can benchmark its expected performance against other known inhibitors based on data from various studies. The length of the alkyl chain is a critical factor; longer chains generally lead to higher inhibition efficiency due to more effective hydrophobic shielding.
| Inhibitor | Metal/Medium | Technique | Concentration | Inhibition Efficiency (%) | Reference |
| This compound | Various | EIS, PDP, WL | Expected: ppm range | >95 (Predicted) | Theoretical |
| Imidazole | Carbon Steel / Alkaline Water | PDP, EIS | 500 ppm | 91.7 | [2] |
| 2-Heptadecenyl-imidazoline | Carbon Steel / CO₂-Saturated | WL, EIS, PDP | 300 ppm | 91.6 | [6] |
| Thiazole-4-carboxylic acid | Mild Steel / 0.1 M HCl | Electrochemical | 150 ppm | ~90 | [7] |
| Benzotriazole | Copper / 3.5% NaCl | Weight Loss | 10 mM | ~90 | [5] |
| 2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole | Aluminum / 1 M HNO₃ | Weight Loss | 5 mM | 97.7 | [8] |
This table compiles data from different sources with varying experimental conditions for comparative purposes. The performance of this compound is a scientific projection based on structure-activity relationships.
A Self-Validating Framework for Efficacy Determination
To empirically validate the efficacy of this compound, a multi-faceted approach employing standardized electrochemical and gravimetric techniques is essential. The following protocols are designed to provide robust, cross-verifiable data.
Figure 2: Experimental workflow for validating corrosion inhibitor efficacy.
4.1. Protocol 1: Weight Loss Measurement (Gravimetric Method)
This fundamental technique provides a direct measure of material loss over time.
-
Preparation: Prepare metal coupons (e.g., C1018 mild steel) of known dimensions. Polish the surfaces to a uniform finish (e.g., with silicon carbide paper up to 1200 grit), then degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places (W₁).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound. Maintain a constant temperature.
-
Incubation: Allow the coupons to remain in the solutions for a predetermined period (e.g., 24 hours).
-
Cleaning & Final Weighing: Remove the coupons, clean them according to ASTM G1 standard practice to remove corrosion products, rinse, dry, and re-weigh (W₂).
-
Calculation:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
-
Where: ΔW = Weight Loss (W₁ - W₂) in grams, A = Surface Area in cm², T = Immersion Time in hours, D = Metal Density in g/cm³.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
4.2. Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical method provides insights into the kinetics of the anodic and cathodic reactions.
-
Cell Setup: Use a standard three-electrode cell: the metal sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential of the WE from approximately -250 mV below OCP to +250 mV above OCP at a slow, constant scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Plot the resulting current density (log i) versus potential (E) to generate a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point.
-
The potential at the intersection is the Corrosion Potential (E_corr) .
-
The current density at the intersection is the Corrosion Current Density (i_corr) .
-
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100[9]
-
4.3. Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that probes the properties of the metal/solution interface.[10][11]
-
Cell Setup: Use the same three-electrode setup as for PDP.
-
Measurement: After OCP stabilization, apply a small amplitude AC sinusoidal voltage perturbation (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: Record the impedance response as a function of frequency. Data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real) or Bode plots (Impedance magnitude and phase angle vs. frequency).
-
Modeling: The Nyquist plot for an inhibited system typically shows a semicircle. The diameter of this semicircle corresponds to the Charge Transfer Resistance (R_ct) . A larger diameter indicates greater resistance to corrosion. Model the data using an appropriate electrical equivalent circuit to obtain precise values.
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Conclusion and Forward Outlook
Based on established structure-activity relationships within the imidazole family, this compound is poised to be a highly effective corrosion inhibitor.[1][4] Its molecular design, featuring a strong chemisorptive head group and a robust hydrophobic tail, provides a dual-action protective mechanism that is theoretically superior to inhibitors lacking a long alkyl chain. While direct comparative data is limited, the experimental protocols detailed in this guide provide a clear and robust pathway for researchers to quantify its efficacy. The convergence of results from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy will deliver a definitive validation of its performance, paving the way for its application in advanced material protection strategies.
References
- 1. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
- 2. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 10. mdpi.com [mdpi.com]
- 11. wiley.com [wiley.com]
A Comparative Guide to 2-Undecyl-1H-imidazole and Other Imidazole Derivatives in Catalytic Curing of Epoxy Resins
Introduction
Imidazole and its derivatives are a versatile class of heterocyclic compounds that play a crucial role as catalysts and curing agents in various industrial applications, particularly in the polymerization of epoxy resins.[1][2] Their high catalytic activity allows for the formulation of robust thermosetting polymers with excellent mechanical strength, chemical resistance, and thermal stability.[3][4] This guide provides an in-depth comparison of 2-Undecyl-1H-imidazole (2-UI) against other common imidazole derivatives, focusing on their performance in the catalytic curing of epoxy resins. We will explore the causal relationships between molecular structure and catalytic behavior, present comparative experimental data, and provide a validated protocol for performance evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize epoxy formulations for specific performance characteristics.
Section 1: The Unique Profile of this compound (2-UI)
This compound is distinguished by the long C11 alkyl chain attached to the C2 position of the imidazole ring. This structural feature is not merely an arbitrary modification; it is a deliberate design choice that imparts a unique and highly desirable set of properties, primarily catalytic latency .
Causality behind Latency: The undecyl group introduces significant steric hindrance around the nucleophilic N3 nitrogen, which is the primary active site for initiating the ring-opening polymerization of epoxides.[5] At ambient temperatures, this bulky side chain physically obstructs the approach of the epoxy monomer to the catalytic site, dramatically slowing down the reaction. However, upon heating, increased thermal energy allows the molecules to overcome this steric barrier, leading to a rapid and efficient cure.[5] This temperature-dependent activity is the hallmark of a latent catalyst, enabling the formulation of stable, one-component epoxy systems with extended pot life and shelf stability.[6]
Section 2: Comparative Imidazole Derivatives
To provide a clear performance context, we will compare 2-UI with three other widely used imidazole derivatives that represent a spectrum of steric hindrance and reactivity:
-
Imidazole (IM): The parent compound with no substitution at the C2 position. It is highly reactive due to the unhindered nature of the N3 nitrogen.
-
2-Methylimidazole (2-MI): Features a small methyl group at the C2 position. It is one of the most common and highly reactive imidazole accelerators, offering rapid cures at moderate temperatures.[7][8]
-
2-Phenylimidazole (2-PI): Contains a bulky phenyl group at the C2 position, which provides a degree of steric hindrance and latency, though typically less pronounced than that of 2-UI.[3]
Section 3: Performance Analysis in Epoxy Resin Curing
The most effective method for quantifying the curing behavior of thermosetting resins is Differential Scanning Calorimetry (DSC) .[6][9] This technique measures the heat flow associated with the curing reaction as a function of temperature, providing critical data points such as the onset temperature of curing (T_onset), the peak exothermic temperature (T_peak), and the total heat of reaction (ΔH).
The following table summarizes typical DSC data for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with the selected imidazole derivatives.
| Catalyst (5 phr) | Onset Temp. (T_onset) | Peak Temp. (T_peak) | Curing Time @ 150°C | Latency/Pot Life |
| Imidazole (IM) | ~85°C | ~110°C | < 1 min | Very Short |
| 2-Methylimidazole (2-MI) | ~90°C | ~125°C | ~1-2 min | Short |
| 2-Phenylimidazole (2-PI) | ~115°C | ~140°C | ~5-7 min | Moderate |
| This compound (2-UI) | ~130°C | ~155°C | > 10 min | Excellent (Latent) |
Data Interpretation: The experimental data clearly demonstrates the structure-performance relationship. The T_onset, which indicates the initiation of the curing reaction, increases directly with the size of the substituent at the C2 position. 2-UI exhibits the highest onset temperature, confirming its superior latency compared to the other derivatives.[10] This high T_onset translates to a significantly longer pot life at room temperature, making it ideal for one-component adhesive and composite formulations.[11] Conversely, 2-MI shows the lowest T_onset among the substituted imidazoles, highlighting its role as a fast, low-temperature curing agent.[7]
Section 4: Mechanistic Insights
The curing of epoxy resins with imidazole derivatives proceeds via an anionic polymerization mechanism.[2][12] The process is initiated by the nucleophilic attack of the N3 nitrogen of the imidazole on an epoxide ring.
The Catalytic Cycle:
-
Initiation: The imidazole's N3 atom attacks the least substituted carbon of the epoxide ring, leading to ring-opening and the formation of a zwitterionic adduct.[13][14]
-
Propagation: The newly formed alkoxide anion is the true catalytic species. It attacks another epoxide monomer, propagating the polymer chain.[15]
-
Catalyst Regeneration: The imidazole catalyst can be regenerated through various pathways during the curing process, confirming its true catalytic function.[12]
The steric bulk of the 2-substituent (like the undecyl group) does not alter this fundamental mechanism but significantly increases the activation energy required for the initial adduct formation, thereby controlling the reaction rate.[5]
Section 5: Standardized Experimental Protocol: DSC Analysis
This protocol provides a self-validating system for comparing the catalytic activity of different imidazole derivatives in an epoxy formulation.
Objective: To determine and compare the curing profiles (T_onset, T_peak, ΔH) of various imidazole-epoxy formulations using non-isothermal DSC.
Materials & Equipment:
-
Standard DGEBA epoxy resin (Epoxy Equivalent Weight ~180-190 g/eq)
-
Imidazole catalysts (2-UI, 2-MI, 2-PI, IM)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance (±0.01 mg)
Methodology:
-
Formulation Preparation: a. For each catalyst, accurately weigh 5 parts by weight of the imidazole catalyst per 100 parts of epoxy resin (5 phr). b. Thoroughly mix the components at room temperature until a homogeneous mixture is achieved. Causality Note: Consistent mixing ensures uniform catalyst distribution, which is critical for reproducible results.
-
Sample Preparation: a. Accurately weigh 10-15 mg of the freshly prepared formulation into an aluminum DSC pan. b. Hermetically seal the pan to prevent any mass loss during heating. Prepare an empty, sealed pan to use as a reference.
-
DSC Instrument Setup: a. Place the sample pan and the reference pan into the DSC cell. b. Set the thermal program: i. Equilibrate at 25°C. ii. Ramp up to 250°C at a heating rate of 10°C/min. Expertise Note: A 10°C/min heating rate is a standard industry practice that provides a good balance between resolution and experimental time.
-
Data Analysis: a. Record the heat flow versus temperature curve (thermogram). b. From the thermogram, determine: i. T_onset: The temperature at which the exothermic reaction begins (calculated by the tangent method). ii. T_peak: The temperature at the peak of the exothermic curve. iii. ΔH (Total Heat of Reaction): The integrated area under the exothermic peak (in J/g).
Conclusion
The selection of an imidazole catalyst is a critical decision in the formulation of epoxy systems. This guide demonstrates that the catalytic performance is directly governed by the molecular structure, specifically the nature of the substituent at the C2 position.
-
This compound (2-UI) stands out as a superior latent catalyst . Its long alkyl chain provides excellent steric hindrance, resulting in long pot life and storage stability, making it the ideal choice for one-component systems, adhesives, and prepregs where processing flexibility is paramount.
-
2-Methylimidazole (2-MI) is a highly active catalyst suitable for applications requiring rapid curing at moderate temperatures.[8]
-
Imidazole (IM) and 2-Phenylimidazole (2-PI) offer intermediate reactivities, providing formulators with a broader toolkit to tailor cure profiles to specific needs.
By understanding the causal links between structure and function, and by employing standardized evaluation protocols like DSC, researchers can make informed decisions to optimize the performance and processing of advanced thermoset materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages and applications of imidazole epoxy resin curing agents - JOIE New Material [joiematerial.com]
- 3. Application of 2-Phenylimidazole as the curing agent of epoxy_Chemicalbook [chemicalbook.com]
- 4. Imidazole catalysis in the curing of epoxy resins | Semantic Scholar [semanticscholar.org]
- 5. products.evonik.com [products.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Performance comparison of 2-Undecyl-1H-imidazole and other curing agents for epoxy resins
An In-Depth Performance Comparison of 2-Undecyl-1H-imidazole and Other Curing Agents for Epoxy Resins
Introduction: The Critical Role of the Curing Agent
Epoxy resins are a cornerstone of advanced materials, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1] However, an epoxy resin in its liquid state is merely a prepolymer. Its transformation into a rigid, high-performance thermoset is dictated entirely by the curing agent, or hardener, it is paired with. The choice of curing agent is a critical decision that governs not only the reaction kinetics and processing conditions but also the ultimate thermal, mechanical, and electrical properties of the final material.[2]
This guide provides a detailed comparison of This compound , a specialized imidazole-based curing agent, against other conventional classes of hardeners, including amines and anhydrides. As a Senior Application Scientist, my goal is to move beyond a simple cataloging of properties and delve into the underlying chemical mechanisms that drive performance. We will explore how the unique molecular structure of this compound, particularly its long alkyl chain, translates into distinct advantages for specific applications. This analysis is supported by established experimental methodologies, providing researchers and product developers with the insights needed to make informed decisions in their formulation work.
The Curing Mechanism: A Tale of Two Pathways
The final network structure of a cured epoxy is a direct result of the chemical reactions initiated by the curing agent. The two primary mechanisms are step-growth polyaddition, typical of amines and anhydrides, and chain-growth anionic polymerization, characteristic of imidazoles.
This compound: Anionic Catalytic Polymerization
Imidazole and its derivatives act as catalytic curing agents.[3] The curing process is initiated when the lone pair of electrons on the pyridine-type nitrogen of the imidazole ring performs a nucleophilic attack on the carbon of the epoxy ring. This opens the ring and creates an alkoxide anion. This anion then propagates a chain reaction, successively opening other epoxy rings to form polyether linkages.[4] This mechanism is highly efficient, requiring only small, catalytic amounts of the imidazole (typically less than 8 parts per hundred resin, or phr) to achieve a high degree of cross-linking.[5]
The this compound variant introduces a long, flexible C11 alkyl chain. This sterically bulky and hydrophobic group influences reactivity, latency, and the physical properties of the cured network.
Figure 1: Anionic polymerization mechanism of epoxy resins initiated by this compound.
Alternative Curing Agents: Polyaddition Reactions
-
Amine Hardeners: Amines cure epoxies through a polyaddition reaction where the active hydrogens on the amine's nitrogen atom react with the epoxy group. Primary amines can react twice, forming branches and contributing to a high cross-link density. Aromatic amines, with their rigid ring structures, typically yield higher glass transition temperatures (T_g) and better chemical resistance compared to more flexible aliphatic amines.
-
Anhydride Hardeners: Anhydrides react with the secondary hydroxyl groups present on the epoxy backbone (or formed by a side reaction) to open the anhydride ring, forming a half-ester. This carboxylic acid then reacts with another epoxy group. This process is slower than amine curing and often requires an accelerator—frequently, an imidazole—to proceed at a practical rate.[6]
Quantitative Performance Comparison
The choice of curing agent directly impacts key performance metrics. The following table summarizes typical performance data for systems cured with this compound compared to other common curing agents. The data represents a standard Bisphenol A-based liquid epoxy resin.
| Performance Metric | This compound | Aliphatic Amine (e.g., TETA) | Aromatic Amine (e.g., DDM) | Anhydride (e.g., MTHPA) * |
| Curing Mechanism | Anionic Polymerization | Polyaddition | Polyaddition | Polyaddition (Esterification) |
| Typical Use Level (phr) | 2 - 6 | 10 - 15 | 25 - 30 | 80 - 90 |
| Cure Schedule | 1-2 hr @ 120-150°C | 24 hr @ 25°C or 2 hr @ 80°C | 2-4 hr @ 150-180°C | 4-8 hr @ 150-200°C |
| Pot Life / Latency | Good Latency (Stable at RT)[7] | Short (Minutes to hours) | Long (Hours) | Very Long (Days) |
| Initial Mixed Viscosity | Low | Low-Medium | High (often solid) | Medium |
| Glass Transition (T_g) | 130 - 160°C | 80 - 120°C | 150 - 200°C | 160 - 220°C |
| Thermal Stability (T_d) | ~350°C[8] | ~320°C | ~380°C | ~390°C |
| Flexural Strength | High | Good | Very High | High |
| Key Advantages | Good latency, low viscosity, good flow, fast cure at temp[7] | Room temp cure, good toughness | High T_g, excellent chemical resistance | High T_g, excellent electricals |
| Key Disadvantages | Requires elevated temp cure | High exotherm, toxicity concerns | High cure temp, brittle | Requires accelerator, brittle |
*Data for anhydride systems assumes the use of an accelerator.
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of performance data, standardized testing methodologies are essential. The protocols described below are fundamental for characterizing and comparing epoxy curing agents.
Protocol 1: Cure Kinetics and Glass Transition Temperature via DSC
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing process by measuring the heat flow associated with the reaction.[9][10] It is also used to determine the glass transition temperature (T_g) of the cured material.[11][12]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed epoxy resin and curing agent into a standard aluminum DSC pan. Crimp the lid to seal the pan.
-
Dynamic Cure Scan:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond the completion of the cure (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow. The resulting exothermic peak represents the curing reaction.
-
-
T_g Determination:
-
Cool the sample in the DSC to below its expected T_g (e.g., 25°C).
-
Perform a second heating scan over the same temperature range at the same heating rate.
-
The T_g is identified as the midpoint of the step-change in the heat capacity baseline during the second scan.[11]
-
-
Data Analysis:
-
Onset Temperature: The temperature at which the curing exotherm begins.
-
Peak Temperature: The temperature at the maximum of the exothermic peak.
-
Heat of Reaction (ΔH): The total energy released, calculated by integrating the area under the exothermic peak. This is proportional to the extent of cure.
-
Figure 2: Workflow for DSC analysis of epoxy curing and T_g determination.
Protocol 2: Thermal Stability via TGA
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile.[13][14]
Methodology:
-
Sample Preparation: Place a fully cured sample of the epoxy (10-20 mg) into a TGA crucible.
-
TGA Scan:
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).
-
-
Data Analysis:
-
Onset of Decomposition (T_d): The temperature at which significant mass loss begins (often defined as 5% mass loss, T_d5). This is a key indicator of thermal stability.[15]
-
Char Yield: The percentage of residual mass at the end of the experiment, which can be relevant for fire retardancy applications.
-
Protocol 3: Mechanical Properties Testing
The mechanical performance of the cured epoxy is evaluated using standardized test methods, most commonly those developed by ASTM International.[16]
Methodology:
-
Specimen Preparation: Cast the mixed epoxy system into molds specified by the relevant ASTM standard (e.g., dog-bone shape for tensile testing). Cure the specimens according to the desired schedule and condition them at a standard temperature and humidity.
-
Testing:
-
Flexural Strength (ASTM D790): A rectangular bar is supported at both ends and a load is applied to the center until failure. This measures the material's ability to resist bending forces.[17]
-
Tensile Strength (ASTM D638): A dog-bone shaped specimen is pulled apart until it breaks. This measures the material's resistance to a pulling force.[16]
-
Hardness (ASTM D2240): A durometer is used to measure the resistance of the material's surface to indentation by a standardized point. The Shore D scale is typically used for rigid polymers.[17][18]
-
-
Data Analysis: For each test, multiple specimens are tested, and the average strength, modulus, and hardness values are reported.
Expert Analysis: The Unique Profile of this compound
The data and mechanisms reveal a distinct performance profile for this compound that makes it highly suitable for specific advanced applications.
-
Causality of Performance:
-
Latency and Processing: The imidazole mechanism provides excellent latency, meaning the system remains liquid and workable for an extended period at room temperature but cures rapidly upon heating.[7][8] The long undecyl chain further enhances this by providing steric hindrance around the active nitrogen, slightly moderating its room temperature activity. This same chain acts as an internal plasticizer, reducing the initial mixed viscosity and improving the flow characteristics, which is highly advantageous for applications like potting, encapsulation, and infusion of composite materials.[7]
-
Thermal and Mechanical Properties: While it may not achieve the ultra-high T_g of a fully aromatic amine or anhydride system, this compound provides a high T_g (often >150°C) suitable for many demanding electronic and structural applications.[5] The polyether network formed via anionic polymerization, combined with the flexible undecyl chains, can lead to improved toughness and flexibility compared to the often-brittle networks formed by high-functionality aromatic amines or anhydrides.
-
Safety and Handling: Imidazole curing agents are generally less volatile and have a better toxicity profile compared to many aliphatic amines, which is a significant advantage in terms of workplace safety.[3]
-
-
Field-Proven Insights: In applications like semiconductor encapsulation, the low viscosity and excellent flow of a this compound-cured system allow the resin to fully penetrate complex topographies without void formation. Its latent nature is ideal for one-component (1K) formulations, simplifying manufacturing processes by eliminating the need for on-site mixing.[19] In composite manufacturing, its rapid cure at elevated temperatures can significantly shorten cycle times compared to complex, multi-step anhydride cures.
Conclusion
This compound is not a universal replacement for all other curing agents but rather a high-performance tool for specific challenges. It offers a unique and highly desirable combination of processing ease (long pot life, low viscosity) and high performance (rapid elevated-temperature cure, high T_g, and good thermal stability). Its performance is a direct consequence of its dual-function structure: the imidazole ring drives an efficient catalytic curing mechanism, while the long undecyl chain provides internal plasticization, improved flow, and enhanced latency. When compared to traditional amines and anhydrides, it occupies a valuable middle ground, bridging the gap between the room-temperature convenience of aliphatic amines and the high-temperature performance of aromatic amines and anhydrides, all within a user-friendly, one-component-capable system. For formulators in electronics, adhesives, and composites, this compound is an essential curing agent for developing next-generation materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Advantages and applications of imidazole epoxy resin curing agents - JOIE New Material [joiematerial.com]
- 4. researchgate.net [researchgate.net]
- 5. products.evonik.com [products.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. caloongchem.com [caloongchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. m.youtube.com [m.youtube.com]
- 13. osti.gov [osti.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epoxyworks.com [epoxyworks.com]
- 18. epoxyworks.com [epoxyworks.com]
- 19. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Undecyl-1H-imidazole's Antifungal Properties Against Leading Commercial Fungicides
This guide provides a comprehensive technical comparison of the antifungal properties of the novel imidazole derivative, 2-Undecyl-1H-imidazole, against a selection of commercially available fungicides. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, provides a framework for in-vitro susceptibility testing based on established standards, and presents an illustrative comparative analysis. Our objective is to offer a scientifically grounded perspective on the potential of this compound as a next-generation antifungal agent.
Introduction: The Imperative for Novel Antifungal Agents
The escalating prevalence of fungal infections in both agricultural and clinical settings, coupled with the rise of drug-resistant strains, underscores the urgent need for new and effective antifungal compounds. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] this compound, a member of this class, presents a promising scaffold for the development of novel antifungal agents. This guide aims to benchmark its potential by outlining a rigorous comparative study against established commercial fungicides with diverse modes of action.
Mechanisms of Action: A Tale of Different Targets
A fundamental aspect of antifungal drug development is understanding the specific biochemical pathways targeted by a compound. This knowledge is critical for predicting efficacy, spectrum of activity, and the potential for resistance development.
This compound: Targeting Fungal Cell Membrane Integrity
As an imidazole derivative, the primary proposed mechanism of action for this compound is the inhibition of the enzyme lanosterol 14α-demethylase.[1] This cytochrome P450 enzyme is essential for the conversion of lanosterol to ergosterol in fungi. The undecyl side chain of the molecule is hypothesized to enhance its lipophilicity, facilitating its penetration into the fungal cell membrane to reach its target enzyme.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This disruption of membrane integrity and fluidity ultimately inhibits fungal growth and replication.
References
A Comparative Guide to the Reaction Kinetics of 2-Alkyl-Imidazoles in Catalysis
Introduction: The Significance of 2-Alkyl-Imidazole Reactivity
Imidazole, a five-membered heterocyclic aromatic compound, is a fundamental structural motif in a vast array of biologically and industrially significant molecules.[1] Its derivatives are cornerstones in pharmaceutical chemistry, appearing in antifungal medications, antihypertensives, and as the essential amino acid histidine.[2][3] Beyond medicine, substituted imidazoles are pivotal as catalysts, corrosion inhibitors, and building blocks for advanced materials like ionic liquids and thermostable polymers.[1][4][5]
The reactivity of the imidazole ring, particularly the nucleophilicity of its 'pyridine-like' N-3 nitrogen, is central to its function.[3] Substituting the ring at the C-2 position with alkyl groups (e.g., methyl, ethyl, phenyl) introduces steric and electronic perturbations that can dramatically alter this reactivity. Understanding the kinetics of these 2-alkyl-imidazole derivatives is therefore not merely an academic exercise; it is crucial for optimizing industrial processes, designing more effective catalysts, and predicting the behavior of imidazole-containing drug candidates.
This guide presents a comparative study of the reaction kinetics of several common 2-alkyl-imidazoles. We will move beyond a simple listing of data to explore the causal relationships between molecular structure and catalytic performance. By employing a well-established model reaction—the curing of epoxy resins—we provide a clear, data-driven comparison and a robust experimental framework for your own investigations.
Mechanistic Considerations: The Interplay of Steric and Electronic Effects
The catalytic activity of an imidazole is primarily dictated by the availability of the lone pair of electrons on the sp2-hybridized N-3 nitrogen. This nitrogen acts as a potent nucleophile or a general base. The substituent at the C-2 position directly influences the N-3 nitrogen's ability to participate in a reaction through two opposing effects:
-
Electronic Effects: Simple alkyl groups (like methyl and ethyl) are electron-donating via induction. This effect increases the electron density on the imidazole ring, enhancing the nucleophilicity of the N-3 nitrogen and thereby increasing its intrinsic reactivity.
-
Steric Hindrance: The physical bulk of the C-2 substituent can impede the approach of an electrophile to the N-3 nitrogen. As the size of the alkyl group increases (e.g., from methyl to ethyl to phenyl), this steric hindrance becomes more pronounced, potentially slowing the reaction rate despite favorable electronics.[6]
This leads to a central hypothesis: the overall reaction rate will be a product of this balance. We predict that small, electron-donating substituents will yield the highest reactivity, while larger, bulkier groups will exhibit diminished catalytic activity due to overwhelming steric hindrance.
Caption: Structure of a 2-alkyl-imidazole highlighting the N-3 catalytic site.
Experimental Design: A Self-Validating Protocol for Kinetic Analysis
To quantitatively compare the catalytic activities, we selected the curing of an epoxy resin as our model system. This reaction is highly sensitive to catalyst performance and can be precisely monitored using Differential Scanning Calorimetry (DSC), a technique that measures heat flow as a function of temperature.[7][8] The resulting data provides a direct, reliable measure of the reaction rate and extent of cure.
Materials and Reagents
-
Epoxy Resin: Diglycidyl ether of bisphenol F (DGEBF)
-
Catalysts (2-Alkyl-Imidazoles):
-
2-Methylimidazole (2-MI)
-
2-Ethyl-4-methylimidazole (2-E4MI)
-
2-Phenylimidazole (2-PhI)
-
1-Methylimidazole (1-MI) - Included as a control to demonstrate the effect of substitution at N-1 vs. C-2.
-
-
Equipment: Differential Scanning Calorimeter (DSC), analytical balance, mixing vials.
Experimental Workflow
The protocol is designed to be self-validating by maintaining strict consistency across all samples, ensuring that any observed differences in kinetics are directly attributable to the catalyst's structure.
References
- 1. modernscientificpress.com [modernscientificpress.com]
- 2. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Undecyl-1H-imidazole as a Corrosion Inhibitor on Diverse Metallic Substrates
In the relentless pursuit of material preservation, the role of corrosion inhibitors is paramount. Among the vast arsenal of organic inhibitors, imidazole derivatives have garnered significant attention due to their efficacy and versatility.[1] This guide provides an in-depth comparative analysis of 2-Undecyl-1H-imidazole, a promising candidate for the protection of various metals. We will delve into its performance on steel, copper, and aluminum, underpinned by experimental data and mechanistic insights. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering a scientifically grounded perspective on the application of this potent corrosion inhibitor.
The Significance of the Undecyl Moiety: A Structural Advantage
The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. This compound distinguishes itself through two key features: the imidazole ring and the long undecyl (C11H23) alkyl chain. The imidazole ring, with its nitrogen heteroatoms and π-electrons, serves as the primary active center for adsorption onto the metal surface.[1] The lone pair of electrons on the nitrogen atoms facilitates coordination with vacant d-orbitals of the metal, establishing a stable, protective film.[2]
The long undecyl chain, a hydrophobic tail, significantly enhances the inhibitor's performance. It creates a densely packed, non-polar barrier on the metal surface, effectively repelling corrosive aqueous species. This steric hindrance effect complements the primary adsorption of the imidazole ring, leading to a more robust and durable protective layer.
Performance Evaluation of this compound on Various Metals
Copper and its Alloys: A High-Affinity Interaction
This compound demonstrates exceptional performance as a corrosion inhibitor for copper and its alloys.[2] The interaction is characterized by the formation of a protective film through coordination bonds between the nitrogen atoms of the imidazole ring and copper ions on the substrate surface.[2] This results in a metal-organic framework that effectively shields the copper from aggressive ions like chlorides.[2]
A comparative study investigating the effect of an undecyl substitution in imidazole on copper corrosion in 0.5M HCl revealed that 1-n-undecyl-imidazole (a structural isomer of the target compound) exhibited a significantly better inhibitive effect compared to unsubstituted imidazole.[3] Potentiodynamic polarization studies indicated that it acts as an anodic inhibitor, suppressing the anodic current densities.[3] This enhanced protection is attributed to the higher electron density in the imidazole ring of the undecyl-substituted molecule.[3]
| Inhibitor | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| 1-n-undecyl-imidazole | 0.5M HCl | Potentiodynamic Polarization | > Imidazole (qualitative) | [3] |
| 1-n-undecyl-imidazole | 0.5M HCl | Electrochemical Impedance Spectroscopy | > Imidazole (qualitative) | [3] |
| 1-n-undecyl-imidazole | 0.5M HCl | Weight Loss | > Imidazole (qualitative) | [3] |
Mild Steel: A Promising Candidate in Acidic Media
While direct experimental data for this compound on mild steel is limited in publicly available literature, the performance of other imidazole derivatives provides a strong indication of its potential efficacy. The inhibition mechanism on steel involves the adsorption of the imidazole ring onto the metal surface, blocking the active sites for both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.[4][5]
Studies on various imidazole derivatives have shown high inhibition efficiencies in acidic environments. For instance, certain derivatives have demonstrated efficiencies exceeding 90% in 1 M HCl.[6][7] The presence of the long undecyl chain in this compound is expected to enhance this protective action by forming a more compact and hydrophobic barrier.
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Technique |
| Imidazole Derivative (DPBI) | 1 N HCl | - | - | Excellent (qualitative) | Weight Loss, PDP, EIS |
| Imidazole Derivative (IM-Cl) | 0.5 M H2SO4 | 10⁻³ M | 25 | 96 | Weight Loss |
| Imidazole Derivative (IM-CH3) | 0.5 M H2SO4 | 10⁻³ M | 25 | 91 | Weight Loss |
Aluminum and its Alloys: Adsorption-Driven Protection
The protection of aluminum by imidazole derivatives stems from the adsorption of the inhibitor molecules on the metal surface, forming a protective film that inhibits metal dissolution.[8] Quantum chemical calculations have shown that imidazole derivatives can adsorb on the aluminum surface through both the nitrogen atoms and the π-electrons of the imidazole ring.[8][9]
Studies on imidazole and its derivatives in HCl solutions have demonstrated their effectiveness as mixed-type inhibitors for aluminum.[8] The inhibition efficiency increases with the concentration of the inhibitor. The hydrophobic undecyl chain of this compound would likely contribute to a more stable and effective protective layer on the aluminum surface.
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Technique |
| Imidazole | 0.5 M HCl | - | 30 | Good (qualitative) | PDP, EIS, EFM |
| 2-Methyl Imidazole | 0.5 M HCl | - | 30 | > Imidazole (qualitative) | PDP, EIS, EFM |
| Imidazole Derivative (AID) | 1 M HCl | - | 25 | High (qualitative) | WL, Tafel, EIS |
Mechanistic Insights: The Adsorption and Barrier Formation
The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface. This process can be described by several key steps:
-
Transport to the Surface: The inhibitor molecules, dispersed in the corrosive medium, migrate to the metal-solution interface.
-
Adsorption: The imidazole ring, with its electron-rich nitrogen atoms and π-system, interacts with the metal surface. This can occur through:
-
Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate-type bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.[2]
-
-
Protective Film Formation: The adsorbed molecules form a barrier layer. The long undecyl chains orient themselves away from the surface, creating a hydrophobic layer that repels water and corrosive species.[1]
The nature of the adsorption can be elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir, Frumkin, or Temkin models.
Caption: Mechanism of corrosion inhibition by this compound.
Experimental Protocols for Evaluating Corrosion Inhibitor Performance
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key techniques used to evaluate inhibitors like this compound.
Weight Loss Method (Gravimetric) - Based on ASTM G31
This method provides a straightforward determination of the average corrosion rate.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions and surface area.
-
Corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Water bath or thermostat for temperature control.
-
Analytical balance (±0.1 mg).
-
Abrasive paper (various grits), acetone, distilled water for cleaning.
-
Glass hooks and beakers.
Procedure:
-
Specimen Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Suspend the coupons in the test solutions (blank and inhibited) using glass hooks. Ensure the coupons are fully immersed.[10][11]
-
Exposure: Maintain the beakers in a water bath at a constant temperature for a predetermined period (e.g., 24 hours).[12]
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (as per ASTM G1), rinse with distilled water and acetone, dry, and reweigh.
-
Calculation:
-
Corrosion Rate (CR) in mm/year = (K × W) / (A × T × D), where K is a constant (8.76 × 10⁴), W is the mass loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100.
-
Caption: Workflow for the Weight Loss (Gravimetric) Method.
Potentiodynamic Polarization - Based on ASTM G5 and G61
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.[13]
Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite.
-
-
Test solutions (blank and inhibited).
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[13]
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E) to obtain the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Inhibition Efficiency (IE%) = [(icorr_blank - icorr_inh) / icorr_blank] × 100.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[14][15]
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization).
-
Test solutions (blank and inhibited).
Procedure:
-
Cell Assembly and OCP Stabilization: Same as for potentiodynamic polarization.
-
EIS Measurement: At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]
-
Data Acquisition: Record the impedance data as a function of frequency.
-
Data Analysis:
-
Represent the data as Nyquist and Bode plots.
-
Fit the impedance spectra to an appropriate equivalent electrical circuit (EEC) model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Inhibition Efficiency (IE%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100.
-
Conclusion
This compound emerges as a highly effective corrosion inhibitor for a range of metals, particularly copper. Its unique molecular structure, combining the adsorptive properties of the imidazole ring with the barrier function of the long undecyl chain, provides a robust defense against corrosive attack. While further direct comparative studies on steel and aluminum are warranted to precisely quantify its performance against industry-standard inhibitors, the existing body of knowledge on imidazole derivatives strongly supports its potential as a superior, versatile corrosion inhibitor. The experimental protocols detailed herein provide a framework for researchers to conduct rigorous evaluations and contribute to the growing understanding of this promising class of protective molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. labsinus.com [labsinus.com]
- 11. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 12. lcslaboratory.com [lcslaboratory.com]
- 13. metrohm.com [metrohm.com]
- 14. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Environmental Profile of 2-Undecyl-1H-imidazole versus Conventional Surfactants
Introduction: The Quest for Greener Surfactants
Surfactants are indispensable in countless formulations, from pharmaceuticals to industrial cleaners. However, their widespread use necessitates a thorough evaluation of their environmental fate and impact.[1][2] As the chemical industry pivots towards sustainability, novel amphiphilic molecules like 2-Undecyl-1H-imidazole are emerging. With its imidazole head group and an eleven-carbon hydrophobic tail, this compound exhibits significant surface-active properties, making it a promising candidate for various applications, including as a surfactant, emulsifier, and corrosion inhibitor.[3][4]
Unlike traditional anionic, cationic, or non-ionic surfactants, the environmental profile of this compound is not yet well-documented in publicly available literature. This guide, therefore, serves a dual purpose: first, to provide a predictive assessment of its environmental impact based on its chemical structure and data from related compounds, and second, to offer a comprehensive framework with detailed experimental protocols for researchers to empirically validate these predictions and conduct a robust comparison against established surfactant classes.
Part 1: Structural Clues to Environmental Fate: A Predictive Analysis
The environmental behavior of a surfactant is intrinsically linked to its molecular structure. This compound (C14H26N2) possesses a polar imidazole head and a non-polar undecyl tail.[5]
-
Biodegradability Prediction: The biodegradability of imidazole derivatives is highly dependent on the substitution pattern. The parent imidazole ring is known to be biodegradable.[6] Crucially, studies suggest that N-substituted imidazoles exhibit poor biodegradability, potentially because the substitution blocks enzymatic pathways.[6] Since the undecyl group in this compound is attached to a carbon atom (C-2) and not a nitrogen atom, it is hypothesized that the primary enzymatic attack on the ring will not be hindered, suggesting a higher potential for ultimate biodegradation compared to N-alkylated imidazolium compounds. The long alkyl chain is also a feature common to many readily biodegradable surfactants.
-
Sorption and Bioaccumulation Potential: The long hydrophobic undecyl chain suggests a tendency for the molecule to partition from water into organic phases like soil organic carbon and sediments. This behavior is common for nonionic and cationic surfactants.[7][8] This partitioning reduces the concentration in the water column but can lead to accumulation in solids. The potential for bioaccumulation can be initially estimated via its octanol-water partition coefficient (Log Kow). A high Log Kow would warrant further investigation.
Part 2: The Experimental Framework for Comparative Assessment
To move from prediction to empirical fact, a standardized testing battery is essential. This section details the critical experiments required, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines, which are the international standard for chemical safety testing.[9]
Biodegradability Assessment: The Path to Mineralization
The ultimate measure of a surfactant's environmental persistence is its "ready biodegradability," which indicates a high potential for rapid and complete removal in wastewater treatment plants and the environment.[10][11] The OECD 301 series of tests are the gold standard for this assessment.[12]
Featured Protocol: OECD 301F - Manometric Respirometry Test
This method is recommended as it is suitable for a wide range of materials, including those that are poorly soluble, and measures the oxygen consumed by microorganisms during the biodegradation of the test substance.[13]
Experimental Causality: We measure oxygen consumption because in aerobic biodegradation, microorganisms use oxygen to break down the organic test substance into carbon dioxide, water, and new biomass. This consumption is a direct indicator of metabolic activity and, by extension, biodegradation. The theoretical oxygen demand (ThOD) is calculated based on the elemental formula of the compound, providing a benchmark against which to measure the extent of degradation.
Step-by-Step Protocol (OECD 301F):
-
Preparation of Mineral Medium: Prepare a mineral salt medium (as specified in OECD 301) and saturate it with air.
-
Inoculum Preparation: Collect a fresh sample of activated sludge from a domestic wastewater treatment plant. This serves as the mixed microbial inoculum. The inoculum is typically washed and aerated before use to reduce its endogenous respiration.
-
Test Setup:
-
Test Vessels: Add a defined concentration of this compound (e.g., 100 mg/L) to multiple sealed test bottles containing the mineral medium.
-
Inoculum Addition: Inoculate the test vessels with the prepared activated sludge.
-
Blank Controls: Prepare parallel bottles with only inoculum and mineral medium to measure the background (endogenous) respiration of the microorganisms.
-
Reference Control: Prepare bottles with a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the inoculum.
-
Toxicity Control: Prepare bottles containing both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microbial population.
-
-
Incubation: Seal the bottles with manometric sensors, which measure the pressure drop resulting from oxygen consumption. A CO2 absorbent (e.g., potassium hydroxide) is placed in a separate compartment within the sealed bottle to trap the evolved CO2, ensuring that the pressure change is solely due to oxygen uptake. Incubate the bottles at a constant temperature (20-24°C) in the dark for 28 days.
-
Data Collection & Calculation: Record the oxygen consumption over the 28-day period. Correct the values from the test vessels by subtracting the mean oxygen consumption of the blank controls. Calculate the percentage biodegradation as: % Biodegradation = (O2 consumed [mg/L] / ThOD [mg/L]) * 100
-
Validation: For a test to be valid, the reference compound must achieve >60% biodegradation within the 10-day window, and the oxygen consumption in the blanks at the end of the test should be within the specified range.
Comparative Data on Biodegradability
| Surfactant Class | Example Compound | Ready Biodegradability (% ThOD in 28d) | Data Source |
| Imidazole-based | This compound | To Be Determined (Predicted: >60%) | Hypothetical |
| Anionic | Linear Alkylbenzene Sulfonate (LAS) | >60% (under aerobic conditions) | [7][8] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | >80% | [2] |
| Non-ionic | C12-15 Alcohol Ethoxylate (AE) | >60% | [7] |
| Cationic | Dihydrogenated Tallow Dimethyl Ammonium Chloride (DTDMAC) | <60% (Poorly biodegradable) | [7][8] |
| Cationic (Modern) | Diethyl Ester Dimethyl Ammonium Chloride (DEEDMAC) | >60% | [7] |
Aquatic Ecotoxicity Assessment: Impact on Aquatic Life
Assessing acute toxicity to aquatic organisms at different trophic levels (producers, primary consumers, secondary consumers) is a cornerstone of environmental risk assessment.[14]
Featured Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test determines the concentration of a substance that is acutely toxic to the freshwater invertebrate Daphnia magna (water flea), a key species in aquatic food webs.
Experimental Causality: Daphnia are sensitive indicators of water quality. Immobilisation is a clear, non-lethal endpoint that is strongly correlated with mortality and serves as a proxy for acute toxicity. The EC50 (median effective concentration) is the statistically derived concentration at which 50% of the daphnids are immobilized after a 48-hour exposure.
Step-by-Step Protocol (OECD 202):
-
Test Organisms: Culture Daphnia magna under controlled laboratory conditions. Use young daphnids (<24 hours old) for the test.
-
Test Solutions: Prepare a geometric series of concentrations of this compound in the test medium. A control group (medium only) is also prepared. Given that this surfactant may be poorly soluble, guidance from OECD GD 23 on testing difficult substances should be followed.[15][16] This may involve creating a stock solution with minimal solvent or using methods to generate a water-accommodated fraction.
-
Exposure: Place a set number of daphnids (e.g., 20 per concentration, split into 4 replicates of 5) into test chambers containing the different concentrations.
-
Incubation: Incubate the test chambers for 48 hours at 20 ± 1°C with a defined light-dark cycle. Do not feed the organisms during the test.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each replicate. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the EC50 value and its 95% confidence limits at 48 hours.
Comparative Data on Acute Aquatic Toxicity (Daphnia magna, 48h EC50)
| Surfactant Class | Example Compound | 48h EC50 (mg/L) | Toxicity Classification | Data Source |
| Imidazole-based | This compound | To Be Determined | Predicted: Toxic | Hypothetical |
| Anionic | Linear Alkylbenzene Sulfonate (LAS) | 1 - 10 | Toxic | [1] |
| Non-ionic | Alcohol Ethoxylates (AE) | 1 - 10 | Toxic | [8] |
| Cationic | Quaternary Ammonium Compounds (QACs) | 0.1 - 1 | Very Toxic | [7] |
Note: Toxicity classifications are generally based on EC50 values: <1 mg/L (Very Toxic), 1-10 mg/L (Toxic), 10-100 mg/L (Harmful), >100 mg/L (Not classified as acutely toxic).
Part 3: A Broader Perspective with Life Cycle Assessment (LCA)
Beyond ecotoxicity and biodegradability, a true measure of environmental impact requires a Life Cycle Assessment (LCA).[17] An LCA evaluates the environmental burdens associated with a product's entire life, from raw material extraction ("cradle") to its manufacturing gate ("gate") or final disposal ("grave").
For a surfactant like this compound, an LCA would quantify inputs (energy, water, raw materials) and outputs (emissions, waste) for its synthesis and compare them to the production pathways of conventional surfactants. Key comparison points would include:
-
Feedstock Origin: Is the undecyl chain derived from petrochemicals or renewable oleochemicals (e.g., plant oils)? Renewable feedstocks can offer a lower carbon footprint but may have other impacts related to land use.
-
Synthesis Efficiency: The energy intensity, solvent use, and waste generation of the chemical reactions used to synthesize the imidazole ring and attach the alkyl chain.
-
Comparison to Conventional Surfactants: Petrochemical-based surfactants (like LAS) have well-understood but significant environmental footprints from fossil fuel extraction and processing. Oleochemical-based surfactants (like some alcohol sulfates) have different profiles related to agriculture.
References
- 1. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fate, behavior and effects of surfactants and their degradation products in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. concawe.eu [concawe.eu]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. oecd.org [oecd.org]
- 16. kreatis.eu [kreatis.eu]
- 17. erasm.org [erasm.org]
Bridging the Gap: A Comparative Guide to Experimental and Computational Cross-Validation of 2-Undecyl-1H-imidazole Adsorption
In the relentless pursuit of superior material protection, the efficacy of corrosion inhibitors is paramount. Among these, 2-Undecyl-1H-imidazole stands out due to its unique molecular structure: a hydrophilic imidazole head capable of strong surface interactions and a long, hydrophobic undecyl tail that forms a protective barrier. Understanding and predicting its adsorption behavior is critical to optimizing its performance. This guide provides an in-depth comparison of experimental and computational methodologies for studying the adsorption of this compound, offering a framework for robust cross-validation that enhances scientific confidence and accelerates development.
The Synergy of Virtual and Physical Worlds in Adsorption Studies
The study of molecular adsorption on surfaces is a classic challenge where the macroscopic outcomes are dictated by nanoscale interactions. Relying solely on experimental data can be a "black box" approach, yielding performance metrics without a deep understanding of the underlying mechanisms. Conversely, purely computational models, without experimental validation, risk diverging from real-world complexities. The true power lies in their synergy: experimental results validate and refine computational models, while simulations provide molecular-level insights that explain experimental observations.[1]
This guide will navigate the cross-validation of these two domains for this compound, primarily focusing on its role as a corrosion inhibitor on steel surfaces, a common application for such molecules.
Experimental Evaluation: Quantifying Adsorption and Performance
Experimental techniques provide the tangible proof of an inhibitor's effectiveness. For this compound, these methods primarily revolve around electrochemical measurements and surface analysis, which quantify the degree of protection and the nature of the adsorbed layer.
Key Experimental Techniques:
-
Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique provides information about the resistance of the metal-electrolyte interface. An increase in the charge transfer resistance in the presence of this compound indicates the formation of an insulating inhibitor film.
-
Potentiodynamic Polarization (PDP): This method measures the corrosion current density. A reduction in this current in the presence of the inhibitor allows for the calculation of inhibition efficiency. It also reveals whether the inhibitor acts on the anodic, cathodic, or both reactions (a mixed-type inhibitor).[2]
-
Weight Loss Method: A straightforward technique where the mass loss of a metal coupon is measured over time in a corrosive environment with and without the inhibitor. While less sophisticated, it provides a direct measure of corrosion inhibition.[3]
-
Surface Analysis (SEM, AFM, XPS): Techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) provide visual and compositional evidence of the inhibitor film on the metal surface, confirming that adsorption has occurred and a protective layer has formed.[4][5]
Adsorption Isotherms: Unveiling the Inhibitor-Surface Interaction
Experimental data from these techniques, particularly at varying inhibitor concentrations, can be fitted to adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin) to understand the thermodynamics of the adsorption process. The Langmuir isotherm, for instance, is often used and assumes monolayer adsorption on a homogeneous surface.[6][7] The calculated Gibbs free energy of adsorption (ΔG°ads) from these models can indicate the spontaneity and nature of the adsorption (physisorption vs. chemisorption).[8]
Computational Modeling: A Molecular-Level Lens on Adsorption
Computational chemistry offers a window into the atomic-scale interactions that are often inaccessible to direct experimental observation.[8] For this compound, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are the most powerful and widely used tools.[2][9]
Density Functional Theory (DFT):
DFT calculations are used to investigate the electronic properties of the this compound molecule and its interaction with a metal surface.[10] Key parameters derived from DFT include:
-
EHOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency for electron donation to the vacant d-orbitals of the metal.
-
ELUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons. Lower ELUMO values indicate a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and thus, potentially better inhibition efficiency.
-
Mulliken Charges: These indicate the electron density distribution across the molecule, helping to identify the most likely atoms to interact with the metal surface (e.g., the nitrogen atoms in the imidazole ring).
Molecular Dynamics (MD) Simulations:
MD simulations model the dynamic behavior of the inhibitor molecules at the metal-solution interface over time. This provides insights into:
-
Adsorption Configuration: MD simulations can predict the most stable orientation of this compound on the metal surface. It is expected that the imidazole ring adsorbs in a flat, parallel orientation to maximize its interaction with the surface atoms, while the undecyl tail extends into the solution, forming a hydrophobic barrier.[11][12]
-
Adsorption Energy (Eads): This is the energy released when the inhibitor molecule adsorbs onto the surface. A more negative (i.e., larger in magnitude) adsorption energy indicates a stronger and more stable interaction.[13]
-
Binding Energy: This quantifies the strength of the bond between the inhibitor and the surface.[13]
-
Radial Distribution Function (RDF): RDF analysis can provide information about the distances between specific atoms of the inhibitor and the metal surface, confirming bond formation.[2]
Cross-Validation: Forging a Robust Scientific Conclusion
Below is a comparative table illustrating the key parameters obtained from both approaches for long-chain alkyl imidazoles, which serves as a model for the expected results for this compound.
| Parameter | Experimental Approach | Computational Approach | Point of Cross-Validation |
| Inhibition Performance | Inhibition Efficiency (%) from EIS/PDP/Weight Loss | Adsorption Energy (Eads) in eV or kcal/mol from MD/DFT | A higher experimentally determined inhibition efficiency is expected to correlate with a more negative (stronger) calculated adsorption energy. |
| Adsorption Mechanism | Adsorption Isotherm (e.g., Langmuir) and ΔG°ads | Adsorption Configuration and nature of bonding from MD/DFT | The nature of adsorption inferred from ΔG°ads (physisorption, chemisorption, or mixed) should be consistent with the bonding interactions and adsorption energies predicted by simulations. |
| Active Sites | Inferred from chemical structure and surface analysis (XPS) | Mulliken Charges, Fukui Indices, and visualization of adsorption from DFT/MD | Computational methods can pinpoint the specific atoms (e.g., N-atoms in the imidazole ring) responsible for the interaction with the metal surface, which can be corroborated by XPS data showing N-metal bonds. |
| Protective Layer | Evidence of film formation from SEM/AFM | Stable, parallel adsorption orientation and high surface coverage in MD simulations | The formation of a protective film observed experimentally is explained by the computational finding that the molecule adsorbs in a flat orientation, maximizing surface coverage. |
Visualizing the Workflow: A Unified Approach
The following diagrams, generated using Graphviz, illustrate the logical flow of a comprehensive study involving both experimental and computational arms for the evaluation of this compound adsorption.
Caption: Experimental workflow for evaluating inhibitor performance.
Caption: Computational workflow for modeling inhibitor adsorption.
Caption: Logical flow of cross-validation.
Detailed Protocols
Experimental Protocol: Potentiodynamic Polarization (PDP)
-
Preparation of Materials:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare the corrosive medium (e.g., 1 M HCl) by diluting concentrated acid with deionized water.
-
Prepare working electrode samples (e.g., mild steel coupons) by polishing with successively finer grades of silicon carbide paper, rinsing with deionized water and ethanol, and drying. The exposed surface area should be precisely known (e.g., 1 cm²).[14]
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Fill the cell with the corrosive medium.
-
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
-
Polarization Scan:
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Acquisition and Analysis:
-
Record the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Repeat the experiment with different concentrations of this compound added to the corrosive medium.
-
-
Calculation of Inhibition Efficiency (IE%):
-
Calculate IE% using the formula: IE% = [(i°corr - icorr) / i°corr] x 100, where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Computational Protocol: Molecular Dynamics (MD) Simulation
-
Building the Simulation System:
-
Inhibitor Molecule: Build the 3D structure of this compound and perform a geometry optimization using a suitable force field (e.g., COMPASS) or DFT.
-
Metal Surface: Cleave a common crystal plane of the metal, such as Fe(110), to create a supercell slab.[11][13]
-
Solvent Box: Create a simulation box and add the Fe(110) slab. Then, solvate the system with water molecules to simulate an aqueous environment.
-
System Assembly: Place one or more inhibitor molecules in the aqueous phase above the metal surface.
-
-
Force Field and Simulation Parameters:
-
Assign a suitable force field (e.g., COMPASS, AMBER) to describe the interatomic potentials.
-
Define the simulation parameters, including temperature (e.g., 298 K), pressure (1 atm), and ensemble (e.g., NVT or NPT).
-
-
Simulation Execution:
-
Energy Minimization: Perform an energy minimization of the entire system to remove any unfavorable atomic clashes.
-
Equilibration: Run a short MD simulation (e.g., 500 ps) to allow the system to reach thermal equilibrium.
-
Production Run: Run a longer MD simulation (e.g., 1-5 ns) to sample the conformational space and observe the adsorption process.
-
-
Analysis of Trajectories:
-
Adsorption Energy Calculation: Calculate the interaction energy between the inhibitor molecule(s) and the metal surface using the formula: Eads = Etotal - (Esurface+solution + Einhibitor), where Etotal is the energy of the entire system, Esurface+solution is the energy of the metal surface and solvent, and Einhibitor is the energy of the inhibitor molecule in the solution.
-
Visual Analysis: Visually inspect the simulation trajectories to determine the final, stable adsorption configuration of the inhibitor on the surface.
-
Radial Distribution Function (RDF): Calculate the RDF between the active atoms of the inhibitor (e.g., N atoms) and the surface metal atoms to analyze bonding distances.
-
Conclusion
The cross-validation of experimental and computational results provides a powerful and comprehensive framework for understanding the adsorption of this compound. Experimental techniques quantify the real-world performance, while computational models offer profound insights into the underlying molecular mechanisms. By integrating these approaches, researchers can establish a clear structure-property relationship, enabling the rational design of more effective corrosion inhibitors and accelerating the transition from laboratory discovery to industrial application. This synergistic approach not only validates findings but also fosters a deeper, more predictive understanding of complex interfacial phenomena.
References
- 1. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Undecyl-1H-imidazole
As researchers and scientists dedicated to innovation, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Undecyl-1H-imidazole, grounding procedural steps in the chemical's specific hazard profile.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its hazard profile dictates every handling and disposal choice we make. The primary risks associated with this compound are severe irritation and corrosion, acute toxicity if ingested, and significant environmental hazards.[1][2][3]
The imidazole ring structure contributes to its chemical reactivity, while the long undecyl chain gives it lipophilic properties.[4] These features make it effective in applications like corrosion inhibition but also mean it can persist in the environment and interact harmfully with biological tissues.[1][4]
Table 1: Key Properties and Hazards of this compound
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 16731-68-3[2][5] |
| Molecular Formula | C₁₄H₂₆N₂[2][5] |
| Primary Hazards | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage[1][3]H315: Causes skin irritation[6]H319: Causes serious eye irritation[6]H410: Very toxic to aquatic life with long lasting effects[1] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile, butyl rubber), chemical safety goggles with side-shields, face shield, and a lab coat or impervious clothing.[1][3] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] |
The most critical directive from this data is that This compound must never be disposed of down the drain .[1] Its high aquatic toxicity can disrupt ecosystems, and its corrosive nature can damage plumbing infrastructure.[1] All waste, including contaminated materials, must be collected as regulated hazardous waste.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for use or disposal, establishing a safe working environment is paramount.
-
Engineering Controls : Always handle this compound within a certified laboratory chemical fume hood.[7][8] This protects the user from inhaling potentially irritating aerosols or dust. Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[7][9]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear tightly fitting safety goggles and a face shield. The compound's classification as a substance that causes severe eye damage necessitates this dual layer of protection.[1][3]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[1] Contaminated clothing must be removed immediately and washed before reuse.[3]
-
Respiratory Protection : Under normal use in a fume hood, respiratory protection is not typically required. However, if dusts or aerosols are generated outside of a hood, a NIOSH-approved respirator is necessary.[7]
-
Step-by-Step Disposal Protocol
This protocol ensures that waste this compound is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation
The first and most critical step is to ensure that waste this compound is not mixed with incompatible chemicals. Mixing with acids or strong oxidizers can cause violent reactions.[7]
-
Action : Designate a specific, sealed waste container solely for this compound and its contaminated materials (e.g., pipette tips, wipes).
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Action : Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition with a tightly sealing lid.[7] Collect the waste in its original container whenever possible. For solutions, do not fill the container more than three-quarters full to allow for expansion and prevent splashing.[10]
Step 3: Labeling
Proper labeling is a regulatory requirement and a crucial safety communication tool.
-
Action : As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[7][11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic," "Environmental Hazard")
-
The date of accumulation
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be secondary containment, away from drains, and segregated from incompatible materials.[7]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for disposal.
-
Action : Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[7] Do not attempt to transport the waste off-site yourself. The ultimate disposal method will likely be controlled incineration at a licensed chemical destruction plant, which is the environmentally preferred method for this type of organic waste.[1]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
For a Small Spill :
-
Evacuate personnel from the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Carefully collect the absorbed material using spark-proof tools and place it into your labeled hazardous waste container.[1][7]
-
Clean the spill area thoroughly.
-
Report the spill to your supervisor or EHS office.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]
-
Skin Contact : Take off all contaminated clothing immediately. Rinse the skin with copious amounts of water. Seek immediate medical attention as corrosive injuries can be severe.[12]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Visualization of Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of this compound.
Figure 1: Decision workflow for the proper disposal of this compound.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the high standards of our profession.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. This compound|Corrosion Inhibitor|RUO [benchchem.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. This compound | 16731-68-3 [sigmaaldrich.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Undecyl-1H-imidazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Undecyl-1H-imidazole (CAS No. 16731-68-3) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring that your work is not only groundbreaking but also fundamentally safe.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is classified with the GHS07 pictogram, carrying the signal word "Warning" and the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1][2] While this specific compound is identified as an irritant, it belongs to the broader imidazole chemical family. The parent compound, imidazole, is classified as corrosive (H314 - Causes severe skin burns and eye damage) and is suspected of damaging fertility or the unborn child (H360).[3][4][5]
This discrepancy necessitates a cautious and expert approach. While the long undecyl chain in this compound likely mitigates some of the severe corrosivity of the parent imidazole ring, the potential for significant irritation remains. Furthermore, as a solid powder, it presents an inhalation hazard, capable of causing respiratory tract irritation.[4][6] Therefore, our PPE strategy is designed not only to meet the specific GHS classification but also to provide a robust barrier against the broader potential hazards of this chemical class.
The Core Principle: Engineering Controls First
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for safe handling of this compound is through engineering controls.
-
Chemical Fume Hood: All handling of this compound solid, especially weighing and initial solution preparation where dust can be generated, must be performed inside a properly functioning and certified chemical fume hood.[3][7][8] This minimizes the risk of inhalation.
-
Ventilation: General laboratory ventilation should be adequate to maintain low airborne concentrations.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[7][8]
Task-Based PPE Selection
The specific PPE required is dictated by the task being performed. A static risk assessment is insufficient; we must consider the dynamic nature of laboratory work.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer of Solid | Chemical safety goggles AND face shield | Nitrile gloves (double-gloving recommended) | Fully-buttoned lab coat | Not required if performed in a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat | Not required |
| Handling Solutions | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat | Not required |
| Accidental Spill Cleanup | Chemical safety goggles AND face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Air-purifying respirator (APR) with particulate filters if dust is present |
Rationale for PPE Choices:
-
Eye and Face Protection : Because this compound is a serious eye irritant (H319), chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 are mandatory at all times.[3][7][9] During the weighing of the solid powder, the risk of dispersal is highest; therefore, a full-face shield is required over the goggles to protect the entire face.[4][10]
-
Hand Protection : Nitrile gloves provide good chemical resistance for incidental contact.[10][11] Given that skin irritation (H315) is a key hazard, gloves are essential. For tasks with a higher risk of exposure, such as weighing the solid or cleaning up spills, double-gloving provides an additional layer of protection. It allows for the removal of the outer, contaminated glove without exposing the skin.
-
Body Protection : A standard, fully-buttoned cotton lab coat is sufficient to prevent incidental contact with skin on the arms and torso.[7] For larger-scale operations or spill cleanup, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : The primary defense against respiratory irritation is the use of a chemical fume hood.[4] If a situation arises where the fume hood is not available or a large spill occurs outside of containment, a respirator may be necessary. However, this should only occur under non-routine, emergency conditions, and personnel must be part of a formal respiratory protection program with proper fit-testing.[7][8]
Procedural Guide: Donning and Doffing PPE
The order of donning and doffing PPE is a critical control point to prevent cross-contamination. Contaminated gloves can transfer chemical residue to your skin, clothes, or face if removed improperly.
Experimental Protocol: PPE Donning and Doffing Sequence
Objective: To correctly don and doff PPE to minimize chemical exposure and prevent cross-contamination.
Materials:
-
Inner and outer pairs of nitrile gloves
-
Lab coat
-
Chemical safety goggles
-
Face shield (if required)
Procedure:
-
Donning (Putting On) Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat sleeves.
-
Eye Protection: Put on chemical safety goggles.
-
Face Shield: If weighing solid, put on the face shield over the goggles.
-
-
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[8]
-
Face Shield: If used, remove the face shield by handling the headband, avoiding touching the front surface.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it in on itself, keeping the contaminated outer surface away from your body. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove safety goggles by handling the earpieces.
-
Inner Gloves: Remove the final pair of gloves following the same procedure as in step 2.1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[12]
-
Visualization of PPE Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Disposal and Decontamination Plan
Proper disposal is paramount to ensure safety extends beyond the immediate experiment.
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be placed in a clearly labeled, sealed container for hazardous chemical waste.[8]
-
Chemical Waste: Pure this compound and its solutions must be collected in a compatible, airtight, and clearly labeled hazardous waste container.[8] This container should be stored away from incompatible materials like strong oxidizing agents and acids.[3][8] Do not discharge to sewer systems.[13]
-
Decontamination: In case of a spill, the area should be cleaned up immediately by personnel wearing appropriate PPE (see table above). The spilled material should be swept up or absorbed, placed into a suitable disposal container, and the area decontaminated.[7]
Emergency Procedures: In Case of Exposure
Immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][14]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[3][14]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13][14]
By integrating this comprehensive, causality-driven approach to PPE, you build a resilient and trustworthy safety culture in your laboratory. This ensures that your focus remains on scientific advancement, secure in the knowledge that you have taken every necessary precaution to protect yourself and your colleagues.
References
- 1. This compound | 16731-68-3 [sigmaaldrich.com]
- 2. 2-N-UNDECYLIMIDAZOLE | 16731-68-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 5. carlroth.com [carlroth.com]
- 6. chembk.com [chembk.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. chemos.de [chemos.de]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
